molecular formula C38H59ClN4O7S B560586 (S,R,S)-AHPC-C6-PEG3-C4-Cl

(S,R,S)-AHPC-C6-PEG3-C4-Cl

Katalognummer: B560586
Molekulargewicht: 751.4 g/mol
InChI-Schlüssel: MLRLOIWXHCPWFF-MEEYNGGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

E3 ligase Ligand-Linker Conjugates 8 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLOIWXHCPWFF-MEEYNGGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This molecule serves as a versatile building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible linker with a reactive chlorohexyl group for conjugation to a target protein ligand. This guide provides a comprehensive technical overview of the mechanism of action of PROTACs utilizing the (S,R,S)-AHPC scaffold, detailing the underlying biochemistry, experimental protocols for characterization, and quantitative data from representative studies.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. The this compound molecule provides the E3 ligase recruiting component. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates the ubiquitination and subsequent degradation of the target protein.

The key steps in the mechanism of action are as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the POI into close proximity with the E3 ligase machinery.

  • Ubiquitination: The VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.

  • Recycling: The PROTAC molecule is not consumed in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade PROTAC (S,R,S)-AHPC-Linker-POI_Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary_Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Western_Blot_Workflow Western Blot Workflow for PROTAC Degradation start Start cell_culture 1. Cell Culture & PROTAC Treatment start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

An In-depth Technical Guide to the Structure and Application of VH032-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical application of VH032-C6-PEG3-C4-Cl, a heterobifunctional small molecule designed for targeted protein degradation. This molecule is a valuable tool in the field of chemical biology and drug discovery, particularly for researchers utilizing the Proteolysis Targeting Chimera (PROTAC) technology.

Core Structure and Physicochemical Properties

VH032-C6-PEG3-C4-Cl is a synthetic conjugate molecule comprising three key components: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible linker, and a reactive chloroalkane moiety. Its systematic name is often referred to as (S,R,S)-AHPC-C6-PEG3-C4-Cl.[1]

The molecule is structurally defined as:

  • VHL Ligand (VH032/(S,R,S)-AHPC): This portion of the molecule is a potent and selective ligand for the VHL E3 ligase, with a reported dissociation constant (Kd) of approximately 185 nM.[2] It competitively inhibits the interaction between VHL and its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α). By incorporating this ligand, the molecule can hijack the VHL E3 ligase complex.

  • Linker (C6-PEG3-C4): The linker is a 20-atom chain composed of a hexyl (C6) group, a tri-ethylene glycol (PEG3) unit, and a butyl (C4) group. This combination of hydrophobic and hydrophilic moieties is designed to provide the optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Reactive Moiety (Chloroalkane - Cl): The terminal chloroalkane group serves as a reactive "warhead" that can form a covalent bond with specific protein tags, most notably the HaloTag7 protein. This covalent interaction allows for the specific targeting of any protein that has been genetically fused with the HaloTag7 protein.

A summary of the key physicochemical properties of VH032-C6-PEG3-C4-Cl is presented in the table below.

PropertyValueReference(s)
Synonyms This compound, VHL Ligand-Linker Conjugates 12[1]
Molecular Formula C38H59ClN4O7S[1]
Molecular Weight 751.42 g/mol [1]
CAS Number 1835705-55-9[1]
Appearance Colorless to light yellow oil[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Mechanism of Action: Targeted Protein Degradation

VH032-C6-PEG3-C4-Cl functions as a PROTAC, a molecule designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: The molecule simultaneously binds to the VHL E3 ligase via its VH032 moiety and to a HaloTag7-fused POI through a covalent linkage formed by the chloroalkane group. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides. The VH032-C6-PEG3-C4-Cl molecule is then released and can catalytically induce the degradation of another POI molecule.

PROTAC_Mechanism POI Protein of Interest (POI-HaloTag7) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC VH032-C6-PEG3-C4-Cl PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of PROTACs is typically characterized by their binding affinity to the E3 ligase and their ability to induce the degradation of the target protein. The following table summarizes key quantitative data for VH032 and related HaloPROTACs.

ParameterMolecule/TargetValueAssay MethodReference(s)
Binding Affinity (Kd) VH032 to VHL E3 Ligase185 nMNot Specified[2]
Binding Affinity (IC50) HaloPROTAC3 to VHL0.54 ± 0.06 µMFluorescence Polarization
Degradation (DC50) HaloPROTAC3 for GFP-HaloTag719 ± 1 nMFlow Cytometry
Maximum Degradation (Dmax) HaloPROTAC3 for GFP-HaloTag790 ± 1 %Flow Cytometry
Degradation (DC50) HaloPROTAC-E for SGK3-Halo3 - 10 nMImmunoblot
Maximum Degradation (Dmax) HaloPROTAC-E for SGK3-Halo~95%Immunoblot
Time to 50% Degradation HaloPROTAC3 for GFP-HaloTag74 - 8 hoursFlow Cytometry

Experimental Protocols

This section provides a detailed methodology for a key experiment: the degradation of a GFP-HaloTag7 fusion protein in mammalian cells and its subsequent analysis by Western blot.

Degradation of GFP-HaloTag7 Fusion Protein

Objective: To induce and quantify the degradation of a GFP-HaloTag7 fusion protein in a mammalian cell line using VH032-C6-PEG3-C4-Cl.

Materials:

  • Mammalian cell line stably expressing a GFP-HaloTag7 fusion protein (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • VH032-C6-PEG3-C4-Cl (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132, optional for mechanistic studies)

  • VHL ligand (e.g., VH032, optional for competition experiments)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HaloTag, anti-GFP, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture the GFP-HaloTag7 expressing cells in complete medium at 37°C and 5% CO2.

    • Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of VH032-C6-PEG3-C4-Cl in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle-only control (DMSO).

    • For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) or a competing VHL ligand (e.g., 10-fold excess of VH032 for 1-2 hours) before adding the PROTAC.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HaloTag or anti-GFP) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the GFP-HaloTag7 band to the corresponding loading control band.

    • Calculate the percentage of protein degradation for each treatment relative to the vehicle control.

    • Plot the percentage of degradation versus the concentration of VH032-C6-PEG3-C4-Cl to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Experimental_Workflow Start Start: Plate GFP-HaloTag7 expressing cells Treatment Treat cells with VH032-C6-PEG3-C4-Cl (various concentrations and times) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescence Detection Western_Blot->Detection Analysis Data Analysis: Quantify degradation, calculate DC50 and Dmax Detection->Analysis End End Analysis->End

Workflow for protein degradation analysis.

Conclusion

VH032-C6-PEG3-C4-Cl is a powerful and versatile chemical tool for inducing the degradation of HaloTag7 fusion proteins. Its well-defined structure and mechanism of action make it an invaluable reagent for studying protein function, validating drug targets, and advancing the field of targeted protein degradation. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers looking to effectively utilize this PROTAC in their work. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell lines and target proteins.

References

The Functional Core of Targeted Protein Degradation: A Technical Guide to the (S,R,S)-AHPC-C6-PEG3-C4-Cl VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the (S,R,S)-AHPC-C6-PEG3-C4-Cl molecule, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the function, application, and evaluation of this specific von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.

Introduction to this compound

This compound, also recognized by its synonym VH032-C6-PEG3-C4-Cl, is a synthetic chemical entity designed for incorporation into PROTACs. It comprises two essential components:

  • The (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery responsible for protein degradation.

  • A C6-PEG3-C4-Cl linker: This 20-atom linker provides a flexible bridge to covalently attach a ligand for a target protein of interest (POI). The terminal chlorohexane group allows for facile conjugation to a POI ligand.

The primary function of this compound within a PROTAC is to recruit the VHL E3 ligase to a target protein, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs assembled using this compound operate through a catalytic mechanism that hijacks the cell's natural ubiquitin-proteasome system. The process can be summarized in the following key steps:

  • Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can proceed to engage another target protein and E3 ligase, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC (S,R,S)-AHPC-Linker-POI_Ligand POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL E2 E2-Ub VHL_bound VHL E2->VHL_bound Ub Transfer Proteasome 26S Proteasome Peptides Proteasome->Peptides Degradation Ub_POI Polyubiquitinated POI Ub_POI->Proteasome Recognition POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Release & Recycle PROTAC_bound->VHL_bound VHL_bound->VHL Release & Recycle VHL_bound->POI_bound Ubiquitination cluster_1 cluster_1

PROTAC Mechanism of Action

Quantitative Data

The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. The core (S,R,S)-AHPC moiety, also known as VH032, has been characterized for its interaction with the VHL E3 ligase.

LigandParameterValueAssay
(S,R,S)-AHPC (VH032) Kd185 nMIsothermal Titration Calorimetry (ITC)

While specific degradation data (DC50 and Dmax) for PROTACs utilizing the exact this compound linker is not extensively available in the public domain for a wide range of therapeutic targets, this ligand-linker is frequently employed in the construction of "HaloPROTACs" for proof-of-concept studies. These molecules are designed to degrade HaloTag7 fusion proteins. For illustrative purposes, data from PROTACs using the (S,R,S)-AHPC VHL ligand with different linkers are presented below to demonstrate the typical performance of this class of degraders.

PROTACTarget ProteinCell LineDC50Dmax
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC)<1 nM>90%
ARD-266Androgen Receptor (AR)LNCaP, VCaP, 22Rv10.2-1 nM>95%
GMB-475BCR-ABL1Ba/F31.11 µM (IC50)Not Reported

Note: The data for ARV-771, ARD-266, and GMB-475 are provided for context and utilize the same VHL ligand but different linkers and target-binding moieties than a PROTAC directly synthesized from this compound.

Experimental Protocols

The evaluation of a PROTAC constructed with this compound involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency, and biological effects.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to confirm the formation of the POI-PROTAC-VHL ternary complex.

Methodology:

  • Reagents:

    • Recombinant tagged POI (e.g., GST-tagged)

    • Recombinant tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., His-tagged)

    • PROTAC synthesized from this compound

    • Terbium-conjugated anti-GST antibody (donor fluorophore)

    • Fluorescein-conjugated anti-His antibody (acceptor fluorophore)

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • Add a fixed concentration of the POI and VBC complex to the wells of a microplate.

    • Add serial dilutions of the PROTAC to the wells.

    • Add the donor and acceptor antibodies to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed, indicating the formation and subsequent disassembly of the ternary complex at high PROTAC concentrations (the "hook effect").

In-Cell Target Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line in a multi-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.

  • Protein Extraction and Quantification:

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Western_Blot_Workflow start Start: Seed Cells treatment Treat with PROTAC Dilutions (and Vehicle/MG132 controls) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Determine DC50 & Dmax analysis->end

Western Blot Workflow for PROTAC Evaluation

Signaling Pathway Perturbation

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, a PROTAC targeting a key kinase in a cancer-related pathway can lead to the inhibition of that pathway and subsequent apoptosis or cell cycle arrest.

Signaling_Pathway cluster_pathway Example: Kinase Signaling Pathway cluster_intervention PROTAC Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (POI) Receptor->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Degradation Degradation TargetKinase->Degradation Downstream2 Downstream Effector 2 Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression PROTAC PROTAC with (S,R,S)-AHPC Ligand PROTAC->TargetKinase Targets for Degradation Degradation->TargetKinase Blocks Pathway

Impact of PROTAC-mediated Degradation on a Signaling Pathway

Conclusion

This compound is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its high-affinity VHL ligand and functionalized linker enable the development of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTACs synthesized using this building block, from confirming the mechanism of action to quantifying their biological effects. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized components like this compound will be paramount to the successful development of novel therapeutics.

E3 Ligase Ligand-Linker Conjugates for PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[3] This guide provides a comprehensive technical overview of the core components of PROTACs, focusing on E3 ligase ligands and the linkers used to conjugate them, with a particular emphasis on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a major pathway for regulated protein degradation in eukaryotic cells. It involves a three-step enzymatic cascade:

  • Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1]

PROTACs exploit this natural process by bringing a POI into close proximity with an E3 ligase, thereby inducing its ubiquitination and degradation.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitinates E1 E1 E2 E2 E1->E2 Transfers Ub Ub Ubiquitin E1->Ub Activates E2->E3_Ligase Charges E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action

E3 Ubiquitin Ligases and Their Ligands

While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[5] The choice of E3 ligase is a critical factor in PROTAC design, influencing degradation efficiency, selectivity, and potential for tissue-specific targeting.[6]

Commonly Used E3 Ligases and Ligands

The most widely used E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[7]

E3 LigaseLigand ExamplesBinding Affinity (Kd)Key Features
Cereblon (CRBN) Pomalidomide (B1683931), Thalidomide, LenalidomideVaries (nM to µM range)Widely expressed, numerous available ligands based on immunomodulatory drugs (IMiDs).
von Hippel-Lindau (VHL) VH032, VH29852 nM (VH298)[8]Forms a complex with Elongin B and C; ligands often based on the HIF-1α peptide.
MDM2 Nutlin-3, IdasanutlinVariesp53 regulator, early target in PROTAC development, though larger ligands can present challenges.[5]
IAPs (cIAP1, XIAP) Bestatin, LCL161VariesInvolved in apoptosis regulation; ligands often mimic the N-terminus of Smac/DIABLO.
Emerging E3 Ligases

To expand the scope of targeted protein degradation, research is actively exploring novel E3 ligases with more restricted tissue expression or different substrate specificities.[7] Examples of emerging E3 ligases for PROTACs include RNF4, RNF114, DCAF11, KEAP1, and FEM1B.[7]

The Critical Role of the Linker

The linker is not merely a passive tether but plays a crucial role in the efficacy of a PROTAC.[2] Its length, composition, and attachment points to the POI and E3 ligase ligands significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[9]

Linker Length

The optimal linker length is critical and must be empirically determined for each POI-E3 ligase pair.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unstable complex that is not productive for ubiquitination.[10]

Target ProteinE3 LigaseOptimal Linker Length (atoms)Reference
Estrogen Receptor α (ERα)VHL16[11]
p38αCRBN15-17[7]
BRD4CRBNVariable (PEG linkers often used)[12]
Linker Composition

The chemical composition of the linker influences a PROTAC's solubility, cell permeability, and metabolic stability.[2]

  • Flexible Linkers: Alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most common flexible linkers. They offer synthetic accessibility and conformational flexibility, which can increase the probability of forming a productive ternary complex.[2] However, high flexibility can also lead to an entropic penalty upon binding and may result in poor pharmacokinetic properties.[2]

  • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can improve the stability of the ternary complex and enhance cell permeability.[13]

  • "Smart" Linkers: These are functional linkers that can be, for example, photoswitchable, allowing for spatiotemporal control of PROTAC activity.[14]

Linker_Logic cluster_linker_design Linker Design Considerations cluster_outcomes Impact on PROTAC Performance Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition Linker_Properties->Composition Attachment_Point Attachment Point Linker_Properties->Attachment_Point Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Attachment_Point->Ternary_Complex PK_PD Pharmacokinetics/ Pharmacodynamics Physicochemical->PK_PD

Linker Design Logic

Synthesis and Conjugation of E3 Ligase Ligand-Linker Conjugates

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand and the E3 ligase ligand-linker conjugate, followed by their coupling.[15]

Common Conjugation Chemistries
  • Amide Bond Formation: This is a robust and widely used method for connecting the two halves of a PROTAC. It typically involves the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by coupling reagents like HATU or HBTU.[16]

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction for PROTAC synthesis. It involves the reaction of a terminal alkyne on one fragment with an azide (B81097) on the other to form a stable triazole linker.[]

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C5-Azide (CRBN Ligand-Linker)

This protocol describes the synthesis of a pomalidomide derivative with a five-carbon linker terminating in an azide group, which is a versatile intermediate for click chemistry-based PROTAC synthesis.[5]

Step 1: Alkylation of Pomalidomide

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (B145557) (3.0 equivalents).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[5]

Step 2: Azide Formation

  • To a solution of the product from Step 1 (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield pomalidomide-C5-azide.[5]

Protocol 2: Synthesis of a VHL-based PROTAC via Amide Coupling

This protocol outlines the synthesis of a PROTAC using a pre-formed VHL ligand-linker conjugate with a Boc-protected amine, followed by amide coupling to a POI ligand.[2]

Step 1: Boc Deprotection of VH032-O-C2-NH-Boc

  • Dissolve VH032-O-C2-NH-Boc in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. The resulting crude amine salt (VH032-O-C2-NH2) is typically used directly in the next step.[2]

Step 2: Amide Coupling to POI Ligand

  • Dissolve the POI ligand containing a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude VH032-O-C2-NH2 salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using reversed-phase HPLC.[2]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_e3_linker E3 Ligand-Linker Conjugation cluster_coupling Coupling to POI Ligand cluster_characterization Characterization and Evaluation Start Starting Materials: - E3 Ligase Ligand - Linker Precursor - POI Ligand E3_Linker_Synth Synthesis of E3 Ligand-Linker Conjugate Start->E3_Linker_Synth E3_Linker_Purify Purification and Characterization (NMR, MS) E3_Linker_Synth->E3_Linker_Purify Coupling_Reaction Coupling Reaction (e.g., Amide, Click) E3_Linker_Purify->Coupling_Reaction Final_PROTAC_Purify Final PROTAC Purification (HPLC) Coupling_Reaction->Final_PROTAC_Purify Characterization Structural Confirmation (NMR, HRMS) Final_PROTAC_Purify->Characterization Biological_Eval Biological Evaluation (Degradation Assays) Characterization->Biological_Eval

PROTAC Synthesis and Characterization Workflow

Characterization of E3 Ligase Ligand-Linker Conjugates and PROTACs

Thorough characterization is essential to confirm the identity, purity, and activity of synthesized PROTACs.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the E3 ligase ligand-linker conjugates and the final PROTAC.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecules. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by analyzing fragmentation patterns.[18] Native mass spectrometry can be used to study the formation of the ternary complex.[14]

Biological Assays
  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization assays can be used to determine the binding affinities (Kd) of the PROTAC for both the POI and the E3 ligase.[19]

  • Western Blotting: This is the most common method to quantify the degradation of the target protein in cells treated with the PROTAC. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters determined from these experiments.[20]

  • Cell Viability Assays: These assays are used to assess the cytotoxic effects of the PROTAC on cells.

Quantitative Data for BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following table provides a comparison of the degradation performance of different BRD4-targeting PROTACs utilizing either CRBN or VHL as the E3 ligase.

PROTACE3 LigaseDC50DmaxCell LineReference
PROTAC 1CRBN< 1 nM> 90%Burkitt's lymphoma (BL) cells[12]
PROTAC 4CRBNpM rangeNot specifiedMV-4-11, MOLM-13, RS4;11[12]
dBET70CRBN~5 nM (5h)Not specifiedNot specified[21]
dBET23CRBN~50 nM (5h)Not specifiedNot specified[21]
ARV-771CRBNNot specified>90%Non-cancerous cell lines[10]
PROTAC 17VHLLow nM range> 90%Not specified[22]
MZ1VHLNot specifiedNot specifiedNot specified[3]
AT1VHLNot specifiedNot specifiedNot specified[3]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.

Conclusion

The development of potent and selective PROTACs requires a multi-parameter optimization process, with the E3 ligase ligand and the linker being critical components. This technical guide has provided an in-depth overview of the key considerations in the design, synthesis, and characterization of E3 ligase ligand-linker conjugates for PROTACs. The provided quantitative data, detailed experimental protocols, and visual representations of core concepts aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance their research in the exciting field of targeted protein degradation. As our understanding of the intricate interplay between the POI, PROTAC, and E3 ligase continues to grow, so too will our ability to design the next generation of highly effective protein-degrading therapeutics.

References

An In-depth Technical Guide to the Properties of PEG3 Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, cell permeability, and pharmacokinetic/pharmacodynamic (PK/PD) profile. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable characteristics. This guide provides a comprehensive technical overview of the properties of the PEG3 linker in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design of novel protein degraders.

Physicochemical Properties of PEG3 Linkers

The inclusion of a PEG3 linker in a PROTAC molecule imparts several key physicochemical properties that can significantly influence its behavior and efficacy.

  • Solubility and Hydrophilicity: PEG linkers, including the three-unit ethylene (B1197577) glycol chain of a PEG3 linker, are inherently hydrophilic.[1][2] This increased polarity can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further improving interactions with aqueous environments.

  • Flexibility: The PEG3 linker provides a degree of conformational flexibility to the PROTAC molecule.[3] This flexibility is not merely a passive trait; it plays an active role in allowing the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

  • Molecular Size and Shape: The addition of a PEG3 linker contributes to the overall molecular weight and size of the PROTAC. While this increase is a consideration for cell permeability, the linear and flexible nature of the PEG chain can allow the molecule to adopt more compact conformations, which may mitigate the negative impact of increased size.

Impact of PEG3 Linker on Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The linker plays a pivotal role in this process, and the properties of a PEG3 linker are highly relevant.

  • Optimal Length and Geometry: The length of the linker is a critical parameter that dictates the ability of the PROTAC to simultaneously engage the target protein and the E3 ligase.[4] An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced stability.[5][6] While the ideal linker length is target- and E3 ligase-dependent, systematic studies have shown that variations in PEG linker length can have a profound impact on degradation efficacy. For some targets, a shorter linker like PEG3 may be optimal, while for others, a longer chain may be required.

  • Flexibility and Cooperativity: The flexibility of the PEG3 linker enables the two ligands to orient themselves in a manner that maximizes favorable interactions between the target protein and the E3 ligase.[3] This can lead to cooperative binding, where the formation of one binary complex (e.g., PROTAC-E3 ligase) enhances the affinity for the other protein (the target), resulting in a more stable ternary complex.[7]

Data Presentation: Quantitative Analysis of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker lengths on key performance parameters.

LinkerDC50 (nM)Dmax (%)Reference
PEG3 5585[8]
PEG4 2095[8]
PEG5 15>98[8]
PEG6 3092[8]
C2 (non-PEG) ~2.2>95[9][10]
C4 (non-PEG) ~20>95[10]
C8 (non-PEG) ~10>95[10]

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying Linker Lengths. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of target protein degradation.

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
PEG3 1.215[8]
PEG4 0.825[8]
PEG5 0.530[8]
PEG6 0.320[8]
Amide-PROTACs (various PEG lengths) <0.002 - 0.6Not Reported[11][12]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs. Papp is the apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). Oral bioavailability data is from preclinical models.

Cell Permeability of PROTACs with PEG3 Linkers

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is a critical determinant of its therapeutic potential. The role of the PEG3 linker in this process is multifaceted.

  • The Balance of Hydrophilicity and Lipophilicity: While the hydrophilicity of the PEG3 linker can enhance solubility, it can also present a challenge for passive diffusion across the lipophilic cell membrane.[12] However, the flexible nature of the PEG linker can allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more "chameleonic" molecule that can more readily partition into the lipid bilayer.[13]

  • Impact of Linker Length on Permeability: Studies have shown that shorter linkers can sometimes lead to improved cell permeability.[12] For instance, in one study, a PROTAC with a 2-unit PEG linker was found to be 20-fold more permeable than one with a 3-unit PEG linker.[12] This highlights the importance of empirical testing to determine the optimal linker length for a given PROTAC scaffold.

Pharmacokinetic and Pharmacodynamic (PK/PD) Properties

The linker composition significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.

  • Oral Bioavailability: The enhanced aqueous solubility imparted by the PEG3 linker can lead to improved oral absorption and bioavailability.[14][15][16] However, the overall physicochemical properties of the PROTAC, including its size and lipophilicity, will also play a significant role.[17]

  • Metabolic Stability: While PEG linkers offer many advantages, linear ether chains can be susceptible to oxidative metabolism.[1] The design of the overall PROTAC molecule, including the choice of warhead and E3 ligase ligand, can also impact its metabolic stability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruitment Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Characterization Workflow Synthesis PROTAC Synthesis (e.g., JQ1-PEG3-VHL) Biochemical_Assays Biochemical & Biophysical Assays Synthesis->Biochemical_Assays Cellular_Assays Cell-Based Assays Synthesis->Cellular_Assays Permeability_Assays Permeability Assays Synthesis->Permeability_Assays SPR SPR (Ternary Complex Formation) Biochemical_Assays->SPR NanoBRET NanoBRET (Target Engagement & Ternary Complex) Cellular_Assays->NanoBRET CETSA CETSA (Target Engagement) Cellular_Assays->CETSA In_Vivo_Studies In Vivo Studies (PK/PD & Efficacy) Cellular_Assays->In_Vivo_Studies PAMPA PAMPA (Passive Permeability) Permeability_Assays->PAMPA Caco2 Caco-2 (Active Transport) Permeability_Assays->Caco2 Permeability_Assays->In_Vivo_Studies BRD4_Signaling_Pathway cluster_2 BRD4 Signaling and PROTAC Intervention BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Binds to Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Transcription_Machinery Transcription Machinery Chromatin->Transcription_Machinery Recruits Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Targets Degradation->Cell_Proliferation Inhibits

References

In-Depth Technical Guide: Solubility of (S,R,S)-AHPC-C6-PEG3-C4-Cl in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility of the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C6-PEG3-C4-Cl, in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development and targeted protein degradation. This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[][2] The linker, an alkyl/ether-based chain, is conjugated to the (S,R,S)-AHPC based VHL ligand.[3]

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison.

ParameterValueSource
Molecular Weight 751.42 g/mol [][3]
Solubility in DMSO 10 mM[]
Solubility in DMSO ≥ 100 mg/mL (equivalent to 133.08 mM)[3]

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility determination of this compound are not publicly available, several standard protocols are widely used for assessing the solubility of PROTACs and similar molecules.

1. Kinetic Solubility Assessment using DMSO Stock Solution

This method is commonly employed in the early stages of drug discovery.

  • Objective: To determine the concentration at which a compound precipitates from an aqueous solution after being introduced from a concentrated DMSO stock.

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[4]

    • Serially dilute the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentrations. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity in subsequent assays.[4]

    • Incubate the samples for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 37°C).

    • Analyze the samples for precipitation, often using techniques like nephelometry, turbidimetry, or visual inspection under a microscope. The highest concentration that remains clear is reported as the kinetic solubility.

2. Thermodynamic Solubility Assessment (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is often used in later stages of lead optimization.[5][6]

  • Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

  • Protocol:

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate (B84403) buffer, pH 6.8) in a sealed glass vial.[4][7]

    • Agitate the vials in a shaking incubator at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][7]

    • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[7]

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

3. Dried DMSO Solubility Assay

This is a higher-throughput method for assessing solubility.

  • Objective: To rapidly assess the solubility of multiple compounds from dried films of DMSO stock solutions.

  • Protocol:

    • Dispense a known volume of the high-concentration DMSO stock solution into microplate wells.

    • Evaporate the DMSO to leave a dried film of the compound at the bottom of the wells.

    • Add the aqueous buffer to each well and shake for a specified time to allow the compound to dissolve.

    • Measure the concentration of the dissolved compound, often by UV-Vis spectroscopy or LC-MS.

Workflow for Solubility Assessment and Enhancement

The following diagram illustrates a logical workflow for assessing and improving the solubility of a PROTAC molecule.

G cluster_0 Initial Assessment cluster_1 Analysis & Decision cluster_2 Optimization Strategies start Prepare Concentrated Stock in DMSO kinetic Kinetic Solubility Assay (e.g., Nephelometry) start->kinetic Dilute in Aqueous Buffer thermo Thermodynamic Solubility Assay (Shake-Flask Method) start->thermo Add Excess Solid to Buffer decision Solubility Acceptable? kinetic->decision thermo->decision cosolvents Use of Co-solvents (e.g., PEG, Ethanol) decision->cosolvents No excipients Incorporate Solubilizing Excipients (e.g., Surfactants) decision->excipients No asd Formulate as Amorphous Solid Dispersion (ASD) decision->asd No end_node Proceed with Downstream Assays decision->end_node Yes cosolvents->kinetic Re-assess excipients->kinetic Re-assess asd->kinetic Re-assess

Caption: Workflow for PROTAC solubility assessment and optimization.

This comprehensive guide provides essential information on the solubility of this compound in DMSO, along with standard experimental protocols relevant to PROTAC molecules. The provided workflow offers a systematic approach for researchers to assess and enhance the solubility of such compounds in drug discovery projects.

References

An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl (CAS Number: 1835705-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-PEG3-C4-Cl, also known by synonyms such as VH032-C6-PEG3-C4-Cl, is a synthetic chemical compound designed for applications in targeted protein degradation.[1][] It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal chloroalkane.[3][4] The chloroalkane moiety allows for covalent conjugation to a ligand targeting a protein of interest, facilitating the creation of a heterobifunctional PROTAC. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, representative synthesis, biological activity, and detailed experimental protocols for its application.

Chemical Properties and Data

This compound is a well-characterized molecule with the following properties:

PropertyValueReference
CAS Number 1835705-55-9[]
Molecular Formula C38H59ClN4O7S[5]
Molecular Weight 751.42 g/mol [5]
Appearance Oil[5]
Color Colorless to light yellow[5]
Canonical SMILES O=C([C@H]1N(C(--INVALID-LINK--NC(CCCCCOCCOCCOCCCCCCCl)=O)=O)C--INVALID-LINK--C1)NCC2=CC=C(C3=C(C)N=CS3)C=C2[]
Purity >97%[5]
Solubility 10 mM in DMSO[]
Storage (Pure Form) -20°C for 3 years; 4°C for 2 years[]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[]

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound functions as the E3 ligase-recruiting component of a PROTAC.[6] Once conjugated to a target protein ligand, the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[7] The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI). This forms a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[8] The proximity induced by the PROTAC allows the E3 ligase to polyubiquitinate the POI.[8] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI.[8] The PROTAC is then released and can catalytically induce the degradation of more POI molecules.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: VHL-mediated PROTAC mechanism of action.

Synthesis and Manufacturing

The synthesis of this compound involves the preparation of the core VHL ligand, (S,R,S)-AHPC (also known as VH032), followed by the attachment of the linker.[7][9] The synthesis of VH032 has been reported in the literature and typically involves a multi-step process.[9] A general workflow for creating a PROTAC using this building block is outlined below.

Synthesis_Workflow cluster_synthesis General PROTAC Synthesis Workflow Start Starting Materials Synth_VHL Synthesis of This compound Start->Synth_VHL Synth_POI_Ligand Synthesis of POI Ligand with Nucleophilic Handle Start->Synth_POI_Ligand Conjugation Conjugation Reaction (Nucleophilic Substitution) Synth_VHL->Conjugation Synth_POI_Ligand->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC Purification Purification & Characterization (HPLC, MS, NMR) Final_PROTAC->Purification

Caption: General workflow for synthesizing a PROTAC.

Biological Activity and Quantitative Data

The (S,R,S)-AHPC moiety is a potent VHL ligand.[1] The binding affinity of various VHL ligands has been characterized, providing a basis for understanding the potency of PROTACs derived from them.

Table 1: Binding Affinities of Representative VHL Ligands

CompoundBinding Affinity (Ki or Kd)Assay MethodReference
VH032 (1)33.4 nM (Ki)TR-FRET[1]
VH298 (2)18.9 nM (Ki)TR-FRET[1]
VH032 amine (6)5.7 µM (Ki)TR-FRET[1]
MZ1 (3)6.3 nM (Ki)TR-FRET[1]
VH032 (VHL ligand)185 nM (Kd)SPR[10]

This compound is designed for creating "HaloPROTACs," which are PROTACs that can induce the degradation of proteins fused to a HaloTag.[11] The chloroalkane linker reacts with the HaloTag protein, forming a covalent bond.[11] The biological activity of such PROTACs is quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[12] While specific data for this compound is not publicly available, data for a structurally similar HaloPROTAC, HaloPROTAC3, demonstrates high potency in degrading a GFP-HaloTag7 fusion protein.[11]

Table 2: Degradation Activity of a Representative HaloPROTAC (HaloPROTAC3)

ParameterValueProtein TargetCell LineReference
DC5019 ± 1 nMGFP-HaloTag7HEK293[11]
Dmax90 ± 1 %GFP-HaloTag7HEK293[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving a PROTAC synthesized from this compound to degrade a HaloTag fusion protein.

Cell Culture and Treatment
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing a HaloTag fusion protein (e.g., GFP-HaloTag7) are commonly used.[11]

  • Culture Conditions: Culture cells at 37°C and 5% CO2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]

  • Treatment: Dissolve the PROTAC in DMSO to create a stock solution. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Add the PROTAC-containing medium to the cells and incubate for the desired time (e.g., 24 hours).[13] A vehicle control (DMSO) should be run in parallel.[13]

Quantification of Protein Degradation

A. Western Blot Analysis

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest or the HaloTag. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control.[14]

B. Flow Cytometry (for fluorescently-tagged proteins like GFP-HaloTag7)

  • Cell Harvesting: After treatment, detach the cells using trypsin and resuspend them in FACS buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the GFP-positive cell population.

  • Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of the treated samples to the MFI of the vehicle-treated control to determine the percentage of remaining protein.[11]

Experimental_Workflow cluster_workflow Protein Degradation Quantification Workflow cluster_wb Western Blot cluster_flow Flow Cytometry (for fluorescent POI) Start Cells expressing POI-HaloTag fusion Treatment Treat cells with PROTAC (various concentrations & times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis Resuspend Resuspend in FACS Buffer Harvest->Resuspend SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot WB_Analysis Densitometry Analysis Immunoblot->WB_Analysis End Determine DC50 & Dmax WB_Analysis->End Acquire Data Acquisition Resuspend->Acquire Flow_Analysis MFI Analysis Acquire->Flow_Analysis Flow_Analysis->End

Caption: Workflow for quantifying PROTAC-mediated degradation.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its high-affinity VHL ligand and versatile linker with a reactive handle enable the straightforward synthesis of potent PROTACs. The ability to create HaloPROTACs allows for the rapid assessment of the principles of targeted degradation for a wide variety of proteins of interest by fusing them to the HaloTag. This technical guide provides the foundational knowledge and experimental framework for the effective utilization of this compound in drug discovery and chemical biology research.

References

molecular weight of VH032-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of VH032-C6-PEG3-C4-Cl

This guide provides a detailed analysis of the molecular weight for the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, VH032-C6-PEG3-C4-Cl, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Structure

The compound VH032-C6-PEG3-C4-Cl is a chemically synthesized molecule comprising a VHL ligand (VH032) attached to a linker chain. The systematic name designates the specific components that are assembled to form the final conjugate. The structure consists of the VH032 moiety, followed by a 6-carbon alkyl chain (C6), a triethylene glycol unit (PEG3), a 4-carbon alkyl chain (C4), and is terminated with a chlorine atom (Cl).

A vendor of this specific molecule, also known by the synonym (S,R,S)-AHPC-C6-PEG3-C4-Cl, reports the definitive molecular weight and chemical formula for the entire assembled conjugate.[1]

Component Molecular Weight Analysis

The total molecular weight of the final conjugate is derived from the sum of its constituent parts, accounting for atoms lost during the chemical synthesis process (typically water molecules in condensation reactions). The table below details the molecular weight of each individual component.

ComponentChemical FormulaMolecular Weight ( g/mol )Citation
VH032 C₂₄H₃₂N₄O₄S472.60[2][3][4]
C6 Linker (Hexane) C₆H₁₂84.16[5][6]
PEG3 Linker (Triethylene Glycol) C₆H₁₄O₄150.17[7][8]
C4 Linker (Butane) C₄H₈56.11[9][10][11][12]
Chlorine Atom Cl35.453[13]
Complete Conjugate C₃₈H₅₉ClN₄O₇S 751.42 [1]

Visualization of Molecular Assembly

The logical relationship between the components of VH032-C6-PEG3-C4-Cl can be represented as a linear assembly. The following diagram illustrates this structural sequence.

G VH032 VH032 C6 C6 Linker VH032->C6 PEG3 PEG3 Linker C6->PEG3 C4 C4 Linker PEG3->C4 Cl Chlorine C4->Cl

Logical structure of VH032-C6-PEG3-C4-Cl.

Experimental Determination of Molecular Weight

While the molecular weight can be calculated based on the chemical formula, it is experimentally verified using analytical techniques. The standard and most accurate method for determining the molecular weight of a novel compound like VH032-C6-PEG3-C4-Cl is mass spectrometry.

Mass Spectrometry Protocol
  • Sample Preparation : A small quantity of the purified compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to create a dilute solution.

  • Ionization : The sample solution is introduced into the mass spectrometer. An ionization technique, most commonly Electrospray Ionization (ESI), is used. ESI is a soft ionization method that converts the analyte molecules in the solution into gas-phase ions without significant fragmentation, which is crucial for determining the molecular weight of the intact molecule.

  • Mass Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

  • Data Interpretation : For the intact molecule, the spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The molecular weight (M) is then calculated from the observed m/z value. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition and thus verifying the chemical formula.

The following diagram outlines the workflow for this experimental verification.

G cluster_workflow Mass Spectrometry Workflow A Sample Solubilization B Electrospray Ionization (ESI) A->B C Mass Analysis (m/z separation) B->C D Detection C->D E Molecular Weight Confirmation D->E

Workflow for molecular weight determination.

References

Navigating the Safety Profile of (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (S,R,S)-AHPC-C6-PEG3-C4-Cl is publicly available. This guide has been compiled using safety data from structurally similar compounds, including (S,R,S)-AHPC Hydrochloride and (S,R,S)-AHPC-PEG3-azide. The information provided herein should be used as a precautionary guide and is not a substitute for a compound-specific risk assessment. Researchers should handle this chemical with care in a controlled laboratory environment.

This compound is a novel E3 ligase ligand conjugate, integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation. As this molecule finds increasing application in drug discovery and chemical biology, a thorough understanding of its safety profile is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the extrapolated safety data, handling protocols, and emergency procedures.

Hazard Identification and Classification

Based on the analysis of safety data from analogous compounds, this compound should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The hazard classifications from related compounds are summarized below.

Hazard ClassClassification CategoryGHS PictogramSignal WordHazard StatementSource Compound
Acute Toxicity, OralCategory 4pictogramWarningH302: Harmful if swallowed(S,R,S)-AHPC monohydrochloride
Skin Corrosion/IrritationCategory 2pictogramWarningH315: Causes skin irritation(S,R,S)-AHPC monohydrochloride
Serious Eye Damage/IrritationCategory 2ApictogramWarningH319: Causes serious eye irritation(S,R,S)-AHPC monohydrochloride
Specific Target Organ Toxicity, Single ExposureCategory 3pictogramWarningH335: May cause respiratory irritation(S,R,S)-AHPC monohydrochloride

Data extrapolated from the Safety Data Sheet for (S,R,S)-AHPC monohydrochloride provided by MedChemExpress.

While the Safety Data Sheet from TCI Chemicals for (S,R,S)-AHPC Hydrochloride states it is not a hazardous substance, a conservative approach is recommended due to the more detailed hazard identification provided by other suppliers for similar molecules.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound. The following procedures are based on best practices for handling potentially hazardous research chemicals.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.

The following diagram illustrates a standard workflow for the safe handling of research chemicals like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weigh_Compound Weigh Compound in Vented Enclosure Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE

A standard workflow for the safe handling of research chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following first-aid measures are based on information from the SDS of structurally related compounds.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This information is extrapolated from the Safety Data Sheets for (S,R,S)-AHPC monohydrochloride and (S,R,S)-AHPC-PEG3-azide.

The decision-making process for responding to a laboratory spill is outlined in the diagram below.

A decision-making flowchart for responding to a laboratory spill.

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During combustion, irritant fumes may be emitted.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound has been found. The acute toxicity data for a related compound suggests it is harmful if swallowed. The environmental impact is unknown, and therefore, release into the environment should be avoided.

This technical guide provides a foundational understanding of the potential safety considerations for this compound, based on the best available data from similar compounds. It is imperative that all laboratory personnel are trained in safe handling practices and that a culture of safety is maintained to mitigate the risks associated with handling novel research chemicals.

The Architect's Toolkit: A Deep Dive into PROTAC Technology Leveraging VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs), offering a powerful strategy to address targets previously deemed "undruggable".[2][3] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design, largely due to the availability of well-characterized, high-affinity small molecule ligands.[5][6] This technical guide provides an in-depth exploration of PROTAC technology with a specific focus on the utilization of VHL ligands, offering a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

The VHL-Mediated Degradation Pathway: Hijacking a Natural Process

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α). Specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[7] This post-translational modification creates a recognition site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thus preventing its accumulation.[7]

VHL-based PROTACs ingeniously hijack this natural cellular process. The VHL ligand portion of the PROTAC mimics the hydroxylated HIF-1α, binding to the VHL E3 ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity brings the VHL E3 ligase complex close to the POI, facilitating the formation of a crucial ternary complex (VHL-PROTAC-POI).[2][8] The formation of this ternary complex is a critical and often rate-limiting step in the degradation process.[8] Once the ternary complex is formed, the E3 ligase transfers ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome into smaller peptides.[2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2]

VHL_PROTAC_Pathway VHL-Based PROTAC Mechanism of Action cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex binds PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis start Start immobilize_vhl Immobilize VHL E3 Ligase on Sensor Chip start->immobilize_vhl binary_binding Measure Binary Binding: Inject PROTAC dilutions immobilize_vhl->binary_binding prepare_ternary Prepare Ternary Mix: PROTAC dilutions + saturating POI immobilize_vhl->prepare_ternary binary_analysis Analyze Binary Kinetics (ka, kd, KD_binary) binary_binding->binary_analysis calculate_cooperativity Calculate Cooperativity (α) binary_analysis->calculate_cooperativity ternary_binding Measure Ternary Binding: Inject PROTAC-POI mix prepare_ternary->ternary_binding ternary_analysis Analyze Ternary Kinetics (ka, kd, KD_ternary) ternary_binding->ternary_analysis ternary_analysis->calculate_cooperativity end End calculate_cooperativity->end PROTAC_Components_Logic Logical Relationship of PROTAC Components cluster_interactions Molecular Interactions PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI_Ligand POI Ligand POI_Ligand->PROTAC POI Protein of Interest (POI) POI_Ligand->POI Binds to Linker Linker Linker->PROTAC Linker->Ternary_Complex Enables VHL_Ligand VHL Ligand VHL_Ligand->PROTAC VHL_Complex VHL E3 Ligase Complex VHL_Ligand->VHL_Complex Binds to POI->Ternary_Complex VHL_Complex->Ternary_Complex

References

role of VHL in ubiquitin-proteasome system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of VHL in the Ubiquitin-Proteasome System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway and a key regulator within the ubiquitin-proteasome system (UPS). Its primary function is to act as the substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex, which targets specific proteins for proteasomal degradation. The most well-characterized substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. In the presence of oxygen, VHL mediates the ubiquitination and subsequent destruction of HIF-α, thereby preventing the expression of hypoxia-response genes. Loss of VHL function, commonly observed in clear cell renal cell carcinoma (ccRCC), leads to the constitutive stabilization of HIF-α and the promotion of tumorigenesis through enhanced angiogenesis, cell proliferation, and metabolic reprogramming. This guide provides a detailed technical overview of the VHL E3 ligase complex, its mechanism of substrate recognition, its role in HIF regulation and cancer, and the experimental methodologies used to study its function.

The VHL E3 Ubiquitin Ligase Complex (CRL2^VHL^)

The VHL protein (pVHL) does not function in isolation; it is an integral part of a multi-subunit Cullin-RING E3 ubiquitin ligase complex.[1] This complex, often referred to as ECV (Elongin C-Elongin B-VHL) or CRL2^VHL^, is structurally and functionally analogous to the well-studied SCF (Skp1-Cul1-F-box) complexes.[2][3]

The core components of the CRL2^VHL^ complex are:

  • Substrate Recognition Subunit: The VHL protein itself, which directly binds to target proteins.[4][5] pVHL consists of two primary functional domains: an α-domain and a β-domain.[3] The α-domain is responsible for binding to Elongin C, while the β-domain forms the substrate-binding pocket.[3][6][7]

  • Adaptor Proteins: Elongin B and Elongin C form a stable heterodimer. Elongin C binds directly to a conserved "BC box" motif within the VHL α-domain and serves as a bridge to the cullin scaffold.[5][8][9]

  • Scaffold Protein: Cullin 2 (Cul2) is a scaffold protein that organizes the complex.[10] Its N-terminus binds to the Elongin B/C-VHL sub-complex, while its C-terminus recruits the RING-box protein.[11][12]

  • RING-Box Protein: Rbx1 (also known as ROC1) is a small protein containing a RING-finger domain.[3] It binds to the C-terminus of Cul2 and is responsible for recruiting an E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[11]

The assembly of this complex is crucial for its ligase activity. Tumor-predisposing mutations in VHL often disrupt its ability to bind Elongin C, thereby preventing the formation of a functional E3 ligase complex and compromising its tumor suppressor function.[8][10]

VHL_E3_Ligase_Complex cluster_CRL2_VHL CRL2-VHL E3 Ubiquitin Ligase Complex VHL VHL (Substrate Recognition) EloC Elongin C VHL->EloC α-domain Substrate Target Substrate (e.g., HIF-1α) VHL->Substrate β-domain EloB Elongin B EloC->EloB Cul2 Cullin 2 (Scaffold) EloC->Cul2 N-terminus Rbx1 Rbx1 (RING) Cul2->Rbx1 C-terminus E2 E2 Enzyme + Ubiquitin Rbx1->E2

Caption: Assembly of the CRL2^VHL^ E3 Ubiquitin Ligase Complex.

Mechanism of Hypoxia-Inducible Factor (HIF-1α) Regulation

The canonical and most critical function of the VHL E3 ligase is the oxygen-dependent regulation of Hypoxia-Inducible Factors, particularly the HIF-1α and HIF-2α subunits.[4][13] This process is a cornerstone of the cellular response to changes in oxygen availability.

Normoxic Conditions (Oxygen Present)

Under normal oxygen levels, HIF-α subunits are continuously synthesized and rapidly degraded, maintaining low intracellular concentrations.[14] This degradation is a multi-step process:

  • Prolyl Hydroxylation: HIF-α contains an Oxygen-Dependent Degradation Domain (ODDD). Specific proline residues within this domain (Pro402 and Pro564 in human HIF-1α) are hydroxylated by a family of enzymes known as EglN prolyl hydroxylases (PHDs).[14][15] These enzymes require oxygen, Fe(II), and α-ketoglutarate as co-factors.

  • VHL Recognition: The post-translational addition of a hydroxyl group to the proline residue creates a high-affinity binding site for the β-domain of the VHL protein.[7][14]

  • Ubiquitination: Upon binding to hydroxylated HIF-α, the VHL complex recruits an E2 ubiquitin-conjugating enzyme (such as UbcH5) via its Rbx1 component.[16] The complex then catalyzes the covalent attachment of a polyubiquitin (B1169507) chain to specific lysine (B10760008) residues (K532, K538, K547) on the HIF-α subunit.[3][16]

  • Proteasomal Degradation: The polyubiquitinated HIF-α is recognized and degraded by the 26S proteasome.[3][17]

Hypoxic Conditions (Oxygen Lacking)

When cellular oxygen levels are low, the PHD enzymes become inactive.[18]

  • HIF-α Stabilization: In the absence of prolyl hydroxylation, VHL cannot recognize or bind to HIF-α.[6] This prevents its ubiquitination and subsequent degradation, leading to the rapid accumulation of HIF-α protein in the cell.[15][17]

  • Dimerization and Nuclear Translocation: Stabilized HIF-α translocates to the nucleus and forms a heterodimer with the constitutively stable HIF-1β subunit (also known as ARNT).[4][14]

  • Transcriptional Activation: The HIF-α/HIF-1β heterodimer is an active transcription factor that binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3] This drives the expression of numerous genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), glucose metabolism, and cell survival, enabling cellular adaptation to the hypoxic environment.[14][19]

In VHL-deficient tumors, this entire regulatory system is short-circuited. HIF-α is constitutively stable regardless of oxygen status, leading to a "pseudo-hypoxic" state that drives tumor growth and vascularization.[4][15]

HIF_Degradation_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) HIFa_N HIF-1α PHD PHD Enzymes HIFa_N->PHD + O₂ HIFa_OH Hydroxylated HIF-1α (Pro-OH) PHD->HIFa_OH VHL_complex CRL2-VHL Complex HIFa_OH->VHL_complex VHL Binding HIFa_Ub Polyubiquitinated HIF-1α VHL_complex->HIFa_Ub + Ub Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome HIFa_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIFa_H HIF-1α HIF_dimer HIF-1α/β Dimer HIFa_H->HIF_dimer Stabilization PHD_inactive PHD Enzymes (Inactive) HIFa_H->PHD_inactive No O₂ HIFb HIF-1β (ARNT) HIFb->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Nuclear Translocation & DNA Binding Transcription Gene Transcription (VEGF, etc.) HRE->Transcription

Caption: Oxygen-dependent regulation of HIF-1α by the VHL complex.

Additional VHL Substrates

While HIF-α is the most prominent substrate, the VHL E3 ligase targets other proteins for degradation or functional modulation, often in a HIF-independent manner. The dysregulation of these non-HIF targets likely contributes to the complex phenotype of VHL-deficient cancers.[20]

SubstrateFunctionRelevance to VHLCitation
RNA Polymerase II (RPB1) Largest subunit of the RNA polymerase II enzyme, responsible for transcribing mRNA.pVHL binds to the hyperphosphorylated form of RPB1, targeting it for ubiquitination. This may play a role in transcriptional regulation.[1][21]
Sprouty2 (Spry2) An inhibitor of receptor tyrosine kinase (RTK) signaling pathways.pVHL mediates the ubiquitination and degradation of Spry2, suggesting a role for VHL in modulating growth factor signaling.[1][22]
Atypical PKC (aPKC) Kinases involved in cell polarity, proliferation, and survival.pVHL can target specific aPKC isoforms for degradation.[1][23]
β2-Adrenergic Receptor (β2AR) A G-protein coupled receptor involved in cardiovascular functions.pVHL ubiquitinates and degrades β2AR following prolyl hydroxylation by PHD3.[1]
ZHX2 A transcriptional repressor.Identified as a potential VHL substrate, its dysregulation may contribute to ccRCC tumorigenesis.[20]
Aurora Kinase A (AURKA) A kinase that regulates mitosis.VHL can mediate AURKA ubiquitination in a hypoxia-independent manner, linking VHL to the control of chromosomal stability.[20][21]
Activated EGFR Epidermal Growth Factor Receptor, a key driver of cell proliferation.pVHL can promote the poly-ubiquitination and subsequent proteasomal degradation of activated EGFR, independent of the primary E3 ligase c-Cbl.[1][24]

Quantitative Data: VHL Ligands and Inhibitors

The development of small molecules that bind to VHL is a major focus of drug discovery, both for inhibiting the VHL/HIF interaction (to treat anemia and ischemia) and for hijacking the VHL E3 ligase for targeted protein degradation (PROTACs).[25][26][27] These efforts have yielded potent ligands that bind to the HIF-α binding pocket on VHL.

Compound/LigandTypeAffinity (Kd) / Potency (IC50)Assay MethodCitation
VH032 VHL Ligand (Hydroxyproline-based)Nanomolar affinityIn vitro assays[28]
VH298 VHL InhibitorActive at 10 µM in cells (induces HIF accumulation)Cellular activity assay (HIF-1α accumulation)[27]
Optimized Small Molecules VHL InhibitorsSingle-digit micromolarIn silico design and structure-guided chemistry[26]
ATSP-7041 Stapled Peptide VHL LigandKd: 180 nMSurface Plasmon Resonance (SPR)[29]

Experimental Protocols

Studying the VHL-ubiquitin pathway requires a range of biochemical and cell-based assays to investigate protein-protein interactions, enzymatic activity, and substrate degradation.

Protocol: Co-Immunoprecipitation (Co-IP) of VHL and Substrates

Objective: To verify the in vivo interaction between VHL and a putative substrate protein.

Methodology:

  • Cell Culture and Lysis: Culture cells (e.g., 786-O ccRCC cells stably expressing VHL) under desired conditions (e.g., normoxia). For degradation-dependent interactions, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours prior to harvest to allow the substrate to accumulate.

  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Collect the pre-cleared lysate and add a primary antibody specific to VHL. Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the putative substrate. A band corresponding to the substrate in the VHL IP lane, but not in an isotype control IgG lane, indicates an interaction.

Protocol: In Vitro Ubiquitination Assay

Objective: To determine if a substrate is directly ubiquitinated by the reconstituted CRL2^VHL^ E3 ligase complex.

Methodology:

  • Reagent Preparation: Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), the CRL2^VHL^ complex (VHL, Elongin B/C, Cul2, Rbx1), and the substrate of interest. The substrate must be hydroxylated on its proline motif if the interaction is hydroxylation-dependent.

  • Reaction Setup: In a microcentrifuge tube, combine the following in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

    • E1 Enzyme

    • E2 Enzyme

    • ATP (2-5 mM)

    • Ubiquitin (wild-type or tagged)

    • Reconstituted CRL2^VHL^ complex

    • Substrate protein

  • Negative Controls: Set up control reactions lacking one key component (e.g., no E1, no E3 ligase, or no ATP) to ensure the observed ubiquitination is specific and enzyme-dependent.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the reaction products by Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands appearing above the unmodified substrate band indicates polyubiquitination.

Protocol: Ubiquitome Profiling to Identify VHL Substrates

Objective: To identify novel VHL substrates on a proteome-wide scale.[20]

Methodology:

  • Cell Model: Use a VHL-null cell line (e.g., 786-O) and a counterpart with VHL function restored (786-O-VHL).

  • Proteasome Inhibition: Treat both cell lines with a proteasome inhibitor (e.g., MG132) to cause the accumulation of ubiquitinated proteins that would otherwise be degraded.

  • Protein Extraction and Digestion: Lyse the cells under denaturing conditions (e.g., urea (B33335) buffer) to inactivate endogenous proteases and deubiquitinases. Extract total protein and digest with trypsin. Trypsin cleaves after lysine (K) and arginine, leaving a di-glycine (GG) remnant on the lysine residue where ubiquitin was attached.

  • Ubiquitinated Peptide Enrichment: Incubate the digested peptide mixture with an antibody that specifically recognizes the K-ε-GG remnant motif (e.g., PTMScan Ubiquitin Remnant Motif Kit).[20] Use antibody-coupled beads to immunoprecipitate the ubiquitinated peptides.

  • Mass Spectrometry: Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the ubiquitinated peptides and their corresponding proteins. Compare the ubiquitination profiles between the VHL-null and VHL-restored cells. Proteins that show significantly increased ubiquitination in the presence of functional VHL are candidate substrates.

Experimental_Workflow_Ubiquitome cluster_cell_prep Cell Preparation start Start: Identify VHL Substrates cell_vhl_neg VHL-deficient cells (e.g., 786-O) start->cell_vhl_neg cell_vhl_pos VHL-restored cells (e.g., 786-O-VHL) start->cell_vhl_pos proteasome_inhib Treat with Proteasome Inhibitor (MG132) (Accumulate ubiquitinated proteins) cell_vhl_neg->proteasome_inhib cell_vhl_pos->proteasome_inhib lysis Denaturing Lysis and Trypsin Digestion (Generate K-ε-GG remnant on ubiquitinated lysines) proteasome_inhib->lysis enrichment Enrichment of Ubiquitinated Peptides (Use anti-K-ε-GG antibody) lysis->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Compare ubiquitination between cell lines) lcms->data_analysis candidates Identify Candidate VHL Substrates (Proteins with increased ubiquitination in VHL-restored cells) data_analysis->candidates

References

An In-depth Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby expanding the scope of therapeutic intervention. TPD achieves this by co-opting the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. Small molecules, known as degraders, act as intermediaries, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, a key component of the UPS. This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.

Two main classes of small-molecule degraders have emerged: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Both leverage the UPS but differ in their mechanism of action and molecular architecture. This guide will delve into the fundamental principles of these technologies, their mechanisms, key quantitative parameters, and the experimental protocols essential for their evaluation.

Core Mechanisms of Targeted Protein Degradation

The central mechanism of TPD involves hijacking the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System.

The Ubiquitin-Proteasome System (UPS)

The UPS is a multi-step enzymatic cascade responsible for the degradation of over 80% of intracellular proteins, playing a critical role in maintaining protein homeostasis. The process begins with the activation of ubiquitin, a small regulatory protein, by a ubiquitin-activating enzyme (E1). The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. The attachment of a polyubiquitin (B1169507) chain to the target protein serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker. One ligand is designed to bind to a specific POI, while the other binds to an E3 ubiquitin ligase. By simultaneously engaging both the POI and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. This induced proximity facilitates the E3 ligase-mediated ubiquitination of the POI, marking it for subsequent degradation by the proteasome. A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein, allowing for sustained degradation at sub-stoichiometric concentrations.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Degradation Degradation Cascade E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 Ub Activation E3 E3 Ligase E2->E3 Ub Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Binds Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI Protein of Interest (POI) POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex Bridges TernaryComplex->PROTAC Recycled Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Poly-Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTACs form a ternary complex, leading to ubiquitination and degradation of the POI.

Molecular Glues

Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein. Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues typically bind to one of the proteins (often the E3 ligase) and alter its surface conformation. This conformational change creates a new binding interface that is recognized by the other protein, leading to the formation of a stable ternary complex. This induced proximity then triggers the same ubiquitination and proteasomal degradation cascade as with PROTACs. The discovery of molecular glues has often been serendipitous, but they represent a powerful approach for targeting proteins that lack traditional binding pockets.

Molecular_Glue_Mechanism Molecular Glue Mechanism of Action cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Degradation Degradation Cascade E3 E3 Ligase E3_Glue_Complex E3-Glue Complex (Altered Surface) E3->E3_Glue_Complex Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI Protein of Interest (Neo-substrate) TernaryComplex POI-Glue-E3 Ternary Complex POI->TernaryComplex Glue Molecular Glue Glue->E3_Glue_Complex Binds & Induces Conformational Change E3_Glue_Complex->TernaryComplex Recruits POI Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Poly-Ubiquitination Ub_POI->Proteasome Recognition & Degradation Experimental_Workflow Degrader Evaluation Workflow Start Degrader Candidate Cellular_Assay Cellular Degradation Assay (Western Blot, etc.) Start->Cellular_Assay Determine_DC50_Dmax Determine DC50 & Dmax Cellular_Assay->Determine_DC50_Dmax Biophysical_Assay Ternary Complex Formation (SPR, ITC, FP) Determine_DC50_Dmax->Biophysical_Assay Potent Degraders Determine_Cooperativity Determine Cooperativity (α) Biophysical_Assay->Determine_Cooperativity Biochemical_Assay In Vitro Ubiquitination Assay Determine_Cooperativity->Biochemical_Assay Confirm_Ub Confirm POI Ubiquitination Biochemical_Assay->Confirm_Ub Proteomics Global Proteomics (Mass Spectrometry) Confirm_Ub->Proteomics Assess_Selectivity Assess Selectivity & Off-Targets Proteomics->Assess_Selectivity Lead_Optimization Lead Optimization Assess_Selectivity->Lead_Optimization

The Linker's Pivotal Role in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of two key moieties: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] This in-depth technical guide explores the diverse landscape of PROTAC linkers, providing a comprehensive overview of their types, design principles, and impact on PROTAC performance.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2] The linker's length, flexibility, and chemical composition are paramount in ensuring the productive formation and stability of this ternary complex.[9][10]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

A Diverse Toolkit: Types of PROTAC Linkers

The choice of linker is a critical step in PROTAC design, with different linker types offering distinct advantages in terms of physicochemical properties and biological activity. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][3]

Flexible Linkers: The Workhorses of PROTAC Design
  • Alkyl Chains: These are the simplest and most common linkers, consisting of saturated or unsaturated hydrocarbon chains.[11][12] They offer synthetic tractability and a high degree of conformational flexibility, which can be advantageous in the initial stages of PROTAC development to identify a productive ternary complex geometry.[12] However, their hydrophobic nature can sometimes lead to poor aqueous solubility.[2]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and other physicochemical properties of PROTACs.[13][14] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.[13] While generally improving solubility, the impact of PEG linkers on cell permeability is complex; their flexibility can allow for folded conformations that shield polar surface area, but excessive PEGylation can hinder membrane traversal.[13]

Rigid Linkers: Engineering Conformational Constraint

To overcome the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, more rigid linker architectures have been developed.[12]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce conformational restriction.[12] Triazole-containing linkers are metabolically stable and can reduce in vivo oxidative degradation.[2][4]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and enhance water solubility and metabolic stability.[2][12]

"Smart" and Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, enabling spatiotemporal control over PROTAC activity.[12]

  • Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for optical control of PROTAC function.[12]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[12]

The Critical Impact of Linker Length and Composition: A Quantitative Perspective

The length and composition of the linker have a profound effect on a PROTAC's ability to induce protein degradation. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while an overly long and flexible linker can lead to an unstable complex and inefficient ubiquitination.[9] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[9]

Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG818>95[9]
BRD4VHLPEG124.7>95[9]
BRD4VHLPEG162.5>95[9]
BRD4CRBNPEG91.2>98[9]
BRD4CRBNPEG130.8>98[9]
BRD4CRBNPEG162.5>95[9]
Estrogen Receptor (ER)VHLAlkyl/PEG9~140,000 (IC50)-[15][16]
Estrogen Receptor (ER)VHLAlkyl/PEG12--[15]
Estrogen Receptor (ER)VHLAlkyl/PEG16~26,000 (IC50)-[15][16]
TBK1VHLAlkyl/Ether< 12No degradation-[16]
TBK1VHLAlkyl/Ether12-29Submicromolarup to 96[16]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. IC50 is the half-maximal inhibitory concentration, used in earlier studies as a proxy for efficacy.

Linker composition also significantly influences a PROTAC's physicochemical properties, such as cell permeability. A study on VHL PROTACs with varying linker compositions demonstrated a profound impact on passive cell permeability, with more flexible and polar linkers not always correlating with better permeability.[17][18] The ability of the PROTAC to adopt folded conformations that shield polar surface area in a nonpolar environment was found to be a key determinant of high cell permeability.[17][18][19]

Table 2: Physicochemical Properties and Cell Permeability of VHL PROTACs with Different Linkers

PROTACLinker TypecLogPCell Permeability (in cellulo/in vitro ratio)
1 Flexible Aliphatic7.6Low
2 Flexible PEG-based-High
3 Amide-containing-Medium-High
4 --Medium-Low
5 --Medium-Low
6 --Medium-Low
7 Tertiary Amine-Medium-High
8 Piperidine-containing-Medium-High
9 Amide-containing3.5High

Adapted from references[12][17]. The ratio between the potencies for binding of a PROTAC to VHL in a cell-based and in a biochemical assay is used as a surrogate measure for its passive permeability.

Experimental Protocols for PROTAC Synthesis and Evaluation

A systematic approach to PROTAC design and evaluation is crucial for identifying potent and selective degraders. This typically involves modular chemical synthesis followed by a cascade of in vitro and cell-based assays.[20][21]

PROTAC_Workflow Start Target Selection & Ligand Identification Synthesis Modular PROTAC Synthesis (e.g., Click Chemistry) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assays Ternary Complex Formation (SPR, ITC) Ubiquitination Assays Purification->In_Vitro_Assays Cell_Based_Assays Protein Degradation (Western Blot) Cell Viability (MTS/MTT Assay) In_Vitro_Assays->Cell_Based_Assays Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Optimization Iterative Design Optimization->Synthesis End Candidate Selection Optimization->End

A typical workflow for the design and evaluation of PROTACs.
Detailed Methodology: PROTAC Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for PROTAC synthesis.[14][] This method allows for the rapid generation of PROTAC libraries with diverse linkers.[14][23]

Protocol:

  • Synthesis of Precursors:

    • Synthesize or obtain the POI ligand functionalized with either an azide (B81097) or an alkyne group.

    • Synthesize or obtain the E3 ligase ligand functionalized with the complementary group (alkyne or azide).

    • Prepare a panel of linkers of varying lengths and compositions, each bearing both an azide and an alkyne terminus.

  • Click Reaction:

    • In a suitable solvent (e.g., DMF/water), dissolve the azide-functionalized precursor and the alkyne-functionalized precursor.

    • Add a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

    • Add a copper-chelating ligand (e.g., TBTA) to stabilize the catalyst and improve reaction efficiency.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification:

    • Upon completion, purify the crude product using preparative HPLC to obtain the desired PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Detailed Methodology: Western Blot for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.[1][13][24]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.

Detailed Methodology: MTS/MTT Cell Viability Assay

Cell viability assays are used to assess the cytotoxic effects of PROTACs.[25][26] The MTS and MTT assays are colorimetric methods that measure the metabolic activity of viable cells.[27][28]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 24, 48, 72 hours).

  • Addition of Reagent:

    • For MTS assay: Add the MTS reagent directly to the cell culture medium.[26]

    • For MTT assay: Add the MTT reagent to the culture medium.

  • Incubation:

    • Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692).

  • Solubilization (for MTT assay):

    • If using the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways Targeted by PROTACs: The Case of BRD4

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in cancer.[13] BRD4-targeting PROTACs have demonstrated robust anti-proliferative effects by inducing the degradation of BRD4, which in turn leads to the downregulation of its target genes, including the proto-oncogene c-Myc.[13][29]

BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC Ternary_Complex BRD4-PROTAC-E3 Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex BRD4_Degradation BRD4 Degradation Ternary_Complex->BRD4_Degradation Ubiquitination & Proteasomal Degradation BRD4_Degradation->BRD4 Reduces levels of Cell_Proliferation Cell Proliferation & Tumor Growth BRD4_Degradation->Cell_Proliferation Inhibits cMyc_Gene c-Myc Gene Super_Enhancers->cMyc_Gene Regulates Transcription Transcription cMyc_Gene->Transcription cMyc_Protein c-Myc Protein Transcription->cMyc_Protein Translation cMyc_Protein->Cell_Proliferation Drives

PROTAC-mediated degradation of BRD4 and its downstream effects.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, profoundly influencing its efficacy, selectivity, and drug-like properties. A deep understanding of the different linker types and their impact on ternary complex formation is essential for the rational design of novel protein degraders. The systematic evaluation of linker length and composition, guided by a robust suite of in vitro and cell-based assays, is paramount to accelerating the discovery and development of next-generation PROTAC therapeutics. As our knowledge of the intricate structure-activity relationships of PROTACs continues to expand, so too will our ability to precisely engineer these powerful molecules to target a wide array of disease-causing proteins.

References

Methodological & Application

Synthesis of PROTACs Using (S,R,S)-AHPC-C6-PEG3-C4-Cl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the specific E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C6-PEG3-C4-Cl . This building block incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a flexible polyethylene (B3416737) glycol (PEG) and alkyl linker terminating in a chloroalkane group.[4][5] The terminal chloroalkane serves as a reactive handle for conjugation with a variety of nucleophilic "warhead" ligands, enabling the targeted degradation of a wide range of proteins. PROTACs utilizing a chloroalkane linker are often referred to as "HaloPROTACs" due to their ability to target HaloTag fusion proteins, but the principle can be extended to other proteins of interest with appropriate warhead design.[6][7][8][9][10]

Principle of Action

The underlying principle of PROTACs synthesized from this compound is the chemically induced proximity of the target protein to the VHL E3 ligase. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the warhead portion binds to the POI. The flexible linker spans the distance between the two proteins, facilitating the formation of a stable ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL PROTAC->VHL POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL->POI Ub Ubiquitin Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section outlines a general protocol for the synthesis of a PROTAC by conjugating a nucleophilic warhead to the this compound linker. The reaction conditions provided are a starting point and may require optimization depending on the specific warhead used.

Materials and Reagents
  • This compound (commercially available)

  • Warhead molecule with a nucleophilic group (e.g., amine, thiol, or phenol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification

  • Lyophilizer

  • Analytical instruments for characterization (LC-MS, ¹H NMR)

Protocol: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes the coupling of a warhead containing a primary amine to the chloroalkane linker.

  • Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent side reactions.

    • Dissolve the amine-containing warhead (1.0 equivalent) in anhydrous DMF in a reaction vial.

    • Add this compound (1.1 equivalents) to the solution.

  • Reaction:

    • Add cesium carbonate (2.0 equivalents) and sodium iodide (0.1 equivalents, optional) to the reaction mixture.

    • Stir the reaction at room temperature or elevate the temperature (e.g., 50-70 °C) to facilitate the reaction. The optimal temperature will depend on the nucleophilicity of the warhead.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic base.

    • Dilute the filtrate with water and purify the crude product by preparative RP-HPLC.

    • Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

cluster_workflow PROTAC Synthesis Workflow Start Start Reagents Dissolve Warhead (amine) and This compound in DMF Start->Reagents AddBase Add Cs₂CO₃ and NaI (optional) Reagents->AddBase Reaction Stir at RT or elevated temperature (Monitor by LC-MS) AddBase->Reaction Workup Filter and Dilute with Water Reaction->Workup Reaction Complete Purification Purify by Preparative RP-HPLC Workup->Purification Lyophilization Lyophilize to obtain solid PROTAC Purification->Lyophilization Characterization Characterize by LC-MS and ¹H NMR Lyophilization->Characterization End End Characterization->End

Figure 2: Experimental workflow for PROTAC synthesis.

Data Presentation

The following tables provide hypothetical but representative quantitative data for the synthesis and characterization of a PROTAC using this compound and a generic amine-containing warhead.

Table 1: Reaction Parameters and Yield

ParameterValue
Warhead (MW: 350 g/mol )50 mg (0.14 mmol)
This compound (MW: 809.5 g/mol )125 mg (0.15 mmol)
Cesium Carbonate (MW: 325.8 g/mol )91 mg (0.28 mmol)
Solvent (Anhydrous DMF)2 mL
Reaction Temperature60 °C
Reaction Time18 hours
Product Yield 85 mg (53%)

Table 2: Characterization Data

AnalysisResult
LC-MS
Retention Time8.2 min
Calculated Mass [M+H]⁺1123.7
Observed Mass [M+H]⁺1123.9
Purity (by UV at 254 nm)>98%
¹H NMR
Consistent with proposed structure

Table 3: Biological Activity (Hypothetical Data)

AssayResult
Target Protein Degradation (Western Blot)
DC₅₀ (50% Degradation Concentration)50 nM
Dₘₐₓ (Maximum Degradation)>90% at 500 nM
Cell Viability (MTT Assay)
IC₅₀ (50% Inhibitory Concentration)>10 µM

Downstream Signaling and Applications

The degradation of a target protein by a PROTAC synthesized with this compound can have significant effects on downstream signaling pathways. The specific consequences will depend on the function of the targeted protein. For example, targeting a kinase involved in a proliferation pathway could lead to cell cycle arrest and apoptosis.

cluster_pathway Illustrative Downstream Signaling Impact cluster_normal Normal State PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) POI_Kinase Target Protein (e.g., Kinase) PROTAC->POI_Kinase induces Degradation Degradation POI_Kinase->Degradation Downstream_Substrate Downstream Substrate Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Phosphorylation Phosphorylation Phosphorylation->Downstream_Substrate POI_Kinase_active Active Kinase Degradation->POI_Kinase_active Prevents Activation POI_Kinase_active->Phosphorylation

Figure 3: Effect of PROTAC-induced degradation on a signaling pathway.

The use of this compound provides a versatile platform for developing potent and selective protein degraders for various therapeutic areas, including oncology, immunology, and neurodegenerative diseases. The modular nature of this building block allows for the rapid synthesis of PROTAC libraries by varying the warhead, facilitating structure-activity relationship (SAR) studies and the optimization of degradation potency and selectivity.

References

Application Notes and Protocols for Conjugating a Protein Ligand to VH032-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly exploited E3 ligase in PROTAC design.[1][3][4][5]

This document provides a detailed protocol for the conjugation of a protein of interest to VH032-C6-PEG3-C4-Cl. This specific molecule comprises the VH032 ligand attached to a polyethylene (B3416737) glycol (PEG) and alkyl linker, terminating in a chloroalkane reactive group.[6] This terminal chloroalkane is specifically designed for covalent and irreversible conjugation to a protein that has been genetically fused with a HaloTag.[7][8][9] The HaloTag is a modified haloalkane dehalogenase that forms a rapid and specific covalent bond with chloroalkane-containing ligands.[8][10]

By following this protocol, researchers can covalently link their HaloTag-fusion protein of interest to the VHL ligand, effectively creating a PROTAC. This enables the targeted degradation of the protein of interest, providing a powerful tool for studying protein function and for the development of novel therapeutics. The resulting conjugate, VH032-PROTAC, will recruit the VHL E3 ligase to the HaloTag-fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for the resulting PROTAC and the general experimental workflow for its synthesis and characterization.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (HaloTag Fusion) PROTAC VH032-PROTAC POI->PROTAC Binds to HaloTag Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->PROTAC Binds to VH032 Ub Ubiquitin Ub->POI Ubiquitination Experimental_Workflow cluster_1 Conjugation and Characterization Workflow Protein_Expression Expression and Purification of HaloTag-Fusion Protein Conjugation Conjugation Reaction: HaloTag-Protein + VH032-Linker Protein_Expression->Conjugation Purification Purification of Conjugate (e.g., SEC) Conjugation->Purification Characterization Characterization of Conjugate (SDS-PAGE, MS) Purification->Characterization Functional_Assay Functional Assay (e.g., Western Blot for Degradation) Characterization->Functional_Assay

References

Application Notes and Protocols for Cell-Based Assays with (S,R,S)-AHPC-C6-PEG3-C4-Cl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The (S,R,S)-AHPC-C6-PEG3-C4-Cl PROTAC is a chemical probe designed for the targeted degradation of HaloTag fusion proteins. It utilizes an (S,R,S)-AHPC moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a chloroalkane warhead that forms a covalent bond with the HaloTag protein.[2][3] This document provides detailed protocols for cell-based assays to characterize the activity of this PROTAC.

Mechanism of Action

The this compound PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and a HaloTag fusion protein.[4] This proximity induces the poly-ubiquitination of the HaloTag fusion protein by the E3 ligase complex. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex POI : PROTAC : VHL PROTAC->Ternary_Complex Binds POI HaloTag Fusion Protein (Target Protein) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits PolyUb_POI Poly-ubiquitinated HaloTag Fusion Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of this compound and similar HaloPROTACs is typically assessed by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes representative quantitative data for VHL-recruiting HaloPROTACs.

CompoundTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)Reference
HaloPROTAC3GFP-HaloTag7HEK293Flow Cytometry36 ± 4>95[2]
This compoundHaloTag Fusion ProteinUser-definedWestern Blot/FluorescenceExpected in low nM range>80N/A
ent-HaloPROTAC (negative control)GFP-HaloTag7HEK293Flow CytometryNo significant degradation<10[2]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Cells expressing HaloTag fusion protein treat Treat cells with This compound start->treat wb Western Blotting (Target Degradation) treat->wb fm Fluorescence Microscopy (Degradation & Localization) treat->fm coip Co-Immunoprecipitation (Ternary Complex Formation) treat->coip via Cell Viability Assay (Cytotoxicity) treat->via data Data Analysis: DC50, Dmax, etc. wb->data fm->data coip->data via->data end End: Characterization of PROTAC activity data->end

General experimental workflow for PROTAC characterization.
Western Blotting for HaloTag Fusion Protein Degradation

This protocol is to quantify the degradation of a HaloTag fusion protein following treatment with this compound.

Materials:

  • Cells expressing the HaloTag fusion protein of interest

  • This compound PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HaloTag, anti-target protein (if applicable), and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HaloTag fusion protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Fluorescence-Based Degradation Assay

This protocol is for the visualization and quantification of the degradation of a fluorescently-tagged HaloTag fusion protein (e.g., GFP-HaloTag).

Materials:

  • Cells expressing a fluorescently-tagged HaloTag fusion protein

  • This compound PROTAC

  • Cell culture medium and supplements

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate suitable for imaging.

  • PROTAC Treatment: Treat cells with a dose-response of this compound and a vehicle control for the desired time.

  • Cell Staining (Optional): Add Hoechst 33342 to the media to stain the nuclei for cell counting and localization.

  • Imaging:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Use appropriate filter sets for the fluorescent protein (e.g., GFP) and the nuclear stain.

  • Image Analysis:

    • Use image analysis software to segment the cells and quantify the mean fluorescence intensity of the fluorescently-tagged HaloTag fusion protein per cell.

    • Normalize the fluorescence intensity to the vehicle control to determine the percentage of degradation.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex consisting of the HaloTag fusion protein, this compound, and VHL.

Materials:

  • Cells expressing the HaloTag fusion protein

  • This compound PROTAC

  • MG132 (proteasome inhibitor)

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Anti-HaloTag antibody or anti-VHL antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with this compound and a vehicle control for a short duration (e.g., 1-2 hours). Pre-treat with MG132 for 1-2 hours before adding the PROTAC to prevent degradation of the ternary complex.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HaloTag) overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blotting: Analyze the eluted proteins by western blotting using antibodies against the HaloTag, the target protein (if applicable), and VHL to detect the co-precipitated proteins.

MTS Cell Viability Assay

This protocol is to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound PROTAC

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only for background subtraction.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to include appropriate positive and negative controls in all experiments. For the this compound PROTAC, an inactive enantiomer that can bind the HaloTag but not VHL would be an ideal negative control to ensure the observed degradation is VHL-dependent.[4]

References

Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-C6-PEG3-C4-Cl, a linker-ligand conjugate, in the development of PROTACs for targeted protein degradation.

This compound incorporates the well-characterized (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] The C6-PEG3-C4 alkyl/ether linker provides a flexible scaffold for conjugation to a ligand targeting a specific protein of interest, enabling the synthesis of a functional PROTAC. This document will use the example of a PROTAC targeting the oncogenic fusion protein BCR-ABL in Chronic Myeloid Leukemia (CML) to illustrate the application of this technology.[1][3][5]

Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein (e.g., BCR-ABL).[1] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the 26S proteasome.[3][6] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][6]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination PROTAC (S,R,S)-AHPC-Linker-POI Ligand POI Protein of Interest (POI) (e.g., BCR-ABL) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin Ternary_Complex POI : PROTAC : VHL Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_Ub Ub-Ub-Ub-POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition cluster_workflow Experimental Workflow A Cell Seeding (e.g., K562 cells) B PROTAC Treatment (Varying concentrations and time points) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E Western Blot Analysis D->E F Data Analysis (Quantify protein degradation) E->F cluster_pathway BCR-ABL Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Oncogenic Tyrosine Kinase) Degradation Degradation STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT PROTAC VHL-based PROTAC PROTAC->BCR_ABL Induces Degradation Proliferation Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival

References

Application Note: Measuring Protein Degradation by PROTACs using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] They function by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of two key components connected by a linker: one ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] This dual binding brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI.[4][5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][3]

Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by a PROTAC.[6][7] This application note provides a detailed protocol for performing Western blot analysis to assess the efficacy of PROTACs, including data presentation and visualization of the underlying biological pathways and experimental workflows.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs mediate the degradation of a target protein by inducing its ubiquitination and subsequent proteasomal degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase.[3] The polyubiquitinated POI is then recognized by the 26S proteasome, which degrades the target protein into smaller peptides.[2] The PROTAC molecule is then released and can participate in another degradation cycle.[2][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Sample Preparation & SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Detection & Analysis E->F

References

Application Notes and Protocols for HaloPROTAC Assay with (S,R,S)-AHPC-C6-PEG3-C4-Cl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary chemical tools and potential therapeutics that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This technology offers a powerful alternative to traditional small-molecule inhibitors, enabling the study of protein function and the potential to target previously "undruggable" proteins.

These application notes provide a detailed guide to utilizing a specific PROTAC conjugate, (S,R,S)-AHPC-C6-PEG3-C4-Cl, in a HaloPROTAC assay. This conjugate comprises the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a PEG linker to a chloroalkane moiety.[1] This chloroalkane specifically and covalently binds to the HaloTag protein, a popular fusion tag. By inducing the proximity of a HaloTag-fused protein of interest (POI) to the VHL E3 ligase, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[][3]

The HaloPROTAC system provides a versatile platform for studying the degradation of a wide array of proteins without the need for developing a specific binder for each target.[] By simply fusing the protein of interest to a HaloTag, researchers can employ this compound to induce its degradation and study the resulting cellular phenotype.

Mechanism of Action: this compound in a HaloPROTAC Assay

The this compound conjugate operates by forming a ternary complex between the HaloTag-fused protein of interest and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC This compound Target_Protein HaloTag-POI PROTAC->Target_Protein Binds HaloTag VHL_Complex VHL E3 Ligase PROTAC->VHL_Complex Binds VHL Ubiquitination Poly-Ubiquitination of HaloTag-POI VHL_Complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition E2 E2-Ub Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC-mediated degradation workflow.

Quantitative Data

CompoundTargetCell LineDC50DmaxReference
HaloPROTAC3 GFP-HaloTag7HEK29319 nM~90% at 625 nM
HaloPROTAC-E Halo-tagged SGK3 and VPS34Not Specified3-10 nM~95% at 48h
VH032-PEG5-C6-Cl (HaloPROTAC 2) GFP-HaloTag7Not SpecifiedNot Reported~70% at 2.5 µMMedChemExpress

Experimental Protocols

The following protocols are adapted from established methodologies for HaloPROTAC assays and can be applied to the use of this compound.

General Experimental Workflow

General Experimental Workflow for HaloPROTAC Assay Cell_Culture 1. Cell Culture (Expressing HaloTag-POI) PROTAC_Treatment 2. Treatment with This compound Cell_Culture->PROTAC_Treatment Lysis_Harvesting 3. Cell Lysis or Fixation/Staining PROTAC_Treatment->Lysis_Harvesting Analysis 4. Analysis of Protein Degradation Lysis_Harvesting->Analysis Western_Blot Western Blot Analysis->Western_Blot Luminescence Luminescence Assay (e.g., NanoBRET, HiBiT) Analysis->Luminescence Flow_Cytometry Flow Cytometry (for fluorescent POI) Analysis->Flow_Cytometry

HaloPROTAC assay experimental workflow.

Protocol 1: Western Blotting for HaloTag-POI Degradation

This protocol allows for the direct visualization and quantification of the target protein reduction.

Materials:

  • Cells expressing the HaloTag-fused protein of interest (POI).

  • This compound (resuspended in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HaloTag and anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate for the desired time (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and loading dye.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-HaloTag and anti-loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the HaloTag-POI band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Luminescence-Based Degradation Assay (HiBiT Assay)

This protocol offers a highly sensitive and quantitative method for measuring protein degradation in a high-throughput format. It requires the protein of interest to be tagged with both HaloTag and the HiBiT peptide.

Materials:

  • Cells co-expressing the HaloTag-HiBiT-POI and LgBiT protein.

  • This compound (resuspended in DMSO).

  • White, opaque 96-well or 384-well assay plates.

  • Nano-Glo® HiBiT Lytic Detection System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells in white assay plates at a density that ensures they are sub-confluent at the time of the assay.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted PROTAC or vehicle control to the wells.

    • Incubate for the desired time course at 37°C and 5% CO2.

  • Lysis and Luminescence Detection:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.

    • Prepare the lytic reagent according to the manufacturer's protocol.

    • Add the lytic reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of protein degradation by normalizing the luminescence signal of the treated wells to the vehicle control wells.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Troubleshooting and Controls

  • Proteasome Inhibition Control: To confirm that the observed protein loss is due to proteasomal degradation, co-treat cells with the this compound conjugate and a proteasome inhibitor (e.g., MG132). The degradation of the HaloTag-POI should be rescued in the presence of the proteasome inhibitor.

  • VHL Ligand Competition: To verify that the degradation is mediated by the VHL E3 ligase, co-treat cells with the PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC). The free ligand should compete for VHL binding and prevent the degradation of the target protein.

  • Inactive Epimer Control: If available, use an inactive stereoisomer of the (S,R,S)-AHPC ligand in a control PROTAC. This control molecule should not bind to VHL and therefore should not induce degradation of the HaloTag-POI.

  • Cell Viability Assay: It is important to assess the cytotoxicity of the PROTAC conjugate at the tested concentrations to ensure that the observed protein loss is not a result of cell death. A standard cell viability assay (e.g., CellTiter-Glo® or MTS) can be performed in parallel.

By following these detailed application notes and protocols, researchers can effectively utilize the this compound conjugate to induce and study the degradation of HaloTag-fused proteins, thereby enabling novel insights into protein function and advancing the field of targeted protein degradation.

References

Determining Efficacy of VH032-Based PROTACs: Application Notes and Protocols for DC50 and Dmax Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary focus is on the determination of two key efficacy parameters: DC50 (the concentration of a PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation achievable).

Introduction to VH032-Based PROTACs

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins rather than inhibiting their function. A PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VH032 is a potent and selective ligand for the VHL E3 ligase, making it a widely used component in PROTAC design. By facilitating the formation of a ternary complex between the POI and the VHL E3 ligase complex, VH032-based PROTACs trigger the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The efficacy of a PROTAC is defined by its ability to potently and maximally degrade its target. DC50 and Dmax are critical parameters for evaluating and comparing the performance of different PROTAC molecules. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

Signaling Pathway: VH032-PROTAC Mediated Protein Degradation

The mechanism of action for a VH032-based PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 PROTAC VH032-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->VHL_complex Catalytic Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 Enzyme + Ubiquitin Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VH032-PROTAC Mechanism of Action.

Quantitative Data Presentation

The following tables summarize representative data for VH032-based PROTACs targeting various proteins. Actual values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.

Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax) of BET Family Proteins by VH032-based PROTAC MZ1 [1]

Target ProteinPROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
BRD4MZ1VHLHeLa~15>90%
BRD2MZ1VHLHeLa~25>80%
BRD3MZ1VHLHeLa~75>70%

Table 2: Illustrative Data for a Hypothetical Series of VH032-based PROTACs Targeting a Protein of Interest (POI)

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
Representative PROTAC 1Target XCell Line A10>90
Representative PROTAC 2Target YCell Line B5085

Experimental Protocols

Experimental Workflow for DC50 and Dmax Determination

A systematic workflow is essential for the accurate determination of PROTAC efficacy.

Experimental_Workflow Start Start: Cell Culture Cell_Seeding 1. Cell Seeding Start->Cell_Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification (BCA Assay) PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blotting Cell_Lysis->Western_Blot Data_Analysis 5. Densitometry & Normalization Western_Blot->Data_Analysis Curve_Fitting 6. Dose-Response Curve Fitting Data_Analysis->Curve_Fitting DC50_Dmax 7. Determine DC50 & Dmax Curve_Fitting->DC50_Dmax End End: Validated Efficacy DC50_Dmax->End

Workflow for DC50 and Dmax Determination.
Protocol 1: DC50 and Dmax Determination by Western Blotting

This protocol details the steps to quantify target protein degradation following treatment with a VH032-based PROTAC.

Materials:

  • Cell culture reagents

  • VH032-based PROTAC compound and vehicle control (e.g., DMSO)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment:

    • Prepare serial dilutions of the VH032-based PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for a predetermined optimal time (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate in microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Western Blotting:

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Perform the same immunoblotting steps for a loading control protein on the same or a parallel blot.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve (e.g., using a four-parameter logistic regression model) to determine the DC50 and Dmax values.[2]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex in cells.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation. Include a vehicle control.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or VHL. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the POI and VHL. The presence of both proteins in the immunoprecipitate indicates the formation of the ternary complex.[3]

Protocol 3: Target Protein Ubiquitination Assay

This protocol is used to detect the ubiquitination of the target protein, confirming the mechanism of action.

Procedure:

  • Cell Treatment: Treat cells with the VH032-PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time point (e.g., 1-4 hours).

  • Proteasome Inhibition: Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the PROTAC incubation. This allows ubiquitinated proteins to accumulate.[1]

  • Immunoprecipitation and Western Blot: Perform immunoprecipitation for the target protein as described in Protocol 2. Analyze the eluates by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.

Troubleshooting and Validation

Rigorous validation is crucial to ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism.

Troubleshooting_Logic Start Start: Unexpected Result (e.g., No Degradation) Check_VHL Is VHL expressed in the cell line? Start->Check_VHL Check_Ternary Does the ternary complex form? (Co-IP) Check_VHL->Check_Ternary Yes Solution_VHL Use a different cell line. Check_VHL->Solution_VHL No Check_Ub Is the target ubiquitinated? (Ubiquitination Assay) Check_Ternary->Check_Ub Yes Solution_Ternary Optimize linker length/ composition. Check_Ternary->Solution_Ternary No Check_Hook Is there a 'Hook Effect'? Check_Ub->Check_Hook Yes Solution_Ub Investigate potential issues with the ubiquitin-proteasome pathway. Check_Ub->Solution_Ub No Solution_Hook Test a wider range of lower PROTAC concentrations. Check_Hook->Solution_Hook Yes End End: Problem Resolved Check_Hook->End No Solution_VHL->End Solution_Ternary->End Solution_Ub->End Solution_Hook->End

Logic Diagram for Troubleshooting PROTAC Experiments.

Common Issues and Solutions:

  • No or Weak Degradation:

    • Low VHL Expression: Confirm VHL expression in your cell line by Western blot. If expression is low, consider using a different cell line.

    • Inefficient Ternary Complex Formation: Assess ternary complex formation using Co-IP. The linker length and composition are critical and may need optimization.

    • Poor Cell Permeability: Evaluate the physicochemical properties of your PROTAC.

  • "Hook Effect":

    • This phenomenon, where degradation decreases at high PROTAC concentrations, is due to the formation of unproductive binary complexes.[4]

    • Solution: Test a wider and more granular range of PROTAC concentrations, especially at the higher end, to identify the optimal concentration for maximum degradation.

  • Off-Target Effects:

    • The primary off-target effect of VH032-based PROTACs at high concentrations is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5]

    • Assessment: Perform proteomic studies (e.g., mass spectrometry) to assess changes in the global proteome upon PROTAC treatment.

    • Mitigation: Use a more selective ligand for your protein of interest and optimize the linker.

Validation of Mechanism:

  • VHL Dependence: Pre-incubate cells with an excess of free VH032 ligand. This should competitively block the PROTAC from binding to VHL and rescue the target protein from degradation.[5]

  • Proteasome Dependence: Co-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein.[1]

By following these detailed protocols and considering the potential challenges, researchers can accurately determine the DC50 and Dmax of their VH032-based PROTACs, providing a solid foundation for the development of novel targeted protein degradation therapeutics.

References

Application Notes: Developing PROTACs for Kinase Degradation with (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] This application note provides a comprehensive guide to developing PROTACs for kinase degradation using the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand-linker conjugate, (S,R,S)-AHPC-C6-PEG3-C4-Cl .

This compound is a pre-synthesized building block that incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase and a flexible 20-atom polyethylene (B3416737) glycol (PEG) and alkyl linker. The terminal chlorohexyl group allows for straightforward conjugation to a kinase inhibitor of choice, facilitating the rapid synthesis of novel PROTACs. This building block has been utilized in the development of PROTACs targeting oncogenic kinases such as BCR-ABL.[1]

These notes will detail the design, synthesis, and evaluation of kinase-targeting PROTACs using this versatile linker, providing researchers with the necessary protocols to accelerate their drug discovery efforts.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the kinase, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple kinase molecules.

PROTAC_Mechanism POI Target Kinase (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC Binding PROTAC (S,R,S)-AHPC-C6-PEG3-C4-Kinase Ligand PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb_POI Polyubiquitinated Kinase Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Start Start: Select Kinase of Interest & Ligand Synthesis 1. PROTAC Synthesis (Conjugation to this compound) Start->Synthesis Purification 2. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation 3. Cellular Degradation Assay (Western Blot) Determine DC50 & Dmax Purification->Degradation MoA 4. Mechanism of Action Studies Degradation->MoA Ternary_Complex 5. Ternary Complex Formation (NanoBRET/Co-IP) Degradation->Ternary_Complex Ubiquitination 4a. Ubiquitination Assay MoA->Ubiquitination Proteasome_Inhibition 4b. Proteasome Inhibitor Rescue MoA->Proteasome_Inhibition Kinase_Activity 6. Kinase Activity Assay (Luminescence-based) Ternary_Complex->Kinase_Activity Downstream 7. Downstream Signaling Analysis (Western Blot for p-substrates) Kinase_Activity->Downstream End End: Lead Optimization Downstream->End

References

Application Notes and Protocols: Attaching Warheads to (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of cytotoxic warheads to the PROTAC linker, (S,R,S)-AHPC-C6-PEG3-C4-Cl. This linker, which incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, features a terminal primary alkyl chloride that serves as a reactive handle for the attachment of various nucleophilic payloads. The primary conjugation strategy detailed is the bimolecular nucleophilic substitution (SN2) reaction, a robust and well-established method for forming stable carbon-heteroatom bonds.

Overview of the Linker and Conjugation Chemistry

The this compound linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). The terminal chloro group on the C4 alkyl chain is the electrophilic site for conjugation with a nucleophilic warhead. The SN2 reaction mechanism involves the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond between the linker and the warhead.

The success of the conjugation is dependent on several factors, including the nucleophilicity of the warhead's functional group, the choice of solvent, the base used (if necessary to deprotonate the nucleophile), and the reaction temperature. This document provides protocols for three common classes of nucleophilic warheads: those containing thiol, phenol, or primary amine functional groups.

General Experimental Workflow

The general workflow for conjugating a warhead to the this compound linker is as follows:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Warhead_Preparation Prepare Warhead Solution Reaction_Setup Combine Reactants (Linker, Warhead, Base) Warhead_Preparation->Reaction_Setup Linker_Preparation Prepare Linker Solution Linker_Preparation->Reaction_Setup Incubation Incubate at Specified Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction (TLC, LC-MS) Incubation->Monitoring Workup Aqueous Workup/ Quenching Monitoring->Workup Upon Completion Purification Purify Conjugate (Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: General workflow for warhead conjugation.

Protocols for Warhead Conjugation

Protocol 1: Conjugation of a Thiol-Containing Warhead (e.g., Maytansinoid DM1)

Thiol groups are excellent nucleophiles for SN2 reactions, especially when deprotonated to the thiolate form. This protocol is based on the reaction of a thiol-containing warhead, such as the potent microtubule inhibitor maytansinoid DM1, with the alkyl chloride linker.

Reaction Scheme:

G cluster_0 Linker Linker-Cl Product Linker-S-Warhead Linker->Product Warhead Warhead-SH Warhead->Product Base Base (e.g., K₂CO₃) Base->Product Solvent DMF Solvent->Product

Caption: Thiol-warhead conjugation reaction.

Experimental Protocol:

  • Materials:

    • This compound Linker

    • Thiol-containing warhead (e.g., DM1)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the thiol-containing warhead (1.0 eq) in anhydrous DMF under an inert atmosphere, add potassium carbonate (1.5 - 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

    • Add a solution of this compound (1.1 - 1.2 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

ParameterValueReference
Reaction Time2 - 12 hours[1][2]
Temperature25 - 50 °C[1]
Typical Yield60 - 85%[3]
Protocol 2: Conjugation of a Phenol-Containing Warhead (e.g., Duocarmycin Derivative)

Phenolic hydroxyl groups can be deprotonated to form highly nucleophilic phenoxides, which readily participate in SN2 reactions with alkyl halides in a classic Williamson ether synthesis.[4] This method is suitable for warheads containing a phenolic moiety, such as certain duocarmycin analogues.

Reaction Scheme:

G cluster_0 Linker Linker-Cl Product Linker-O-Warhead Linker->Product Warhead Warhead-OH (Phenol) Warhead->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Acetonitrile (B52724) Solvent->Product

Caption: Phenol-warhead conjugation reaction.

Experimental Protocol:

  • Materials:

    • This compound Linker

    • Phenol-containing warhead (e.g., a duocarmycin derivative)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a suspension of the phenol-containing warhead (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous acetonitrile under an inert atmosphere, add the this compound linker (1.2 eq).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Quantitative Data (Representative): [4][5]

ParameterValue
Reaction Time1 - 8 hours
Temperature50 - 100 °C
Typical Yield50 - 95%
Protocol 3: Conjugation of a Primary Amine-Containing Warhead

Primary amines can act as nucleophiles in SN2 reactions with alkyl halides. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to over-alkylation.[6] To achieve mono-alkylation, it is crucial to control the stoichiometry of the reactants, often by using an excess of the primary amine.[7][8] The use of a non-nucleophilic base is also important to neutralize the hydrogen halide formed during the reaction.[9]

Reaction Scheme:

G cluster_0 Linker Linker-Cl Product Linker-NH-Warhead Linker->Product Warhead Warhead-NH₂ Warhead->Product Base Base (e.g., DIEA) Base->Product Solvent DMF Solvent->Product

Caption: Amine-warhead conjugation reaction.

Experimental Protocol:

  • Materials:

    • This compound Linker

    • Primary amine-containing warhead

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIEA) or another hindered, non-nucleophilic base

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the primary amine-containing warhead (2.0 - 3.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add DIEA (2.0 - 3.0 eq) to the solution.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the desired mono-alkylated product by flash column chromatography, carefully separating it from any di-alkylated byproducts and unreacted starting material.

Quantitative Data (Representative):

ParameterValueReference
Reaction Time12 - 24 hours[10]
Temperature25 - 60 °C[10]
Typical Yield40 - 70% (for mono-alkylation)[9]

Safety Precautions

  • The cytotoxic warheads used in these protocols are highly potent and should be handled with extreme care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • Follow all institutional safety guidelines for handling and disposal of cytotoxic agents and chemical waste.

These protocols provide a foundation for the successful conjugation of a variety of warheads to the this compound linker. Optimization of reaction conditions may be necessary for specific warhead substrates to achieve optimal yields and purity.

References

Application Notes: In Vitro Ubiquitination Assays for VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] A PROTAC consists of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] VHL-based PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ligase complex, a key regulator in cellular processes.[4][5][6]

The mechanism involves the PROTAC inducing proximity between the VHL E3 ligase and the POI, forming a ternary complex.[7][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[9][10]

Confirming the ubiquitination of the target protein is a critical step in the development and validation of PROTACs.[10] In vitro ubiquitination assays provide a direct and controlled method to verify this crucial mechanistic step. These assays allow researchers to confirm that a PROTAC can facilitate the ubiquitination of its intended target in a purified, cell-free system, providing invaluable insights into its intrinsic activity and structure-activity relationships (SAR).

Mechanism of VHL-Based PROTAC Action

VHL is the substrate recognition component of the Cullin 2-RING E3 ubiquitin ligase complex (CRL2^VHL^).[5][6][11] This complex consists of VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and the RING finger protein Rbx1.[5][12] The PROTAC facilitates the formation of a POI-PROTAC-VHL ternary complex, which positions the POI for ubiquitination by the CRL2^VHL^ machinery.

VHL_PROTAC_Pathway cluster_ub_cascade Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Action E1 E1 (Activating) E1_Ub E1~Ub E1->E1_Ub ATP->AMP E2 E2 (Conjugating) E2_Ub E2~Ub Ub Ubiquitin Ub->E1 E1_Ub->E2 Ub Transfer Ternary_Complex POI-PROTAC-VHL Ternary Complex E2_Ub->Ternary_Complex Recruitment ATP ATP AMP_PPi AMP+PPi POI Target Protein (POI) POI->Ternary_Complex VHL_Complex VHL E3 Ligase (CRL2VHL) VHL_Complex->Ternary_Complex PROTAC VHL-based PROTAC PROTAC->Ternary_Complex POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Poly-ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

VHL-based PROTAC mechanism of action.

Experimental Protocols

An in vitro ubiquitination assay reconstitutes the key components of the UPS in a test tube to measure the PROTAC-dependent ubiquitination of a target protein. The most common readout is a Western blot, which can visualize the increase in the target protein's molecular weight as ubiquitin molecules are attached.

General Experimental Workflow

The workflow involves preparing the reaction mixture, initiating the ubiquitination reaction, stopping it at a specific time point, and analyzing the products.

Workflow_Diagram A 1. Prepare Reagents (E1, E2, Ub, VHL Complex, POI, PROTAC, ATP, Buffer) B 2. Assemble Reaction Mix (Add all components except ATP/PROTAC) A->B C 3. Initiate Reaction (Add ATP and PROTAC) B->C D 4. Incubate (e.g., 30-90 min at 30-37°C) C->D E 5. Quench Reaction (Add SDS-PAGE Loading Buffer) D->E F 6. Denature (Heat at 95°C for 5 min) E->F G 7. Analyze by SDS-PAGE & Western Blot F->G H 8. Detect & Quantify (Anti-POI or Anti-Ubiquitin antibodies) G->H

Workflow for a Western blot-based in vitro ubiquitination assay.

Protocol 1: Western Blot-Based In Vitro Ubiquitination Assay

This protocol provides a method to qualitatively and semi-quantitatively assess PROTAC-mediated ubiquitination by observing a high-molecular-weight smear or laddering of the target protein.

1. Reagents and Materials

  • Enzymes & Proteins:

    • Recombinant Human E1 Activating Enzyme (UBE1)

    • Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)

    • Recombinant Human Ubiquitin

    • Recombinant VHL-ElonginB-ElonginC (VBC) Complex

    • Recombinant Cullin2/Rbx1

    • Purified recombinant Protein of Interest (POI) with an affinity tag (e.g., His, GST)

  • Chemicals & Buffers:

    • VHL-based PROTAC of interest (dissolved in DMSO)

    • ATP (100 mM stock)

    • Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT

    • SDS-PAGE Loading Buffer (4X)

    • DMSO (for controls)

  • Antibodies:

    • Primary antibody against the POI or its tag

    • Primary antibody against Ubiquitin

    • HRP-conjugated secondary antibody

2. Ubiquitination Reaction Setup

It is crucial to include proper controls, such as reactions lacking ATP, E1, VHL complex, or the PROTAC.

ComponentStock Conc.Volume (µL) for 25 µL RxnFinal Conc.
Nuclease-Free Water-Up to 25 µL-
Ubiquitination Buffer10X2.51X
E1 (UBE1)1 µM0.520 nM
E2 (UBE2D2)25 µM0.5500 nM
Ubiquitin1 mg/mL (117 µM)2.09.4 µM
VBC Complex5 µM1.0200 nM
Cullin2/Rbx15 µM1.0200 nM
Target Protein (POI)10 µM2.51 µM
PROTAC or DMSO250 µM1.010 µM
ATP100 mM0.251 mM
Total Volume 25 µL

3. Procedure

  • Thaw all recombinant proteins and reagents on ice.

  • In a microcentrifuge tube, prepare a master mix of water, buffer, E1, E2, Ubiquitin, VBC, Cul2/Rbx1, and POI.

  • Aliquot the master mix into individual reaction tubes.

  • Add the PROTAC (or DMSO for the negative control) to the respective tubes and mix gently. Pre-incubate for 10 minutes at room temperature to allow for ternary complex formation.

  • Initiate the reaction by adding ATP. Mix gently by flicking the tube.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Stop the reaction by adding 8.3 µL of 4X SDS-PAGE Loading Buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load 15-20 µL of each sample onto an SDS-PAGE gel (4-12% Bis-Tris is recommended).

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-POI) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

4. Expected Results A successful reaction will show a high-molecular-weight smear or a ladder of bands above the unmodified POI band in the lanes containing the complete reaction mix with the PROTAC. Control lanes (e.g., no ATP, no PROTAC) should show only the band corresponding to the unmodified POI.

Data Presentation and Analysis

While Western blotting is often qualitative, quantitative data can be obtained using plate-based assays or by densitometry of Western blots. These assays help determine the efficiency of a PROTAC in promoting ubiquitination, often expressed as Ub_Max_ (maximum ubiquitination) and EC₅₀ (the concentration for half-maximal effect). These parameters often correlate with cellular degradation metrics like D_max_ and DC₅₀.[13]

Relationship Between In Vitro and Cellular Parameters

The in vitro ubiquitination assay is a key part of the PROTAC development cascade, providing mechanistic validation that links ternary complex formation to downstream protein degradation.

Logical_Relationship cluster_0 Biophysical Assay cluster_1 Biochemical Assay (In Vitro) cluster_2 Cellular Assay A Ternary Complex Formation (POI-PROTAC-VHL) A_param Measure: Binding Affinity (Kd) Stability (t1/2) A->A_param B Target Ubiquitination A->B Leads to B_param Measure: EC50, UbMax B->B_param C Target Degradation B->C Leads to C_param Measure: DC50, Dmax C->C_param

Logical flow from complex formation to cellular degradation.

Example Quantitative Data from Plate-Based Assays

Plate-based formats, such as ELISA or HTRF, allow for higher throughput and robust quantification.[10] The results can be used to compare the efficacy of different PROTAC molecules.

PROTAC IDTarget POIUbiquitination EC₅₀ (nM)Max Ubiquitination (Ub_Max_) (%)Cellular DC₅₀ (nM)Max Degradation (D_Max_) (%)
PROTAC-ABRD450852595
PROTAC-BBRD42506018070
PROTAC-C (Negative Control)BRD4>10,000<5>10,000<10

Data are hypothetical and for illustrative purposes.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No ubiquitination signal 1. Inactive enzyme (E1, E2) or E3 complex. 2. ATP has degraded. 3. PROTAC is not promoting a productive ternary complex.[14]1. Test each component individually. Use fresh protein aliquots. 2. Use a fresh ATP stock solution. 3. Redesign the PROTAC linker or warheads. Perform biophysical assays to confirm ternary complex formation.
High background ubiquitination (in no-PROTAC control) 1. Target protein is a natural substrate of the E2/E3 pair. 2. Contaminating E3 ligase activity in protein preps.1. Try a different E2 enzyme. 2. Ensure high purity of all recombinant proteins.
Weak ubiquitination signal 1. Suboptimal reaction conditions (time, temp, concentrations). 2. Low stability of the ternary complex.1. Optimize incubation time (30-120 min) and component concentrations. 2. Increase the concentration of PROTAC, POI, or VHL complex.
Inconsistent Results 1. Reagent instability due to multiple freeze-thaw cycles. 2. Pipetting errors.1. Aliquot all proteins and ATP after the first thaw and store at -80°C. 2. Prepare a master mix to ensure consistency across reactions.

References

Application Notes and Protocols for Cell Permeability Assays of (S,R,S)-AHPC-C6-PEG3-C4-Cl Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] A critical attribute for the efficacy of PROTACs targeting intracellular proteins is their ability to permeate the cell membrane.[1][3] Due to their high molecular weight and polar surface area, many PROTACs exhibit poor cell permeability, posing a significant challenge in their development.[1]

This document provides detailed application notes and experimental protocols for assessing the cell permeability of PROTACs derived from (S,R,S)-AHPC-C6-PEG3-C4-Cl. (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4][5] The protocols focus on two widely used in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7]

Key Concepts in PROTAC Cell Permeability

The cell permeability of a PROTAC is a key factor in its drug-like properties and is influenced by its physicochemical characteristics, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.[8] The linker connecting the two ligands plays a crucial role in modulating these properties and can be optimized to enhance permeability.[8]

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Data Presentation: Comparative Permeability of this compound Derived PROTACs

The following tables present hypothetical, yet representative, quantitative data for a series of this compound derived PROTACs with modifications to the target protein ligand. This data illustrates how results from PAMPA and Caco-2 assays can be structured for clear comparison.

Table 1: PAMPA Permeability Data

PROTAC IDTarget LigandApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-ALigand X1.5 ± 0.2
PROTAC-BLigand Y0.8 ± 0.1
PROTAC-CLigand Z2.3 ± 0.3
Control (Atenolol)-< 0.1
Control (Caffeine)-15.2 ± 1.1

Table 2: Caco-2 Permeability Data

PROTAC IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
PROTAC-A1.2 ± 0.13.6 ± 0.43.0
PROTAC-B0.6 ± 0.11.3 ± 0.22.2
PROTAC-C1.9 ± 0.22.1 ± 0.31.1
Control (Atenolol)0.1 ± 0.020.1 ± 0.031.0
Control (Digoxin)0.2 ± 0.052.5 ± 0.312.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate the passive permeability of compounds across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[9]

PAMPA_Workflow Start Start: Prepare PROTAC Stock Solutions Donor_Prep Prepare Donor Plate: Add PROTACs to buffer Start->Donor_Prep Sandwich Assemble the PAMPA Sandwich: Place filter plate onto acceptor plate Donor_Prep->Sandwich Membrane_Coat Coat Filter Plate with Artificial Membrane Solution Membrane_Coat->Sandwich Acceptor_Prep Prepare Acceptor Plate: Fill with buffer Acceptor_Prep->Sandwich Incubate Incubate at Room Temperature Sandwich->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analysis Analyze Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) Disassemble->Analysis Calculate Calculate Apparent Permeability (Papp) Analysis->Calculate

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Control compounds (e.g., high permeability: caffeine; low permeability: atenolol)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Coat the filter membrane of the filter plate by adding 5 µL of the artificial membrane solution to each well. Let it sit for 5 minutes.

  • Prepare the donor solutions by diluting the PROTAC stock solutions in PBS to a final concentration of 100 µM.

  • Add 200 µL of the donor solution to each well of the coated filter plate.

  • Carefully place the filter plate on top of the acceptor plate to create the "sandwich".

  • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • After incubation, separate the plates.

  • Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Cequilibrium = (Vd * Cd(0)) / (Vd + Va)

    • Cd(0) = initial concentration in the donor well

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for in vitro prediction of human drug absorption.[10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7] This assay can assess both passive and active transport mechanisms.[11]

Caco2_Workflow Start Start: Culture Caco-2 cells on Transwell inserts for 21 days Integrity_Check Assess Monolayer Integrity (TEER) Start->Integrity_Check Wash Wash cell monolayers with pre-warmed transport buffer Integrity_Check->Wash Dosing Add PROTAC solution to either Apical (A-B) or Basolateral (B-A) side Wash->Dosing Incubate Incubate at 37°C with shaking Dosing->Incubate Sample Collect samples from the receiver chamber at specified time points Incubate->Sample Analysis Analyze PROTAC concentration by LC-MS/MS Sample->Analysis Calculate Calculate Papp and Efflux Ratio Analysis->Calculate

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Control compounds (e.g., low permeability: atenolol; P-gp substrate: digoxin)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system for analysis

Protocol:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and monolayer formation.

  • On the day of the experiment, measure the TEER of the cell monolayers to ensure their integrity.

  • Wash the monolayers twice with pre-warmed transport buffer.

  • For apical-to-basolateral (A-B) transport, add the PROTAC dosing solution (e.g., 10 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) transport, add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • At the end of the incubation, collect samples from the receiver chambers.

  • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = rate of permeation

    • A = area of the membrane

    • C0 = initial concentration in the donor chamber

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[12]

Logical Relationships of Permeability Assays

The selection and interpretation of permeability assays should follow a logical progression to build a comprehensive understanding of a PROTAC's potential for cellular uptake.

Assay_Logic Start PROTAC Candidate PAMPA PAMPA Assay (High-throughput screening) Start->PAMPA Decision1 Sufficient Passive Permeability? PAMPA->Decision1 Caco2 Caco-2 Assay (Detailed characterization) Decision2 Efflux Ratio < 2? Caco2->Decision2 Decision1->Caco2 Yes Optimize Optimize Linker/Ligand for better permeability Decision1->Optimize No Decision2->Optimize No Advance Advance to further in vitro/in vivo studies Decision2->Advance Yes Optimize->Start

The PAMPA and Caco-2 assays are essential tools in the development of this compound derived PROTACs. The PAMPA assay serves as an effective high-throughput screen for passive permeability, while the Caco-2 assay provides more detailed insights into both passive and active transport mechanisms. By employing these assays in a logical sequence, researchers can efficiently identify and optimize PROTAC candidates with favorable cell permeability profiles, ultimately increasing the likelihood of developing successful therapeutics.

References

Application Notes and Protocols for the Experimental Use of (S,R,S)-AHPC-C6-PEG3-C4-Cl in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic chemical entity that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the (S,R,S)-AHPC core structure. This molecule serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs), particularly those implicated in cancer pathogenesis. The PEG3 linker and the C4 alkyl chain with a terminal chloride in this compound provide a versatile platform for conjugation to a ligand that binds to a specific POI, thereby creating a potent and selective protein degrader.

This document provides detailed application notes, experimental protocols, and data presentation guidelines for the use of this compound in the synthesis and evaluation of PROTACs against cancer cell lines. A notable example is the development of SIAIS178, a potent PROTAC that incorporates a derivative of (S,R,S)-AHPC to recruit the VHL E3 ligase and a dasatinib (B193332) moiety to target the oncogenic BCR-ABL fusion protein in chronic myeloid leukemia (CML).

Data Presentation

The following tables summarize key quantitative data for a representative PROTAC, SIAIS178, synthesized using a VHL ligand derived from (S,R,S)-AHPC, targeting the BCR-ABL oncoprotein in the K562 human CML cell line.

PROTAC NameTarget ProteinCancer Cell LineIC50 (Proliferation)DC50 (Degradation)
SIAIS178BCR-ABLK56224 nM[1][2]8.5 nM[1]

Table 1: In Vitro Activity of BCR-ABL PROTAC SIAIS178.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC (S,R,S)-AHPC-Linker-POI_Ligand VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (e.g., BCR-ABL) PROTAC->POI PROTAC->POI VHL->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

BCR_ABL_Signaling cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway BCR_ABL BCR-ABL Oncoprotein cluster_ras_mapk cluster_ras_mapk BCR_ABL->cluster_ras_mapk cluster_pi3k_akt cluster_pi3k_akt BCR_ABL->cluster_pi3k_akt RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Downstream signaling pathways of BCR-ABL.

Western_Blot_Workflow A 1. Cell Treatment (e.g., K562 cells with PROTAC) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-BCR-ABL, anti-Actin) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantify band intensity) H->I

Caption: Western Blot workflow for protein degradation.

Experimental Protocols

Western Blot Analysis of BCR-ABL Protein Degradation

This protocol details the steps to quantify the degradation of the BCR-ABL protein in K562 cells following treatment with a PROTAC synthesized using this compound.

Materials:

  • K562 cells

  • PROTAC of interest (e.g., SIAIS178)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCR-ABL, anti-c-ABL, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 16 hours).[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the BCR-ABL protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can be determined by plotting the degradation percentage against the PROTAC concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to assess the effect of a PROTAC on the viability of cancer cells and determine its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., K562)

  • PROTAC of interest

  • Cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. The optimal density should ensure cells are in the logarithmic growth phase at the end of the assay.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium at 2X the final desired concentrations.

    • Add 100 µL of the 2X PROTAC dilutions to the respective wells, resulting in a final volume of 200 µL per well.

    • Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[5]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence from wells containing medium only.

    • Normalize the luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.[7]

Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein degradation is mediated by the proteasome, a rescue experiment can be performed using a proteasome inhibitor.

Procedure:

  • Pre-treat the cells with a proteasome inhibitor (e.g., 2.5 µM MG132) for 2 hours.[3]

  • Add the PROTAC at a concentration known to cause significant degradation (e.g., 100 nM) and incubate for the desired time (e.g., 8 hours).[3]

  • Include control groups treated with the PROTAC alone, the proteasome inhibitor alone, and vehicle (DMSO).

  • Harvest the cells and perform Western blot analysis as described in Protocol 1.

  • A rescue of the target protein levels in the cells co-treated with the PROTAC and the proteasome inhibitor, compared to the cells treated with the PROTAC alone, indicates that the degradation is proteasome-dependent.

References

Application Notes and Protocols: CRISPR Screening for VHL-Recruiting PROTAC Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited ligases in PROTAC design due to the availability of high-affinity, cell-permeable small molecule ligands.[4][5]

By forming a ternary complex between the POI and the VHL E3 ligase complex (VHL-PROTAC-POI), the PROTAC facilitates the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] While powerful, a critical challenge in PROTAC development is the unambiguous identification of its cellular targets and the deconvolution of on-target versus off-target effects. A PROTAC may induce the degradation of proteins other than the intended target, leading to unexpected pharmacology or toxicity.

Genome-wide CRISPR-Cas9 loss-of-function screening has emerged as a robust and unbiased method to identify the essential cellular components required for a PROTAC's activity.[6][7] The principle is straightforward: if a gene essential for the PROTAC's function is knocked out, the cell will become resistant to the PROTAC's cytotoxic or cytostatic effects. By identifying the genes whose knockout confers resistance, researchers can pinpoint the direct target of the PROTAC, as well as other essential factors in the degradation pathway, such as components of the recruited E3 ligase.[6][8]

These application notes provide a detailed framework and experimental protocols for utilizing CRISPR-Cas9 screening to identify and validate targets of VHL-recruiting PROTACs.

Signaling Pathways and Mechanisms

The VHL/HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein acts as the substrate recognition component of the CRL2VHL E3 ligase complex.[4] It recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a key transcription factor.[2][3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[2] VHL-recruiting PROTACs effectively hijack this natural process.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) (Normoxia) HIF1a->PHD + O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2) OH_HIF1a->VHL_Complex Binding Ub_HIF1a Poly-ubiquitinated HIF-1α VHL_Complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_Complex Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The VHL-HIF-1α signaling pathway under normoxic conditions.

Mechanism of Action for VHL-Recruiting PROTACs

A VHL-recruiting PROTAC acts as a molecular bridge. One end binds to the Protein of Interest (POI), and the other end binds to the VHL E3 ligase. This induced proximity results in the formation of a stable ternary complex, which is the critical step for initiating targeted protein degradation.[3][9] The VHL ligase then transfers ubiquitin molecules to the POI, which is subsequently recognized and degraded by the proteasome.[1][10]

PROTAC_Mechanism Mechanism of a VHL-Recruiting PROTAC POI Protein of Interest (POI) Ternary Ternary Complex (VHL-PROTAC-POI) POI->Ternary Binds PROTAC VHL-PROTAC PROTAC->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC & VHL (Recycled) Ternary->Recycle Catalytic Cycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Hijacking the VHL E3 ligase for targeted protein degradation.

Experimental Workflow and Protocols

A CRISPR screen to deconvolute PROTAC targets involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying selection pressure with the PROTAC, and identifying genes whose knockout confers a survival advantage through next-generation sequencing (NGS).[6][7]

CRISPR_Workflow CRISPR Screen Workflow for PROTAC Target Deconvolution cluster_prep Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Screening & Selection cluster_analysis Phase 3: Analysis & Validation sgRNALib 1. Pooled sgRNA Library (GeCKO v2) Lentivirus 2. Lentiviral Packaging sgRNALib->Lentivirus Transduction 4. Transduce Cells (MOI < 0.5) Lentivirus->Transduction Cells 3. Cas9-expressing Cancer Cell Line Cells->Transduction Selection 5. Antibiotic Selection (e.g., Puromycin) Transduction->Selection Split 6. Split Population Selection->Split Control Control (DMSO) Split->Control Treatment PROTAC Treatment Split->Treatment gDNA 8. Extract Genomic DNA Control->gDNA Baseline Resistant 7. Isolate Resistant Cells Treatment->Resistant Resistant->gDNA PCR 9. PCR Amplify sgRNA Cassettes gDNA->PCR NGS 10. Next-Gen Sequencing PCR->NGS Analysis 11. Data Analysis (Identify enriched sgRNAs) NGS->Analysis Hits 12. Hit Identification & Validation Analysis->Hits

Caption: A comprehensive workflow for PROTAC target deconvolution using CRISPR.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR knockout screen to identify genes that, when lost, confer resistance to a VHL-recruiting PROTAC.

Materials:

  • Cas9-expressing human cell line (e.g., A549-Cas9, 786-O-Cas9)

  • Genome-wide sgRNA library (e.g., GeCKO v2)[6][8]

  • Lentiviral packaging plasmids (e.g., pCMV-dR8.2) and envelope plasmid (e.g., pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • VHL-recruiting PROTAC of interest

  • Selection antibiotic (e.g., Puromycin)

  • Genomic DNA extraction kit

  • High-fidelity polymerase for PCR

  • NGS platform (e.g., Illumina HiSeq)

Methodology:

  • Lentiviral Library Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, packaging plasmid, and envelope plasmid.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests, filter (0.45 µm), and concentrate the virus.

    • Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).[11]

  • Cell Line Transduction:

    • Seed the Cas9-expressing cancer cells at a density that ensures sufficient representation of the library (e.g., >500 cells per sgRNA).[6] For a library with 120,000 sgRNAs, this means transducing at least 60 million cells.

    • Transduce the cells with the lentiviral sgRNA library at a low MOI (~0.3-0.5) to ensure that most cells receive only a single sgRNA.[6][11]

    • After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • PROTAC Selection:

    • After antibiotic selection is complete, split the cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the VHL-recruiting PROTAC.

    • The PROTAC concentration should be predetermined to be cytotoxic or strongly cytostatic to the parental cell line (e.g., GI75-GI90).

    • Culture the cells for 14-21 days, passaging as needed and maintaining the selection pressure (DMSO or PROTAC). Ensure that library representation is maintained at each passage.

    • Harvest cells from both arms at the end of the screen for genomic DNA extraction. A baseline sample (T0) should also be collected after antibiotic selection but before PROTAC treatment.

  • Sample Preparation and Sequencing:

    • Extract genomic DNA from the T0, DMSO, and PROTAC-treated cell populations. The amount of gDNA should be sufficient to maintain library coverage (e.g., at least 250x coverage).[11]

    • Use a two-step PCR process to amplify the integrated sgRNA sequences from the genomic DNA. The primers will add Illumina sequencing adapters and barcodes for multiplexing.[11]

    • Purify the PCR products and quantify them.

    • Perform high-throughput sequencing on an Illumina platform.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library reference to count the abundance of each sgRNA in each sample.

    • Normalize the read counts.

    • Compare the sgRNA abundance in the PROTAC-treated sample to the DMSO-treated (or T0) sample.

    • Use algorithms like MAGeCK to identify sgRNAs (and thus genes) that are significantly enriched in the PROTAC-treated population. These enriched genes are your resistance hits.

Protocol 2: Hit Validation and Target Engagement

Hits from the primary screen must be validated to confirm they are true resistance drivers.

Methodology:

  • Single Gene Knockout:

    • For each high-confidence hit gene, design 2-3 independent sgRNAs.

    • Individually transduce the parental Cas9-expressing cells with lentivirus for each sgRNA.

    • Generate stable knockout cell lines for each hit gene.

    • Confirm gene knockout via Western blot or Sanger sequencing.

  • PROTAC Dose-Response Assays:

    • Perform cell viability assays (e.g., CellTiter-Glo) on the wild-type and individual knockout cell lines with a dilution series of the PROTAC.

    • A validated hit will show a rightward shift in the dose-response curve (increased IC50/GI50) in the knockout line compared to the wild-type, confirming a resistance phenotype.

  • Target Degradation Assays (Western Blot):

    • Treat wild-type and validated knockout cell lines with the PROTAC for a time course (e.g., 0, 2, 4, 8, 24 hours).

    • Lyse the cells and perform Western blotting to measure the levels of the putative target protein.

    • If the primary hit is the direct target of the PROTAC, its knockout should completely abrogate degradation and any downstream phenotype. If the hit is a component of the VHL complex, its knockout should prevent the degradation of the intended target.

  • Ternary Complex Formation Assays (Optional):

    • Use biophysical methods like Surface Plasmon Resonance (SPR) or NanoBRET to confirm that the PROTAC induces the formation of a ternary complex between the target protein and VHL in a cellular or biochemical context.[3][9]

Quantitative Data Presentation

The efficacy of a PROTAC is measured by its potency (DC50 - concentration for 50% degradation) and efficiency (Dmax - maximum percentage of degradation). CRISPR screens provide quantitative hit lists based on gene enrichment scores.

Table 1: Example Degradation Activity of VHL-Based PROTACs

PROTAC Target Cell Line DC50 Dmax Citation
MZ1 BRD4 MV4-11 ~10-100 nM >90% [12]
ARV-771 BRD4 22Rv1 <1 nM >95%
Compound 3i TBK1 HCT116 12 nM 96% [13]

| p38α-PROTAC | p38α | HeLa | ~100 nM | >80% |[10][14] |

Table 2: Representative Data from a Hypothetical CRISPR Screen

Parameter Description Example Value Citation
Cell Line Cas9-expressing cancer cell line 786-O (VHL-negative control), A549 [15]
sgRNA Library Genome-wide pooled library used GeCKO v2 (123,411 sgRNAs) [6][8]
Transduction MOI Multiplicity of infection 0.3 [6]
Library Coverage Cells transduced per sgRNA >500x [6]
Screen Duration Length of PROTAC treatment 21 days [7]
Top Enriched Gene (Hit) The gene whose loss most strongly confers resistance [Putative Target Protein]
Other Significant Hits Essential pathway components VHL, CUL2, ELOB, ELOC [15]

| Validation Success Rate | Percentage of top hits confirmed in single-knockout assays | >80% |[7] |

References

Application Notes & Protocols: Designing a VHL-based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the rational design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that utilize a von Hippel-Lindau (VHL) E3 ligase ligand connected via a chemical linker to a target protein ligand.

Introduction: VHL-Mediated Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][]

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[2][6] It is one of the most widely used E3 ligases in PROTAC development due to its prevalent expression across various tissues and the availability of well-characterized, potent small-molecule ligands.[4][7]

The mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and the VHL E3 ligase complex.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8] The PROTAC is subsequently released and can catalytically induce the degradation of more POI molecules.[9]

G cluster_pathway VHL-based PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC (POI Ligand-Linker-VHL Ligand) PROTAC->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds Ternary->PROTAC Catalytic Cycle Ternary->VHL Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: VHL-based PROTAC signaling pathway.

Design Principles for VHL-based PROTACs

The design of an effective VHL-based PROTAC is a multi-parameter optimization process involving the careful selection of the VHL ligand, the POI ligand, and the connecting linker.

VHL Ligand Selection

The journey to potent VHL ligands began with structure-based design, leading to the development of widely used chemical matter.[2][6] While high affinity for VHL was initially thought to be a prerequisite, studies have shown that even ligands with weaker, micromolar binding affinity can be components of highly potent PROTACs.[8][10] This highlights the importance of cooperative binding within the ternary complex.[10]

Table 1: Common VHL Ligands and Binding Affinities

VHL Ligand Binding Affinity (Kd or Ki) to VHL Key Features & Notes Reference(s)
VH032 ~90 nM One of the foundational VHL ligands. [11]
VH101 Nanomolar range A derivative of VH032 with improved properties. [11]
VH298 Nanomolar range Potent VHL ligand often used in PROTAC development. [11]

| VHL Ligand 8 | ~2-3 µM | Demonstrates that weaker affinity ligands can form potent degraders (e.g., ARD-266). |[8][10] |

Linker Design and Optimization

The linker is a critical component that dictates the overall efficacy of the PROTAC.[1][12] Its length, composition, rigidity, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the final molecule.[13][14]

Key Linker Design Considerations:

  • Attachment Point: The linker must be connected to a solvent-exposed region of both the VHL ligand and the POI ligand to avoid disrupting their binding to their respective proteins.[8][13] Different attachment points on the VHL ligand can yield substantial differences in target selectivity.[13]

  • Length: The linker must be long enough to span the distance between the two proteins without steric hindrance, but not so long that it prevents a productive ternary complex formation.[][13] Linkers shorter than 12 atoms have shown no activity in some systems, while longer linkers often demonstrate higher efficiency.[13] The optimal length is system-dependent and typically determined empirically.

  • Composition: The chemical nature of the linker impacts solubility, cell permeability, and metabolic stability.[1][15]

    • Alkyl Chains: Simple, flexible, but can increase lipophilicity.

    • Polyethylene Glycol (PEG): The most common type. PEG units enhance hydrophilicity and solubility, which is crucial for VHL-based PROTACs that are often large and polar.[16][17]

    • Rigid Moieties: Incorporating elements like benzene (B151609) rings can pre-organize the PROTAC into an active conformation, improving ternary complex stability.[13]

  • Physicochemical Properties: VHL-based PROTACs often have high molecular weight and polarity, posing challenges for oral bioavailability.[15][18] Linker design is crucial for optimizing properties like solubility and cell permeability by, for example, enabling the shielding of polar surface area through intramolecular hydrogen bonds.[17]

G cluster_workflow PROTAC Design & Optimization Workflow Start Start: Identify POI and POI Ligand VHL_Ligand Select VHL Ligand (e.g., VH032, VH298) Start->VHL_Ligand Linker_Design Linker Design: - Attachment Points - Length (e.g., PEG, Alkyl) - Composition Start->Linker_Design VHL_Ligand->Linker_Design Synthesis Chemical Synthesis of PROTAC Library Linker_Design->Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Biochem Biochemical Assays (In-vitro Ubiquitination) Synthesis->Biochem Cellular Cellular Assays (Western Blot, HiBiT) Synthesis->Cellular Data Analyze Data: Kd, DC50, Dmax, Cooperativity (α) Biophysical->Data Biochem->Data Cellular->Data Optimize Optimize Linker & Ligands Data->Optimize Optimize->Linker_Design Iterate End Lead PROTAC Candidate Optimize->End Converge

Caption: A typical workflow for the design and evaluation of PROTACs.

Quantitative Data for VHL-based PROTACs

The efficacy of a PROTAC is defined by several quantitative parameters. The following table summarizes key data for a well-characterized Androgen Receptor (AR) degrader, ARD-266, which utilizes a weak-binding VHL ligand.

Table 2: Characterization Data for a Representative VHL-based PROTAC (ARD-266)

Parameter Description Value Reference(s)
VHL Ligand Affinity (Ki) Binding affinity of the VHL ligand portion to the VHL protein. 2-3 µM [10]
AR Ligand Affinity (Ki) Binding affinity of the warhead to the Androgen Receptor. 2 nM [10]
DC50 The concentration of PROTAC that results in 50% degradation of the target protein. 1 nM [8][10]

| Dmax | The maximum percentage of protein degradation achieved. | > 95% |[8][10] |

This data exemplifies that a potent degrader can be developed even with a low-affinity E3 ligase ligand, underscoring the importance of the entire PROTAC molecule in forming a stable and productive ternary complex.

Experimental Protocols

Protocol 1: General Synthesis of a VHL-based PROTAC

PROTAC synthesis is a modular process involving the separate preparation of the VHL ligand and POI ligand, each functionalized for conjugation to a bifunctional linker.[16][19]

Materials:

  • VHL Ligand with a reactive handle (e.g., a terminal alkyne or amine).

  • POI Ligand with a complementary reactive handle (e.g., an azide (B81097) or carboxylic acid).

  • Bifunctional linker (e.g., HOOC-PEGn-N3 or Alkyne-PEGn-COOH).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, Et3N).

  • Copper catalyst for "click chemistry" (e.g., CuSO4, Sodium Ascorbate) if applicable.

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification equipment (e.g., HPLC).

Procedure (Example using Amide Coupling):

  • Step 1: Functionalize Ligands: Synthesize or procure a VHL ligand (e.g., a derivative of VH298) with a free amine and a POI ligand with a carboxylic acid.

  • Step 2: Linker Conjugation to POI Ligand: a. Dissolve the POI ligand and a bifunctional linker (e.g., HOOC-PEGn-amine) in DMF. b. Add coupling reagents (HATU, DIPEA) and stir at room temperature until the reaction is complete (monitor by LC-MS). c. Purify the POI-Linker conjugate by HPLC.

  • Step 3: Final PROTAC Assembly: a. Dissolve the purified POI-Linker conjugate (which now has a terminal carboxylic acid from the other end of the linker) and the amine-functionalized VHL ligand in DMF. b. Add coupling reagents (HATU, DIPEA) and stir at room temperature until completion. c. Purify the final PROTAC molecule using reverse-phase HPLC.

  • Step 4: Characterization: Confirm the structure and purity of the final PROTAC using LC-MS and NMR.

Protocol 2: Ternary Complex Formation & Binding Affinity by Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics and affinity of the PROTAC to both individual proteins and the formation of the ternary complex.[20][21]

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.

  • Purified recombinant POI.

  • PROTAC compound.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization: Covalently immobilize the VBC complex onto the sensor chip surface via amine coupling.

  • Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VBC to measure the binary binding affinity (KD_VHL).

  • Ternary Complex Formation: Inject a series of POI concentrations, pre-incubated with a fixed concentration of PROTAC, over the immobilized VBC surface.

  • Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate Cooperativity (α): Cooperativity describes how the binding of one protein influences the PROTAC's affinity for the other. It is calculated as α = (KD_VHL * KD_POI) / KD_ternary. An α > 1 indicates positive cooperativity, which is a highly desirable feature for a potent PROTAC.[20]

Protocol 3: Cellular Protein Degradation by Western Blot

This is the standard method to quantify the reduction of target protein levels in cells following PROTAC treatment.[21][22]

Materials:

  • Cell line expressing the POI.

  • PROTAC compound (dissolved in DMSO).

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA assay kit for protein quantification.

  • SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the gel.

  • SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. b. Incubate with the primary antibody for the POI overnight at 4°C. c. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again. e. Repeat immunoblotting for the loading control protein.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration to determine the DC50 and Dmax values.[21]

Challenges and Future Perspectives

While VHL-based PROTACs are a promising therapeutic strategy, challenges remain, particularly concerning their "beyond Rule of 5" physicochemical properties which can lead to poor solubility and low oral bioavailability.[15][18] Future research will focus on developing novel VHL ligands and innovative linker technologies to overcome these limitations.[7][23] Furthermore, computational methods and structural biology are becoming essential tools for the rational design of linkers and for understanding the complex dynamics of ternary complex formation, moving the field away from empirical "trial and error" approaches.[1][12][24]

References

Applications of VH032-C6-PEG3-C4-Cl in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-PEG3-C4-Cl is a functionalized ligand-linker conjugate crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules in drug discovery. This molecule incorporates the high-affinity Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, connected to a flexible 20-atom polyethylene (B3416737) glycol (PEG) and alkyl-based linker. The terminal C4-chloro (Cl) group serves as a reactive handle for covalent attachment to a ligand targeting a specific protein of interest (POI). By hijacking the cell's natural ubiquitin-proteasome system, PROTACs synthesized from this conjugate can induce the selective degradation of disease-causing proteins, offering a powerful therapeutic strategy against targets previously considered "undruggable."

This document provides detailed application notes and experimental protocols for the utilization of VH032-C6-PEG3-C4-Cl in the development and characterization of novel PROTACs.

Mechanism of Action

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the warhead, attached via the linker, binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds to Warhead PROTAC VH032-Linker-Warhead (PROTAC) VHL VHL E3 Ligase VHL->Ternary Binds to VH032 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

PROTAC Mechanism of Action.

Quantitative Data Summary

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). While specific data for PROTACs using the exact VH032-C6-PEG3-C4-Cl linker will vary depending on the target protein and its ligand, the following table presents representative data for VH032-based PROTACs to illustrate typical performance metrics.

PROTAC Name/TargetTarget Protein(s)Cell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa~26>90[1]
AT1BRD4HeLa~250~80[1]
Compound 7 (JPS014)HDAC1HCT116910 ± 20>50
Compound 7 (JPS014)HDAC3HCT116640 ± 30>50
Compound 9 (JPS016)HDAC1HCT116550 ± 180>50
Compound 9 (JPS016)HDAC3HCT116530 ± 130>50

Experimental Protocols

The following are detailed protocols for key experiments to synthesize and characterize PROTACs derived from VH032-C6-PEG3-C4-Cl.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes the coupling of a target protein ligand (POI-Ligand) containing a nucleophilic group (e.g., amine or thiol) to VH032-C6-PEG3-C4-Cl.

PROTAC_Synthesis VH032_linker VH032-C6-PEG3-C4-Cl Reaction Nucleophilic Substitution VH032_linker->Reaction POI_ligand POI-Ligand-Nucleophile (e.g., -NH2, -SH) POI_ligand->Reaction PROTAC Final PROTAC (VH032-Linker-POI-Ligand) Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

PROTAC Synthesis Workflow.

Materials:

  • VH032-C6-PEG3-C4-Cl

  • POI-Ligand with a nucleophilic group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the POI-Ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.

  • Add VH032-C6-PEG3-C4-Cl (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase HPLC.

  • Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein induced by a PROTAC.[1]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides a general workflow to assess the formation of the POI-PROTAC-VHL ternary complex.[1]

Materials:

  • Cultured cells

  • PROTAC stock solution in DMSO

  • Non-denaturing lysis buffer (e.g., Triton X-100 based)

  • Antibody against the target protein or VHL

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration expected to induce ternary complex formation (often a shorter time point than for degradation).[1]

    • Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.[1]

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting.

    • Probe for the presence of all three components of the ternary complex: the immunoprecipitated protein (e.g., VHL), the co-immunoprecipitated protein (e.g., POI), and confirm their enrichment in the PROTAC-treated sample compared to the control.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the PROTAC.

Viability_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Incubation Incubate for 48-72 hours PROTAC_Treatment->Incubation Assay_Reagent Add Viability Reagent (MTT or CellTiter-Glo) Incubation->Assay_Reagent Signal_Detection Measure Signal (Absorbance or Luminescence) Assay_Reagent->Signal_Detection Data_Analysis Calculate IC50 Signal_Detection->Data_Analysis

Cell Viability Assay Workflow.

Materials:

  • Cultured cancer cell line

  • PROTAC stock solution in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (for absorbance or luminescence)

Procedure for MTT Assay:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the PROTAC and a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.

  • Formazan Solubilization and Data Acquisition:

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Procedure for CellTiter-Glo® Assay:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Reagent Addition:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

  • Signal Stabilization and Measurement:

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the cell viability against the PROTAC concentration to determine the IC50.

Conclusion

VH032-C6-PEG3-C4-Cl is a versatile and valuable tool for the development of VHL-based PROTACs. The provided application notes and detailed protocols offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel protein degraders. Rigorous experimental validation using these methods is essential for advancing promising PROTAC candidates in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-AHPC-C6-PEG3-C4-Cl Derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C6-PEG3-C4-Cl and related PROTACs. The information addresses common solubility challenges and offers strategies to improve experimental outcomes. While specific experimental data for this compound is limited in public literature, the guidance provided is based on the known properties of its components (AHPC VHL ligand, PEG linker) and established principles for improving the solubility of PROTACs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a PROTAC molecule that, due to its high molecular weight and complex structure, falls into the "beyond Rule of Five" (bRo5) chemical space.[4] Such molecules are often characterized by poor aqueous solubility.[5] The (S,R,S)-AHPC component, a ligand for the VHL E3 ligase, contributes to the molecule's overall properties.[2] The linker, which includes a polyethylene (B3416737) glycol (PEG3) unit, is incorporated to improve hydrophilicity and aqueous solubility compared to a purely alkyl-based linker.[3][6] However, the overall solubility is still expected to be low in aqueous buffers. High solubility is typically achieved in organic solvents like Dimethyl Sulfoxide (DMSO).[]

Q2: My PROTAC is precipitating when I dilute my DMSO stock into aqueous buffer for an assay. Why is this happening and what can I do?

A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.

Potential Causes & Solutions:

  • High Final Concentration: The final concentration of the PROTAC in your aqueous buffer may exceed its solubility limit. Solution: Try lowering the final concentration of the PROTAC in your assay.[6]

  • High DMSO Percentage: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay should be kept low (typically ≤1%, ideally <0.5%) as it can affect cell health and assay performance. A high percentage of DMSO may not be sufficient to maintain solubility upon dilution. Solution: Optimize your dilution scheme to minimize the final DMSO concentration.

  • Buffer Composition: The pH, salt concentration, and presence of proteins in your cell culture media or assay buffer can all influence the solubility of your PROTAC.[8] Solution: Empirically test different buffer conditions. Sometimes, the addition of a small amount of a non-ionic surfactant (e.g., Tween-80) or a solubilizing agent can help.[9]

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: Based on supplier data for this and similar compounds, a 10 mM stock solution in 100% DMSO is a common starting point.[] To prepare the stock solution, ensure the compound is fully dissolved, using sonication or gentle vortexing if necessary.[6] Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (1 month), -20°C is acceptable.[][10]

Q4: How can I quantitatively measure the solubility of my PROTAC?

A4: You can measure either thermodynamic or kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is typically measured using the shake-flask method, where an excess of the compound is stirred in a buffer for an extended period (e.g., 24-48 hours), and the concentration of the dissolved compound in the supernatant is then quantified by a method like HPLC-UV.[11]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer. It is a higher-throughput method often used in early drug discovery.[12] A common method involves adding a small volume of concentrated DMSO stock to the buffer and measuring the point of precipitation using techniques like nephelometry or UV-Vis spectroscopy.[9]

Q5: What are advanced formulation strategies to improve the solubility and bioavailability of AHPC-based PROTACs for in vivo studies?

A5: For in vivo applications where oral bioavailability is desired, improving solubility is critical.[5][13] A highly effective strategy is the creation of an Amorphous Solid Dispersion (ASD) .[13][14] In an ASD, the PROTAC is dispersed in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit).[5][11] The amorphous form has a higher energy state than the crystalline form, which can lead to increased aqueous solubility and dissolution rates, often resulting in a supersaturated solution that can enhance absorption.[13][14]

Troubleshooting Guide

This guide provides a systematic workflow for addressing common solubility-related problems.

Problem Potential Cause Suggested Solution(s)
Solid compound is difficult to dissolve in DMSO. High crystalline lattice energy of the solid form.1. Use sonication or gentle vortexing to aid dissolution.[6]2. Gentle heating (e.g., to 37°C) can be applied, but monitor for any potential degradation.[6]3. Ensure your DMSO is of high quality and anhydrous.
Precipitation observed in aqueous buffer during an experiment. Exceeding the kinetic solubility limit of the PROTAC.1. Visually inspect for precipitation before and during the experiment.[6]2. Filter the final solution through a 0.22 µm filter to remove undissolved particles.[6]3. Quantify the dissolved PROTAC concentration in your final assay medium using HPLC-UV to confirm the actual concentration.[6]
Inconsistent or non-reproducible results in biological assays. Variable concentrations of the active PROTAC due to poor solubility.[9]1. Perform a kinetic solubility assay (see protocol below) in your specific assay buffer to understand the solubility limit.2. Always prepare fresh dilutions from a validated DMSO stock for each experiment.3. Consider using a pre-formulated solution, such as an ASD, if solubility issues persist.[11]
Low oral bioavailability in animal studies. Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.1. Investigate formulation strategies such as creating an Amorphous Solid Dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS).[6][13]2. Co-administer with solubilizing excipients.3. Conduct solubility studies in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid).[11][15]

Data Presentation

Note: The following data is hypothetical and for illustrative purposes. It is designed to serve as a template for presenting experimental results.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CMolar Solubility (mM)
DMSO> 100> 115
DMF> 100> 115
Ethanol~5~5.8
Methanol~2~2.3
Water< 0.01< 0.012

Table 2: Kinetic Solubility in Aqueous Buffers

Buffer (pH 7.4)Max Soluble Concentration (µM)Final DMSO (%)Method
PBS2.50.5%Nephelometry
DMEM + 10% FBS4.80.5%Nephelometry
HBSS2.10.5%Nephelometry

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a PROTAC using a plate-based nephelometer or UV-Vis spectrophotometer.[9]

1. Preparation of Stock Solution: a. Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[9] b. Ensure the compound is fully dissolved.

2. Serial Dilution: a. In a 96-well plate (DMSO plate), create a serial dilution of the stock solution in DMSO.

3. Transfer to Assay Plate: a. Transfer a small, fixed volume (e.g., 1-2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). b. The final DMSO concentration should be kept low and consistent across all wells (e.g., ≤1%).[9]

4. Incubation and Measurement: a. Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C). b. Measure the turbidity (nephelometry) or light scattering (UV-Vis at a non-absorbing wavelength, e.g., 620 nm) of each well.

5. Data Analysis: a. Plot the measured signal against the PROTAC concentration. b. The concentration at which the signal begins to increase sharply above the baseline is determined as the kinetic solubility limit.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of a PROTAC, a common strategy to improve solubility.[11][15]

1. Material Selection: a. PROTAC: this compound b. Polymer: Select a suitable polymer such as HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) or Eudragit.[5][11] c. Solvent: Choose a volatile co-solvent system that can dissolve both the PROTAC and the polymer (e.g., dichloromethane/methanol).

2. Procedure: a. Determine Drug Loading: Decide on the weight percentage of the PROTAC in the final ASD (e.g., 10%, 20% w/w).[11] b. Dissolution: In a round-bottom flask, dissolve both the PROTAC and the polymer in the chosen solvent. Ensure complete dissolution to form a clear solution.[15] c. Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed.[15] d. Drying: Place the flask under high vacuum for an extended period (e.g., overnight) to remove any residual solvent.[15] e. Collection: Carefully scrape the solid ASD film from the flask. The resulting powder can be used for dissolution testing or formulation into dosage forms.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for an AHPC-based PROTAC.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer CheckStock 1. Verify Stock Solution - Is DMSO stock clear? - Is concentration correct? Start->CheckStock AssessSol 2. Assess Kinetic Solubility - Determine solubility limit in  specific assay buffer. CheckStock->AssessSol Stock OK OptimizeAssay 3. Optimize Assay Conditions - Lower final PROTAC concentration. - Reduce final DMSO %. - Filter final solution (0.22 µm). AssessSol->OptimizeAssay ModifyBuffer 4. Modify Buffer - Add co-solvents (e.g., PEG400). - Add surfactants (e.g., Tween-80). - Test different pH values. OptimizeAssay->ModifyBuffer Still Precipitates End Solubility Issue Resolved OptimizeAssay->End Successful Formulation 5. Advanced Formulation - Prepare Amorphous Solid  Dispersion (ASD) for in vivo use. ModifyBuffer->Formulation Still Precipitates / For In Vivo ModifyBuffer->End Successful Formulation->End

Caption: Troubleshooting workflow for PROTAC precipitation issues.

Experimental_Workflow Start Start: Poorly Soluble PROTAC Step1 Step 1: Basic Characterization - Solubility in organic solvents - Prepare validated DMSO stock Start->Step1 Step2 Step 2: Aqueous Solubility Assay - Perform kinetic solubility test  in PBS and assay media Step1->Step2 Step3 Step 3: Formulation Screening - Screen excipients (polymers,  surfactants) for compatibility  and solubilization Step2->Step3 Step4 Step 4: Develop Formulation - Prepare Amorphous Solid  Dispersion (ASD) or other  advanced formulation Step3->Step4 Step5 Step 5: In Vitro/In Vivo Testing - Test formulation for dissolution - Perform PK/PD studies Step4->Step5

Caption: Experimental workflow for solubility enhancement.

References

Technical Support Center: VHL-Based PROTACs & Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are VHL-based PROTACs and how do they work?

A1: PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). A VHL-based PROTAC consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a "warhead" that binds to the POI, and a linker connecting the two. By bringing the POI and VHL in close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity allows the VHL E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[1][2]

Q2: What are the common causes of off-target effects with VHL-based PROTACs?

A2: Off-target effects with VHL-based PROTACs can arise from several sources:

  • Promiscuous Warhead Binding: The ligand targeting your protein of interest may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[3]

  • Off-Target E3 Ligase Recruitment: While the VHL ligand is generally selective, it could potentially mediate interactions with proteins other than the intended target.[1][3]

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target. This can also lead to the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-VHL) dominates over the productive ternary complex, reducing on-target degradation efficiency.[1][2][4]

  • Cellular Context: The relative expression levels of the target protein, VHL, and potential off-target proteins in your specific cell line can influence the selectivity of the PROTAC.[3]

  • Degradation-Independent Pharmacology: The PROTAC molecule itself, including the warhead or VHL ligand, might have biological activities independent of protein degradation.[2]

Q3: How can I minimize off-target effects in my experiments?

A3: Several strategies can be employed to mitigate off-target effects:

  • Optimize PROTAC Concentration: Conduct dose-response experiments to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[1][2]

  • Use Appropriate Controls: Including negative and positive controls is crucial. An inactive epimer of the VHL ligand that cannot bind to the E3 ligase is an essential control to differentiate between degradation-dependent and -independent effects.[2][3]

  • Medicinal Chemistry Optimization: Modifying the linker, warhead, or E3 ligase ligand can improve selectivity.[1] The linker's length and composition are critical for optimal ternary complex formation.[5]

  • Global Proteomics Analysis: Techniques like mass spectrometry provide an unbiased view of protein degradation across the proteome, helping to identify unintended targets.[2][6]

  • Perform Washout Experiments: To confirm that an observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of the protein levels and the reversal of the phenotype.[2]

Troubleshooting Guides

Problem 1: Significant off-target protein degradation is observed in my proteomics data.
Possible Cause Troubleshooting Steps
PROTAC concentration is too high. Perform a dose-response experiment to find the optimal concentration that balances on-target degradation with minimal off-target effects.[3]
The "hook effect" is occurring at high concentrations. Test a broader range of concentrations, including lower doses, as very high concentrations can impair ternary complex formation.[3][4]
The warhead has low selectivity. Test a more selective warhead for your target protein. Use the warhead-only compound as a control to identify off-target effects stemming from the warhead itself.[3]
The off-target is a neosubstrate of VHL. Compare your results with an inactive control PROTAC. If the off-target is still degraded, it may be a VHL-independent effect. If not, it suggests a VHL-dependent off-target effect.[3]
Problem 2: My PROTAC is causing unexpected cellular toxicity.
Possible Cause Troubleshooting Steps
On-target toxicity. The degradation of your target protein may be inherently toxic to the cells. Confirm that the toxicity correlates with the extent and kinetics of target degradation.
Off-target toxicity. An off-target protein that is critical for cell viability is being degraded. Identify the off-target protein(s) using proteomics and redesign the PROTAC for better selectivity.
Toxicity from the PROTAC molecule itself. Use an inactive control PROTAC (e.g., with a mutated VHL ligand) to see if the toxicity persists. This helps to distinguish between degradation-dependent and independent toxicity.[2]
Problem 3: No or weak degradation of the target protein is observed.
Possible Cause Troubleshooting Steps
Suboptimal PROTAC concentration. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration and rule out the "hook effect".[2]
Incorrect incubation time. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time for degradation.[2]
Poor cell permeability. Assess the physicochemical properties of your PROTAC. Consider using a cell permeability assay (e.g., PAMPA).[1][5]
Low VHL E3 ligase expression. Confirm VHL expression in your cell line using Western blot or qPCR.[2]
Inefficient ternary complex formation. Perform a ternary complex formation assay (e.g., co-immunoprecipitation or AlphaLISA) to confirm the interaction between the POI, PROTAC, and VHL.[1]

Quantitative Data Summary

The following table provides an illustrative example of data from a dose-response experiment to assess on-target and off-target degradation.

Table 1: Illustrative Dose-Response Data for a VHL-based PROTAC

PROTAC Concentration% Target Protein Degradation% Off-Target Protein A Degradation
1 nM15%2%
10 nM55%8%
100 nM92%25%
1 µM85% (Hook Effect)45%
10 µM60% (Hook Effect)68%

Data is illustrative and based on typical outcomes from proteomics experiments.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control.

Protocol 2: Global Proteomics using Mass Spectrometry

This protocol provides a general workflow for identifying off-target effects of a VHL-based PROTAC using mass spectrometry.

Methodology:

  • Cell Culture and Treatment: Treat cells with the PROTAC at the desired concentration and an appropriate control (e.g., vehicle, inactive PROTAC) for a time sufficient to achieve maximal on-target degradation.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Compare protein abundance between treated and control samples to identify proteins that are significantly degraded.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: Mechanism of action for a VHL-based PROTAC.

Troubleshooting_Workflow start Experiment Start: Observe Off-Target Effects check_concentration Is PROTAC concentration optimized? start->check_concentration optimize_concentration Perform dose-response and time-course experiments check_concentration->optimize_concentration No check_controls Are proper controls included? check_concentration->check_controls Yes optimize_concentration->check_controls implement_controls Use inactive PROTAC and warhead-only controls check_controls->implement_controls No proteomics Perform global proteomics (Mass Spectrometry) check_controls->proteomics Yes implement_controls->proteomics analyze_data Analyze proteomics data to identify off-targets proteomics->analyze_data redesign Redesign PROTAC: - Optimize linker - Improve warhead selectivity analyze_data->redesign end Minimized Off-Target Effects redesign->end

References

Technical Support Center: Optimizing Linker Length for PROTACs with (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-C6-PEG3-C4-Cl for Proteolysis-Targeting Chimera (PROTAC) development. This guide focuses on the critical aspect of optimizing the linker to achieve potent and selective protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the linker in this compound?

A1: The linker in this compound is a hybrid linker composed of three distinct motifs: a C6 alkyl chain, a polyethylene (B3416737) glycol (PEG) 3 unit, and a C4 alkyl chain. This combination provides a balance of flexibility and hydrophilicity, which are critical properties for PROTAC efficacy.[1][2] The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

Q2: What is the role of the different components in the linker?

A2: Each component of the linker plays a specific role in modulating the physicochemical properties and biological activity of the PROTAC:

  • Alkyl Chains (C6 and C4): These hydrocarbon chains provide structural rigidity and increase the lipophilicity of the PROTAC, which can influence cell permeability and metabolic stability.[]

  • PEG3 Unit: The polyethylene glycol unit enhances hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[1][6][7][8] This is often a crucial factor in mitigating the poor solubility of complex PROTAC molecules.[1] The flexibility of the PEG chain can also be advantageous for adopting conformations suitable for traversing the cell membrane.[1]

Q3: What is the optimal linker length for a PROTAC?

A3: There is no universal optimal linker length. The ideal length is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited.[9] Generally, successful PROTACs have linkers ranging from 7 to 29 atoms.[2][9] For some systems, a minimum linker length is necessary to observe degradation. For instance, one study on TBK1 degradation showed no activity with linkers shorter than 12 atoms.[2][9] It is essential to empirically screen a range of linker lengths to determine the optimal length for a specific target.

Q4: How does linker composition affect PROTAC performance?

A4: The composition of the linker is a critical determinant of a PROTAC's overall performance.[10] It influences several key parameters including:

  • Solubility and Cell Permeability: The balance between hydrophobic alkyl chains and hydrophilic PEG units dictates the PROTAC's ability to dissolve in aqueous media and cross the cell membrane to reach its intracellular target.[1][11][12]

  • Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[13]

  • Degradation Efficacy: An optimized linker correctly orients the target protein and the E3 ligase to facilitate the transfer of ubiquitin, leading to efficient degradation.[14]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of PROTACs using linkers like the one in this compound.

Issue 1: High binding affinity to the target protein and E3 ligase, but no target degradation.

  • Possible Cause:

    • Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation.[13][14]

    • Unfavorable Ternary Complex Conformation: The linker may not orient the target protein in a way that exposes lysine (B10760008) residues for ubiquitination.[13]

    • Poor Physicochemical Properties: The PROTAC may have low cell permeability or solubility, preventing it from reaching its target in sufficient concentrations.[11][12][13]

  • Troubleshooting Steps:

    • Synthesize and Test Linker Analogs: Create a library of PROTACs with varying linker lengths by systematically adding or removing PEG or alkyl units.

    • Modify Linker Composition: Adjust the ratio of PEG to alkyl units to modulate solubility and permeability.[1]

    • Perform Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the PROTAC is reaching its target inside the cell.[9]

Issue 2: The "Hook Effect" is observed, with decreased degradation at higher PROTAC concentrations.

  • Possible Cause:

    • At high concentrations, the PROTAC forms binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[13][15]

  • Troubleshooting Steps:

    • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex.[15]

    • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially mitigating the hook effect.[13] Consider incorporating rigid moieties like piperazine (B1678402) or phenyl groups.[9]

Issue 3: Inconsistent degradation results between experiments.

  • Possible Cause:

    • Cell Health and Confluency: Variations in cell passage number, confluency, or overall health can impact the efficiency of the ubiquitin-proteasome system.[15]

    • PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[15]

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells within a consistent passage number range and maintain uniform seeding densities.[15]

    • Assess Compound Stability: Evaluate the stability of your PROTAC in the experimental medium over the time course of the assay.

Data Presentation

Table 1: Physicochemical Properties of Common Linker Motifs

Linker MotifKey PropertyImpact on PROTAC
Alkyl Chains Lipophilicity, RigidityEnhances membrane permeability, can decrease aqueous solubility.[]
PEG Chains Hydrophilicity, FlexibilityIncreases aqueous solubility, can improve cell permeability by adopting folded conformations.[1][6][7][8]
Piperazine/Piperidine RigidityReduces conformational flexibility, can pre-organize the PROTAC for optimal ternary complex formation.[2]
Alkynes/Triazoles Rigidity, StabilityProvides conformational restriction and is metabolically stable.[6][16]

Table 2: Troubleshooting Summary for Linker Optimization

IssuePotential Linker-Related CauseSuggested Optimization Strategy
No Degradation Incorrect length, poor physicochemical properties.[13]Synthesize analogs with varying lengths and compositions (Alkyl vs. PEG).[1][]
Hook Effect Poor ternary complex stability/cooperativity.[13][15]Introduce more rigid linker elements to enhance cooperativity.[9]
Off-Target Effects Non-selective ternary complex formation.Systematically vary linker length and composition to improve selectivity.[15]
Poor Solubility High lipophilicity.Increase the number of PEG units in the linker.[1][6][7][8]
Poor Permeability High polarity or excessive flexibility.[1]Optimize the balance of alkyl and PEG units; consider more rigid linkers.[1][]

Experimental Protocols

1. Western Blot for Protein Degradation

  • Objective: To quantify the decrease in target protein levels after PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to assess cooperativity.[9]

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein on an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of PROTAC concentrations over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to ensure no non-specific binding to the immobilized protein.

    • Ternary Complex Analysis: Inject a mixture of the PROTAC and the soluble protein partner over the immobilized protein. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.

    • Cooperativity Calculation: Analyze the binding affinities to determine the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other.

Visualizations

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caption: A logical workflow for troubleshooting poor PROTAC activity.

References

Technical Support Center: Troubleshooting Low Degradation Efficiency with VHL PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low degradation efficiency with von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is a VHL-based PROTAC and how does it work?

A VHL-based PROTAC is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI) from the cell.[1] It operates by co-opting the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule consists of three main parts: a ligand that binds to the VHL E3 ubiquitin ligase, a ligand (or "warhead") that binds to the POI, and a chemical linker that connects the two. By simultaneously binding to both the VHL E3 ligase and the POI, the PROTAC facilitates the formation of a ternary complex.[1] This proximity enables the VHL E3 ligase to attach ubiquitin tags to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC VHL PROTAC PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Mediates

Caption: Mechanism of action for a VHL-based PROTAC.

Q2: What are the key parameters for evaluating PROTAC efficacy?

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][3]

  • DC50: This is the concentration of the PROTAC required to degrade 50% of the target protein.[2][4] It is a measure of the PROTAC's potency.

  • Dmax: This represents the maximum percentage of the target protein that can be degraded by the PROTAC.[2]

These parameters are crucial for comparing the effectiveness of different PROTACs and for optimizing experimental conditions.[2]

Q3: What is the "hook effect" and how does it affect my results?

The "hook effect" is a phenomenon observed in PROTAC experiments where, at high concentrations, the degradation of the target protein decreases, leading to a bell-shaped dose-response curve.[1][5] This occurs because excessive PROTAC concentrations favor the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) over the productive ternary complex (POI-PROTAC-VHL) required for degradation.[5][6] The hook effect can lead to the misinterpretation of a PROTAC's potency and efficacy, potentially causing a potent degrader to appear weak or inactive.[5]

cluster_1 The Hook Effect Low_Conc Low PROTAC Concentration Ternary Productive Ternary Complex Low_Conc->Ternary Favors Optimal_Conc Optimal PROTAC Concentration Optimal_Conc->Ternary Maximizes High_Conc High PROTAC Concentration Binary1 Unproductive Binary Complex (POI-PROTAC) High_Conc->Binary1 Favors Binary2 Unproductive Binary Complex (PROTAC-VHL) High_Conc->Binary2 Favors Degradation_High High Degradation Ternary->Degradation_High Degradation_Low Low Degradation Binary1->Degradation_Low Binary2->Degradation_Low

Caption: The impact of PROTAC concentration on complex formation.

Troubleshooting Guide

Problem 1: I am observing low or no degradation of my target protein.

This is a common issue that can arise from several factors. A systematic approach is necessary to identify the root cause.

cluster_2 Troubleshooting Workflow for Low Degradation Start Low/No Degradation Check_Permeability 1. Assess Cell Permeability Start->Check_Permeability Check_Ternary 2. Verify Ternary Complex Formation Check_Permeability->Check_Ternary Permeable Redesign Redesign PROTAC (e.g., linker) Check_Permeability->Redesign Poor Check_VHL 3. Confirm VHL Expression Check_Ternary->Check_VHL Complex Forms Check_Ternary->Redesign No Complex Check_Dose 4. Optimize PROTAC Concentration & Time Check_VHL->Check_Dose VHL Expressed New_Cell_Line Select Different Cell Line Check_VHL->New_Cell_Line Low/No VHL Success Degradation Achieved Check_Dose->Success Optimal Dose/Time Found

Caption: A logical workflow for troubleshooting low PROTAC activity.

Potential Cause Recommended Solution
Poor Cell Permeability PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6][7] Action: Perform a cell permeability assay such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1][7] If permeability is low, consider redesigning the linker to improve physicochemical properties.[1]
Inefficient Ternary Complex Formation Even with good binary binding to both the target and VHL, the PROTAC may not effectively bring them together in a productive orientation.[1] Action: Conduct a ternary complex formation assay, such as co-immunoprecipitation (Co-IP) or NanoBRET, to confirm the interaction between the POI, PROTAC, and VHL.[1][8]
Low VHL E3 Ligase Expression The chosen cell line may not express sufficient levels of VHL E3 ligase.[1] Action: Verify VHL expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.[1]
Suboptimal PROTAC Concentration The concentration of the PROTAC could be too low to be effective or high enough to be in the "hook effect" range.[1] Action: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM).[1]
Incorrect Incubation Time The kinetics of degradation can vary between different PROTACs and target proteins. Action: Conduct a time-course experiment to determine the optimal incubation time for degradation.[1]
PROTAC Instability The PROTAC molecule may be unstable in the cellular environment. Action: Evaluate the metabolic stability of your PROTAC in vitro.[8]

Problem 2: I'm observing a "hook effect" in my dose-response curve.

A bell-shaped dose-response curve is a classic indicator of the hook effect.

Potential Cause Recommended Solution
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[5][7] Action: Confirm the hook effect by testing a wider and more granular range of high PROTAC concentrations.[1] Identify the optimal concentration that yields maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]
Poor Ternary Complex Cooperativity A lack of positive cooperativity can make the ternary complex less stable than the binary complexes, exacerbating the hook effect. Action: Characterize the ternary complex using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess its stability and cooperativity.[9] A well-designed linker can promote positive cooperativity.[7]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[8][10]

  • Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[10]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • SDS-PAGE and Western Blot: Normalize protein amounts, load equal amounts onto an SDS-PAGE gel, and transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.[10] Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can qualitatively assess the formation of the POI-PROTAC-VHL ternary complex in cells.[1][11]

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective for degradation (or a range of concentrations). Include a vehicle control. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[1][10]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or VHL. Add protein A/G beads to pull down the antibody-protein complexes.[1]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[1]

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the POI and VHL.[8]

  • Interpretation: The presence of both the POI and VHL in the immunoprecipitate of one of the components indicates the formation of the ternary complex.[8]

Protocol 3: In-Cell Ubiquitination Assay

This assay is used to detect the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.[12]

  • Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysate using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated protein and perform a Western blot using an antibody that recognizes ubiquitin.

  • Interpretation: The appearance of a high-molecular-weight smear or distinct bands above the target protein's molecular weight indicates poly-ubiquitination.[10]

References

stability issues with (S,R,S)-AHPC-C6-PEG3-C4-Cl in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C6-PEG3-C4-Cl. This resource addresses potential stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:

  • (S,R,S)-AHPC: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for high-affinity binding to VHL.[1]

  • PEG3 and C6/C4 alkyl chains: A polyethylene (B3416737) glycol and alkyl linker designed to connect the AHPC moiety to a ligand for a target protein. PEG linkers are often incorporated to improve solubility and provide flexibility.[2][3]

  • Terminal Chloride (-Cl): A reactive handle that can be used for conjugation to a target protein ligand, although it can also be a site of potential hydrolysis.

Its primary application is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, it is recommended to store this compound under the following conditions:

  • Solid form: Store at -20°C.

  • In solvent (e.g., DMSO): Prepare fresh solutions for immediate use. If short-term storage is necessary, aliquot and store at -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.

Q4: What are the potential stability issues with this compound in solution?

A4: While specific stability data for this molecule is not extensively published, based on its structure, potential stability issues in aqueous solutions may include:

  • Hydrolysis of the terminal alkyl chloride: Alkyl chlorides can undergo slow hydrolysis in aqueous environments to form the corresponding alcohol.[7][8][9] This would result in a molecule with a terminal hydroxyl group instead of a chloride.

  • Degradation of the PEG linker: While generally stable, polyethylene glycol linkers can be susceptible to oxidative degradation under certain conditions.[2]

  • General PROTAC instability: PROTACs, as a class of molecules, can be prone to metabolic instability, including enzymatic degradation (e.g., by hydrolases) in biological matrices like plasma or cell lysates.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Cause: Degradation of this compound in the aqueous cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.

  • Minimize Incubation Time in Aqueous Buffers: If possible, reduce the pre-incubation time of the compound in aqueous buffers before adding it to the cells.

  • Perform a Stability Check: Assess the stability of the compound in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS (see Experimental Protocols below).

Issue 2: Difficulty in conjugating the molecule to a target ligand.

Possible Cause: The terminal chloride may have hydrolyzed to a less reactive hydroxyl group.

Troubleshooting Steps:

  • Confirm Identity of Starting Material: Before starting your conjugation reaction, confirm the integrity of your this compound stock by LC-MS to ensure the mass corresponds to the chloride-containing molecule.

  • Use Anhydrous Conditions: If your conjugation reaction is sensitive to water, ensure you are using anhydrous solvents and reagents to minimize hydrolysis.

  • Consider Alternative Synthesis: If hydrolysis is a persistent issue, it may be necessary to synthesize a version of the linker with a more stable reactive group.

Quantitative Data Summary

Condition Parameter Expected Outcome Potential Degradation Product(s)
Storage (Solid, -20°C) Shelf-life> 1 yearMinimal degradation
DMSO Stock (-80°C) StabilityUp to 6 monthsMinimal degradation
Aqueous Buffer (pH 7.4, 37°C) Half-life (t½)Hours to daysHydrolyzed product (terminal -OH)
Cell Culture Medium (+10% FBS, 37°C) Half-life (t½)Potentially shorter than buffer due to enzymatic activityHydrolyzed product, potential linker cleavage products

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a general method to assess the stability of this compound in a given solution.

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • Aqueous buffer of interest (e.g., PBS, cell culture medium)
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Procedure:

  • Sample Preparation:
  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.
  • Time-Point Analysis:
  • Immediately after dilution (t=0), inject a sample onto the HPLC system.
  • Incubate the remaining solution at the desired temperature (e.g., 37°C).
  • At various time points (e.g., 1, 4, 8, 24 hours), inject an equal volume of the sample onto the HPLC.
  • HPLC Method:
  • Use a gradient elution method, for example: 5% to 95% Mobile Phase B over 15 minutes.
  • Set the flow rate to 1 mL/min.
  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
  • Data Analysis:
  • Measure the peak area of the parent compound at each time point.
  • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Protocol 2: LC-MS for Degradation Product Identification

This protocol can be used to identify potential degradation products.

1. Materials:

  • Same as Protocol 1, with the addition of an LC-MS system.

2. Procedure:

  • Sample Preparation and Incubation:
  • Follow the sample preparation and incubation steps as described in Protocol 1.
  • LC-MS Analysis:
  • Inject the samples from different time points onto the LC-MS system.
  • Use a similar gradient elution method as in the HPLC protocol.
  • Acquire mass spectra in positive ion mode.
  • Data Analysis:
  • Extract ion chromatograms for the expected mass of the parent compound and potential degradation products (e.g., the hydrolyzed product with a terminal -OH group).
  • Analyze the mass spectra of any new peaks that appear over time to identify potential degradation products.

Protocol 3: NMR Spectroscopy for Monitoring Hydrolysis

NMR can be used to monitor the conversion of the terminal chloride to a hydroxyl group.

1. Materials:

  • This compound
  • Deuterated solvent (e.g., D₂O with a small amount of deuterated DMSO for solubility)
  • NMR spectrometer

2. Procedure:

  • Sample Preparation:
  • Dissolve a known concentration of this compound in the deuterated solvent system in an NMR tube.
  • NMR Acquisition:
  • Acquire a proton NMR spectrum at t=0.
  • Incubate the NMR tube at the desired temperature.
  • Acquire subsequent spectra at various time points.
  • Data Analysis:
  • Monitor the disappearance of proton signals adjacent to the carbon bearing the chloride and the appearance of new signals corresponding to the protons adjacent to the newly formed hydroxyl group.
  • Integrate the relevant peaks to quantify the extent of hydrolysis over time.

Visualizations

VHL_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_protac PROTAC Action HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a Hydroxylation PHD Prolyl Hydroxylases PHD->OH_HIF1a O2 O2 O2->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->Ub_HIF1a Ub_Target Polyubiquitinated Target Ub->Ub_Target Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable No Hydroxylation Nucleus Nucleus HIF1a_stable->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_Complex VHL_complex_protac VHL E3 Ligase Complex VHL_complex_protac->Ternary_Complex Ternary_Complex->Ub_Target Ubiquitination Proteasome_protac Proteasome Ub_Target->Proteasome_protac Degradation_protac Degradation Proteasome_protac->Degradation_protac

Caption: VHL signaling and PROTAC mechanism of action.

Stability_Workflow start Start: Stability Assessment prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working t0_analysis t=0 Analysis (HPLC / LC-MS) prep_working->t0_analysis incubation Incubate at 37°C prep_working->incubation data_analysis Data Analysis: - Plot % Remaining vs. Time - Identify Degradants t0_analysis->data_analysis timepoint_analysis Time-Point Analysis (e.g., 1, 4, 8, 24h) incubation->timepoint_analysis timepoint_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for stability assessment.

Caption: Troubleshooting logic for inconsistent results.

References

challenges in synthesizing ternary complex with VH032 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VH032 PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis and evaluation of ternary complexes involving VH032-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is VH032 and why is it used in PROTACs?

A1: VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] It is a crucial component of many PROTACs, where it serves to recruit the VHL E3 ligase. By incorporating VH032, a PROTAC can bring a target protein of interest (POI) into close proximity with the VHL E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][5][6]

Q2: What is the "hook effect" in the context of PROTACs?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL).[1][6] The formation of these unproductive binary complexes effectively sequesters the components needed for degradation, reducing the overall efficiency.[1]

Q3: What are the known off-target effects associated with VH032-based PROTACs?

A3: While generally considered selective, VH032-based PROTACs can exhibit off-target effects.[1][5] The primary off-target effect of the VH032 ligand itself is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) at high concentrations.[5][7] Other off-target effects can arise from the warhead (the ligand targeting the POI) binding to unintended proteins.[1] Additionally, at high concentrations, some PROTACs can induce cytotoxicity, leading to non-specific protein degradation.[1]

Q4: How does the linker connecting VH032 and the target ligand impact PROTAC performance?

A4: The linker plays a critical role in the efficacy of a PROTAC. Its length, rigidity, and composition can significantly influence:

  • Ternary Complex Formation: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unproductive complex where ubiquitination cannot occur efficiently.[8]

  • Solubility and Cell Permeability: The physicochemical properties of the linker affect the overall solubility and ability of the PROTAC to cross cell membranes. Incorporating elements like polyethylene (B3416737) glycol (PEG) can improve solubility.[8][9][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with VH032 PROTACs.

Problem 1: No or low degradation of the target protein.
Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Assess the physicochemical properties of your PROTAC. Consider performing a cell permeability assay (e.g., PAMPA).[6][8]Determine if the PROTAC can efficiently enter cells. If permeability is low, redesigning the linker may be necessary.[6]
Inefficient Ternary Complex Formation Perform a ternary complex formation assay, such as co-immunoprecipitation or biophysical methods like SPR or ITC.[1][6]Confirm that the PROTAC can successfully bring the target protein and VHL together.[1]
Low VHL Expression in Cell Line Check the expression level of VHL in your chosen cell line using Western blot or qPCR.[1][6]Ensure that the necessary cellular machinery for degradation is present at sufficient levels. Consider using a different cell line if VHL expression is low.[6]
Suboptimal PROTAC Concentration Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM).[6]Identify the optimal concentration for degradation and rule out the "hook effect".[1]
Rapid PROTAC Metabolism Evaluate the metabolic stability of your PROTAC in vitro.[1]Determine if the PROTAC is being rapidly degraded before it can act.[1]
Problem 2: Significant off-target protein degradation.
Possible Cause Troubleshooting Step Expected Outcome
High PROTAC Concentration (Cytotoxicity) Perform a dose-response experiment and include a cell viability assay (e.g., MTT or CellTiter-Glo).[1]Identify an optimal concentration that maximizes on-target degradation while minimizing cytotoxicity.[1]
Lack of Warhead Selectivity Test the warhead compound alone to assess its binding profile. Use an inactive analog as a negative control if available.[1]Determine if the off-target effects are driven by the promiscuity of the warhead.[1]
Off-Target E3 Ligase Recruitment Use a control PROTAC with a modification that abolishes VHL binding to see if degradation is VHL-dependent.[1]Confirm that the observed degradation is mediated through the intended VHL E3 ligase.[1]
Problem 3: PROTAC aggregation or precipitation.
Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility Check the supplier's datasheet for solubility information. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.Ensure the PROTAC is fully dissolved before use in experiments.
Improper Storage Store the VH032 thiol PROTAC at -20°C and protect it from moisture.Maintain the integrity and stability of the compound.
High Concentration in Aqueous Solutions Avoid high concentrations of the PROTAC in aqueous buffers where it may have low solubility.Prevent precipitation during experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for VH032 and representative PROTACs.

Table 1: Binding Affinity of VH032 for VHL

Compound Method Affinity Constant (Kd) Reference
VH032Isothermal Titration Calorimetry (ITC)185 nM[5][11]

Note: The VHL complex typically includes Elongin B and Elongin C (VCB).

Table 2: Performance Metrics of Representative VH032-Based PROTACs

PROTAC Target DC50 Dmax Cell Line
Hypothetical Covalent PROTACTarget X50 nM>90%Cell Line A
Hypothetical Non-covalent PROTACTarget X250 nM~75%Cell Line A

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.[1][5] Data in this table is representative and will vary based on the specific PROTAC, target, and experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the general steps to assess the degradation of a target protein following treatment with a VH032-based PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][12]

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively confirm the formation of the POI-PROTAC-VHL ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to induce degradation. A shorter incubation time may be optimal for detecting the transient ternary complex.[1]

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based) to preserve protein-protein interactions.[6]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.[1][6]

    • Add protein A/G beads to pull down the antibody-protein complexes.[1][6]

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.[6]

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[1]

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting using antibodies against the POI, VHL, and other components of the E3 ligase complex.[1]

  • Interpretation:

    • The presence of both the POI and VHL in the immunoprecipitate of one of these components indicates the formation of the ternary complex.[1]

Visualizations

VH032 PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC VH032 PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Degraded POI Proteasome->Degradation Troubleshooting Workflow: No Protein Degradation Start No/Low Degradation Observed CheckPermeability Assess Cell Permeability Start->CheckPermeability CheckTernaryComplex Confirm Ternary Complex Formation CheckPermeability->CheckTernaryComplex Permeable RedesignLinker Redesign Linker CheckPermeability->RedesignLinker Not Permeable CheckVHL Check VHL Expression CheckTernaryComplex->CheckVHL Complex Forms InvestigateBinding Investigate Binary Binding CheckTernaryComplex->InvestigateBinding No Complex OptimizeConcentration Optimize PROTAC Concentration CheckVHL->OptimizeConcentration VHL Expressed ChangeCellLine Change Cell Line CheckVHL->ChangeCellLine Low/No VHL SuccessfulDegradation Successful Degradation OptimizeConcentration->SuccessfulDegradation Optimal Conc. Found

References

how to improve cell permeability of my PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during PROTAC development, with a focus on improving cell permeability.

Q1: My PROTAC is highly active in biochemical assays but shows poor efficacy in cell-based assays. Could this be a permeability issue?

A: Yes, a significant drop in potency from a biochemical to a cellular environment is a strong indicator of poor cell permeability. PROTACs are large molecules, often with molecular weights exceeding 800 Da, which places them "beyond the Rule of 5" and can make it difficult for them to passively diffuse across the cell membrane.[1][2] To confirm if permeability is the limiting factor, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell assay.

Q2: What are the key physicochemical properties of my PROTAC that influence its cell permeability?

A: Several key physicochemical properties collectively determine the cell permeability of a PROTAC:

  • Molecular Weight (MW): PROTACs inherently have high molecular weights, which can negatively impact passive diffusion across the lipid bilayer.[1][2]

  • Topological Polar Surface Area (TPSA): A large TPSA, resulting from the presence of multiple polar functional groups, can hinder membrane permeability. Strategies to shield these polar groups can be beneficial.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs contributes to a high TPSA and can reduce permeability.

  • Lipophilicity (logP/logD): A delicate balance is required. While sufficient lipophilicity is needed to enter the lipid membrane, excessively high lipophilicity can lead to poor solubility and membrane trapping.

  • Rotatable Bonds: A high number of rotatable bonds can be favorable, as it may allow the PROTAC to adopt a more compact, "chameleon-like" conformation with a reduced polar surface area to facilitate membrane crossing.[1]

Q3: How can I rationally design the linker of my PROTAC to improve its permeability?

A: The linker is a critical and highly tunable component for optimizing PROTAC permeability.[3] Consider the following strategies:

  • Linker Length: Shorter linkers are often associated with improved permeability.[4] However, the optimal length is a balance between permeability and the ability to form a stable and productive ternary complex.

  • Linker Composition: Replacing polar linkers like PEG with more rigid and lipophilic moieties such as alkyl chains or phenyl rings can enhance permeability.[1][5] The introduction of saturated nitrogen heterocycles like piperidine (B6355638) or piperazine (B1678402) can also improve solubility and permeability.[1][6][7]

  • Rigidity: Introducing conformational rigidity into the linker can pre-organize the PROTAC into a bioactive conformation, which can be beneficial for ternary complex formation and may also impact permeability.

Q4: What is the "chameleon effect" and how does it relate to PROTAC permeability?

A: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[8] In an aqueous environment, the PROTAC may expose its polar groups to maintain solubility. However, upon approaching the lipid bilayer of the cell membrane, it can fold into a more compact structure, shielding its polar surface area and facilitating passive diffusion. This conformational flexibility is often attributed to a higher number of rotatable bonds.

Q5: Are there any advanced strategies beyond linker modification to enhance PROTAC cell uptake?

A: Yes, several innovative strategies are being explored:

  • CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This approach involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors via a bioorthogonal click reaction.[1]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, a PROTAC can be conjugated to an antibody that recognizes a specific cell surface receptor, allowing for receptor-mediated endocytosis.

  • Prodrug Strategies: The permeability of a PROTAC can be improved by masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.

Quantitative Data on Permeability Improvement

The following tables summarize quantitative data from studies demonstrating the impact of linker modifications on PROTAC permeability.

Table 1: Effect of Linker Composition on Permeability of SMARCA2/4 Degraders

PROTACLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
96 PEGLowHigh
97 Phenyl Ring0.849
53 (ACBI1) Phenyl Ring with Oxygen2.21.7

Data sourced from a study on SMARCA2/4 degraders, highlighting that replacing a PEG linker with a more rigid phenyl ring significantly improved permeability and reduced efflux.[5]

Table 2: Impact of Linker Length and Composition on VHL-based PROTAC Permeability (PAMPA)

CompoundLinker DescriptionPermeability (Pe, 10⁻⁶ cm/s)
15 1-unit PEG linker~0.005
17 Alkyl linker0.002

Data from a study on VH032-based PROTACs, which surprisingly found that in their series, a short PEG linker was more permeable than an alkyl linker, suggesting that the relationship between linker composition and permeability can be complex and system-dependent.[4][9]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[10][11][12][13][14][15][16]

Materials:

  • 96-well donor and acceptor plates

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution in DMSO

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Prepare the Acceptor Plate: Add PBS to the wells of the acceptor plate.

  • Prepare the Donor Plate: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Add Test Compound: Dilute the PROTAC stock solution in PBS to the final desired concentration (typically with <1% DMSO) and add it to the wells of the donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Ceq = equilibrium concentration

Troubleshooting PAMPA:

  • Low Recovery: This could be due to the compound binding to the plate material. Using low-binding plates can help. For highly lipophilic compounds, solubility in the aqueous buffer might be an issue.

  • High Variability: Ensure consistent coating of the lipid membrane and accurate pipetting.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that can assess both passive and active transport across an intestinal epithelial cell monolayer.[17][18][19][20][21][22][23][24][25][26]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer

  • Test PROTAC stock solution in DMSO

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a healthy monolayer. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.[27][28][29]

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions using a similar formula as for PAMPA.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Troubleshooting Caco-2 Assays:

  • Low Monolayer Integrity (Low TEER): Check for contamination, ensure proper cell seeding density, and optimize cell culture conditions.

  • Low Recovery: PROTACs can be "sticky" and adsorb to plasticware or the cell monolayer. To mitigate this, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral chamber.[8][20] Using low-binding plates can also be beneficial.

Visualizations

Caption: Factors influencing PROTAC cell permeability.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow P1 Prepare Donor & Acceptor Plates P2 Add PROTAC to Donor P1->P2 P3 Incubate Sandwich P2->P3 P4 Quantify (LC-MS/MS) P3->P4 P5 Calculate Papp (Passive) P4->P5 C1 Culture Caco-2 on Transwells (21 days) C2 Check Monolayer Integrity (TEER) C1->C2 C3 Add PROTAC (Apical or Basolateral) C2->C3 C4 Incubate (37°C) C3->C4 C5 Quantify (LC-MS/MS) C4->C5 C6 Calculate Papp & Efflux Ratio C5->C6

Caption: Experimental workflows for permeability assays.

References

Technical Support Center: Navigating PROTAC-Induced Protein Upregulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address a common challenge in PROTAC-based experiments: the unexpected upregulation of the target protein or other proteins.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC-induced protein upregulation, and why does it occur?

A1: PROTAC-induced protein upregulation is a phenomenon where the concentration of the target protein or other related proteins increases following treatment with a PROTAC. This can happen through two primary mechanisms:

  • Compensatory Feedback Loops: Cells often have intricate feedback mechanisms to maintain protein homeostasis.[1][2] When a PROTAC rapidly degrades a target protein, the cell may perceive this as a deficiency and trigger a compensatory response to increase the synthesis of that protein. This is a common biological principle where the disruption of a signaling pathway can lead to adaptive changes.[2] For example, statin-induced degradation of HMG-CoA reductase can trigger a compensatory upregulation of the protein.[3]

  • Acquired Resistance: In long-term studies, particularly in cancer cell lines, continuous pressure from a PROTAC can lead to the selection of a cell population that has adapted to the presence of the degrader. This can involve the upregulation of the target protein to a level that overwhelms the degradation capacity of the PROTAC.[4]

Q2: How can I determine if the protein upregulation I'm observing is due to a compensatory response or an off-target effect?

A2: Differentiating between a direct compensatory response and an off-target effect is crucial for interpreting your results. Here’s a step-by-step approach to troubleshoot this:

  • Measure Target mRNA Levels: A primary indicator of a compensatory feedback loop is an increase in the transcription of the gene encoding the target protein. You can assess this using Reverse Transcription Quantitative PCR (RT-qPCR). If you observe a significant increase in mRNA levels of your target protein following PROTAC treatment, it strongly suggests a compensatory mechanism.[1]

  • Assess Protein Synthesis Rate: To directly measure if new protein is being synthesized at a higher rate, you can perform a cycloheximide (B1669411) (CHX) chase assay. CHX is a protein synthesis inhibitor.[5][6][7] By treating cells with your PROTAC and then adding CHX, you can monitor the degradation of the existing protein pool without the interference of new protein synthesis. Comparing this to cells treated with the PROTAC alone can reveal if increased synthesis is counteracting the degradation.

  • Global Proteomics Analysis: To identify if other proteins are being unintentionally upregulated, a global proteomics approach using mass spectrometry is highly informative.[8][9][10] This can provide an unbiased view of the entire proteome and reveal changes in protein abundance that you might not have predicted. This is particularly useful for identifying off-target effects or broader pathway adaptations.

Q3: My PROTAC is causing upregulation of the target protein. What are the key experimental parameters I should optimize?

A3: If you are observing target protein upregulation, consider optimizing the following parameters:

  • Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases.[11][12] This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[11] It is essential to perform a full dose-response curve to identify the optimal concentration for maximal degradation and to see if the upregulation is concentration-dependent.

  • Incubation Time: The dynamics of protein degradation and resynthesis are time-dependent. A shorter treatment time might show potent degradation before the compensatory upregulation machinery is fully activated.[13] Conversely, a longer incubation might be necessary to observe the full extent of the compensatory response. A time-course experiment is critical to understanding the kinetics of your system.

Troubleshooting Guides

Problem: Western blot shows an increase in my target protein levels after PROTAC treatment.

Possible Cause Recommended Action
Compensatory Upregulation 1. Perform RT-qPCR: Measure the mRNA levels of your target gene. An increase suggests a transcriptional feedback loop. 2. Cycloheximide Chase Assay: Inhibit protein synthesis with cycloheximide to determine if the upregulation is due to increased protein production.
"Hook Effect" 1. Titrate PROTAC Concentration: Perform a detailed dose-response experiment with a wide range of concentrations, including very low (nanomolar) and very high (micromolar) ranges, to identify the optimal degradation window and see if the upregulation occurs at high concentrations.
Off-Target Effect 1. Global Proteomics: Use mass spectrometry-based proteomics to get an unbiased view of changes in the proteome. This can help identify if other proteins are being upregulated, suggesting a broader cellular response. 2. Control Compounds: Use a non-degrading analog of your PROTAC (e.g., one with a mutated E3 ligase binding motif) to see if the upregulation is independent of the degradation machinery.
Antibody Specificity Issues 1. Validate Antibody: Ensure your primary antibody is specific for the target protein. Run controls such as lysates from knockout/knockdown cells if available.

Experimental Protocols

Western Blot Analysis of Protein Levels

This protocol outlines the steps to assess the levels of a target protein in response to PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of your PROTAC or vehicle (DMSO) for the desired amount of time.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[4][15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[4][16]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[14]

    • Quantify the band intensities and normalize to the loading control.

RT-qPCR to Measure mRNA Levels

This protocol is for quantifying the relative abundance of a specific mRNA transcript.

Materials:

  • Treated cells

  • RNA isolation kit (e.g., RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific forward and reverse primers

  • qPCR instrument

Procedure:

  • RNA Isolation: Extract total RNA from PROTAC-treated and control cells using an RNA isolation kit according to the manufacturer's protocol.[18][19]

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[18][19]

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

    • Run the reaction in a qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative mRNA expression using the ΔΔCt method.[18]

Cycloheximide (CHX) Chase Assay

This assay measures the rate of protein degradation by inhibiting new protein synthesis.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Cycloheximide (CHX) stock solution

  • Materials for Western blot analysis

Procedure:

  • Cell Treatment: Treat cells with your PROTAC at the desired concentration for a specific duration (e.g., 4 hours).

  • CHX Addition: Add CHX to the media at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[5][6] This is your "time 0" point.

  • Time-Course Collection: Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform Western blotting on the collected lysates to determine the amount of the target protein remaining at each time point.

  • Data Analysis: Quantify the band intensities and plot the percentage of remaining protein against time. This will allow you to determine the half-life of the protein in the presence of the PROTAC.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Feedback_Loop PROTAC PROTAC Degradation Degradation PROTAC->Degradation TargetProtein Target Protein TargetProtein->Degradation Signaling Downstream Signaling TargetProtein->Signaling Degradation->Signaling Reduced Input TranscriptionFactor Transcription Factor Activation Signaling->TranscriptionFactor mRNA Target Gene mRNA Transcription TranscriptionFactor->mRNA NewProtein New Target Protein Synthesis mRNA->NewProtein NewProtein->TargetProtein Compensatory Upregulation

References

Technical Support Center: Troubleshooting Western Blot Results for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to protein degradation in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: My Western blot shows multiple bands at a lower molecular weight than my target protein. What is the likely cause and how can I fix it?

This is a classic sign of protein degradation.[1][2] During sample preparation, endogenous proteases can be released and cleave your target protein, resulting in smaller fragments that are detected by the antibody.[3][4]

Solutions:

  • Add Protease Inhibitors: The most critical step is to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[5][6][7] These cocktails contain a mixture of inhibitors that target various classes of proteases.[7][8][9]

  • Work Quickly and on Ice: All sample preparation steps, from cell harvesting to lysis, should be performed quickly and on ice or at 4°C to minimize protease activity.[6][10][11]

  • Use Fresh Samples: Whenever possible, use freshly prepared lysates.[5] The age of a lysate can lead to increased protein degradation.[5] Avoid repeated freeze-thaw cycles of your samples.[12]

  • Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for your target protein's subcellular localization.[13]

Q2: I observe a smear below the expected molecular weight of my protein. What could be the reason?

A smear below your target band often indicates extensive protein degradation.[5] This can be caused by highly active proteases in your sample.[5]

Solutions:

  • Increase Protease Inhibitor Concentration: If you are already using a protease inhibitor cocktail, you may need to optimize its concentration.[9]

  • Sonication: For efficient protein extraction and to shear DNA that can cause streaking, sonication of the lysate on ice is recommended.[5]

  • Check Sample Loading: Overloading the gel with too much protein can lead to smearing.[14][15] Try loading less protein to see if the smearing is reduced.[5]

Q3: My protein of interest is known to be unstable. What specific precautions should I take during sample preparation?

For inherently unstable proteins, extra care is required to prevent degradation.

Solutions:

  • Immediate Lysis: Lyse cells or tissues immediately after harvesting.[10] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[10]

  • Specific Inhibitors: In addition to a general protease inhibitor cocktail, consider adding specific inhibitors for proteases known to degrade your target protein.

  • Minimize Handling Time: Streamline your sample preparation workflow to reduce the time samples spend in lysis buffer before denaturation.[10]

Q4: Can the choice of lysis buffer affect protein degradation?

Yes, the composition of the lysis buffer is crucial for preserving protein integrity.[11][13]

Solutions:

  • Detergent Choice: The type and concentration of detergents in the lysis buffer can impact protein stability. Harsh detergents like SDS are effective for solubilizing proteins but can also promote denaturation and degradation.[16] Milder detergents like NP-40 or Triton X-100 may be preferable for sensitive proteins.

  • pH and Salt Concentration: The pH and ionic strength of the lysis buffer should be optimized to maintain the stability of your target protein.

Quantitative Data Summary

Table 1: Recommended Concentrations for Common Protease Inhibitors
InhibitorTarget ProteasesRecommended Final Concentration
PMSFSerine proteases1 mM
AprotininSerine proteases1-2 µg/mL
LeupeptinSerine and Cysteine proteases1-2 µg/mL[5]
Pepstatin AAspartic proteases1 µg/mL
EDTAMetalloproteases1-5 mM

Note: It is often more convenient and effective to use a commercially available broad-spectrum protease inhibitor cocktail.[8][9]

Table 2: Recommended Protein Loading Amounts for Western Blot
Sample TypeRecommended Loading Amount
Whole-cell lysates20-30 µg per lane[5]
Tissue extracts (for total protein)20-30 µg per lane[5]
Tissue extracts (for modified proteins)Up to 100 µg per lane[5]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate from Cultured Cells
  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail.[17] A common volume is 1 mL per 10^7 cells.

  • For adherent cells, use a cold plastic cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Agitate the suspension for 30 minutes at 4°C.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[17]

  • Carefully transfer the supernatant (the protein extract) to a new, pre-cooled tube.[17]

  • Determine the protein concentration using a suitable protein assay.

  • Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5-10 minutes to denature the proteins. For some membrane proteins that may aggregate, heating at 70°C for 10 minutes is a suitable alternative.[6][18]

Protocol 2: Preparation of Tissue Lysate
  • Dissect the tissue of interest on ice and wash with ice-cold PBS.[11]

  • Weigh the tissue and add ice-cold lysis buffer containing a freshly added protease inhibitor cocktail. A general guideline is 500 µL of buffer for every 10 mg of tissue.[11]

  • Homogenize the tissue on ice using a mechanical homogenizer.[13] For tough tissues, flash-freezing in liquid nitrogen before homogenization can be beneficial.

  • Keep the sample on ice for 30 minutes, vortexing occasionally.[11]

  • Centrifuge the homogenate at approximately 12,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a fresh, pre-cooled tube.

  • Proceed with protein concentration determination and sample preparation for electrophoresis as described in Protocol 1.

Visualizations

G cluster_0 Sample Preparation Workflow start Start: Cell/Tissue Sample harvest Harvest Cells/Tissue start->harvest wash Wash with Ice-Cold PBS harvest->wash lysis Lyse in Buffer with Protease Inhibitors wash->lysis homogenize Homogenize (Tissue) lysis->homogenize If Tissue incubate Incubate on Ice lysis->incubate If Cells homogenize->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant quantify Quantify Protein Concentration supernatant->quantify prepare_sample Prepare Sample for Loading (add Laemmli buffer, heat) quantify->prepare_sample end Ready for Electrophoresis prepare_sample->end

Caption: A typical workflow for preparing protein lysates for Western blotting.

G cluster_1 Troubleshooting Protein Degradation issue Multiple Bands at Lower Molecular Weight? check_inhibitors Using Protease Inhibitors? issue->check_inhibitors Yes no_degradation No Degradation Likely issue->no_degradation No add_inhibitors Solution: Add Protease Inhibitor Cocktail to Lysis Buffer check_inhibitors->add_inhibitors No check_procedure Working on Ice & Quickly? check_inhibitors->check_procedure Yes optimize_procedure Solution: Keep Samples on Ice, Minimize Handling Time check_procedure->optimize_procedure No check_sample_age Using Fresh Lysate? check_procedure->check_sample_age Yes use_fresh_sample Solution: Prepare Fresh Lysates, Avoid Freeze-Thaw Cycles check_sample_age->use_fresh_sample No other_issue Consider Other Issues: - Splice variants - Non-specific antibody binding check_sample_age->other_issue Yes

Caption: A decision tree for troubleshooting protein degradation in Western blots.

G cluster_2 Protein Degradation Pathway During Lysis cell Intact Cell Target Protein (Stable) Proteases (Compartmentalized) lysis Cell Lysis cell->lysis lysate Lysate Released Target Protein Active Proteases lysis->lysate degradation Protein Degradation lysate:p4->degradation inhibitors Protease Inhibitors lysate->inhibitors degraded_protein Degraded Sample Protein Fragments degradation->degraded_protein protected_lysate Protected Lysate Stable Target Protein Inactivated Proteases inhibitors->protected_lysate

Caption: The process of protein degradation upon cell lysis and its prevention.

References

dealing with non-specific binding of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address non-specific binding of VHL-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and off-target effects with VHL-based PROTACs?

A1: Non-specific binding and off-target effects with VHL-based PROTACs can arise from several factors:

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and degradation of proteins other than the intended target.[1] This can also lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-target or PROTAC-VHL) dominates over the productive ternary complex, reducing degradation efficiency.[2]

  • Promiscuous Warhead Binding: The ligand targeting your protein of interest (the "warhead") may have an affinity for other proteins with similar binding domains.[1][2]

  • Off-Target E3 Ligase Recruitment: While the VHL ligand is generally selective, there is a possibility of it mediating interactions with proteins other than the intended target.[1][2]

  • Cellular Context: The relative expression levels of the target protein, VHL, and potential off-target proteins in your specific cell line can influence the selectivity of the PROTAC.[1]

  • Compound Cytotoxicity: At high concentrations, some PROTACs can induce cytotoxicity, leading to non-specific protein degradation.[2]

Q2: What are essential negative controls for VHL-based PROTAC experiments?

A2: To validate that the observed biological effects are due to the specific degradation of the target protein, it is crucial to use appropriate negative controls:

  • Inactive Epimer/Diastereomer Control: This is a critical control that is structurally similar to the active PROTAC but contains an inverted stereocenter on the hydroxyproline (B1673980) moiety of the VHL ligand. This modification ablates VHL binding, thus preventing the formation of a productive ternary complex.[1][3]

  • Warhead-Only Control: Using the warhead molecule alone helps to distinguish between the effects of target degradation and target inhibition. It can identify off-target effects solely due to the target-binding portion of the PROTAC.[1][4]

  • E3 Ligase Ligand-Only Control: The VHL ligand by itself can bind to the VHL E3 ligase but will not recruit the target protein. This control helps to assess any effects of VHL engagement independent of target degradation.[4]

Q3: How can I experimentally identify off-target effects of my VHL-based PROTAC?

A3: The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics.[1][5] This technique provides a global analysis of protein abundance changes in cells following PROTAC treatment. By comparing the proteome of treated cells to control groups (e.g., vehicle-treated or inactive epimer-treated), you can identify proteins that are unintentionally degraded.[1][6]

Troubleshooting Guides

Problem 1: Significant off-target protein degradation observed in proteomics data.
Possible Cause Suggested Solution Experimental Protocol
PROTAC concentration is too high. Perform a dose-response experiment to identify the optimal concentration that balances on-target degradation with minimal off-target effects.[1][2]Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Promiscuous warhead. Test the warhead compound alone to assess its binding profile. If it binds to multiple proteins, consider redesigning the warhead for improved selectivity.[1][2]Protocol 3: Cellular Thermal Shift Assay (CETSA)
Unstable ternary complex formation leading to off-target degradation. Evaluate the formation and stability of the ternary complex (Target-PROTAC-VHL). The selectivity of a PROTAC is influenced by the formation of a stable and productive ternary complex.[6]Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
"Hook Effect" at high concentrations. Test a broader range of concentrations, including lower doses. Very high concentrations can impair ternary complex formation.[1][2]Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Problem 2: High cytotoxicity observed.
Possible Cause Suggested Solution Experimental Protocol
Off-target toxicity. An off-target protein critical for cell viability may be degraded. Analyze proteomics data to identify any such candidates.[1]Protocol 4: Mass Spectrometry-Based Proteomics
Toxicity from the PROTAC molecule itself (degradation-independent). Test for toxicity using the inactive control PROTAC. If toxicity persists, it suggests a degradation-independent pharmacological effect.[1] Consider redesigning the linker or warhead.[1]Protocol 5: Cell Viability Assay
On-target toxicity. The degradation of your target protein may be causing the toxic effect. Confirm that the toxicity is observed at concentrations consistent with target degradation and is not seen with the inactive control.[1]Protocol 5: Cell Viability Assay & Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Data Presentation

Table 1: Hypothetical Quantitative Proteomics Data for a VHL-based PROTAC Targeting BRD4

This table illustrates how to present findings to compare on-target and off-target degradation.

ProteinFunctionFold Change vs. VehicleFold Change vs. Inactive Controlp-valueAssessment
BRD4 On-Target -4.5 -4.2 <0.001 Potent On-Target Degradation
BRD2BET Family-2.1-1.9<0.05Known Off-Target
BRD3BET Family-1.8-1.6<0.05Known Off-Target
CDK6Cell Cycle-1.2-0.1>0.05Not Significant
GAPDHHousekeeping-1.1-1.0>0.05No Significant Change
Protein X Apoptosis -3.8 -3.5 <0.005 Potential Off-Target of Concern

Data is illustrative and based on typical outcomes from proteomics experiments.[1]

Table 2: Key Parameters for PROTAC Characterization

ParameterDescriptionTypical Assay
DC50 Concentration of PROTAC required to degrade 50% of the target protein.[2]Western Blot, In-Cell Western
Dmax Maximum percentage of target protein degradation.[2]Western Blot, In-Cell Western
Ternary Complex Affinity (KD) Affinity of the PROTAC for the target protein and E3 ligase in the ternary complex.SPR, ITC, TR-FRET, AlphaLISA
Cooperativity (α) The effect of binary complex formation on the stability of the ternary complex.ITC, SPR
IC50 (Viability) Concentration of PROTAC that inhibits cell growth by 50%.MTT, CellTiter-Glo

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is adapted from established methods for assessing PROTAC efficacy.[2]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the VHL-based PROTAC, a vehicle control (e.g., DMSO), and the inactive epimer control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2][4]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][4]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples and load equal amounts of protein onto an SDS-PAGE gel.[2]

  • Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]

  • Detection and Analysis: Incubate with a secondary antibody and visualize using an appropriate detection reagent. Quantify band intensities and normalize the target protein signal to the loading control.

Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation

This protocol provides a general workflow to assess the formation of the POI-PROTAC-VHL ternary complex.[2]

  • Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration for a time sufficient to induce ternary complex formation (often shorter than for degradation). Lyse cells in a non-denaturing lysis buffer.[2]

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[2]

  • Washing: Wash the beads extensively to remove non-specific binding.[2]

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using antibodies against the POI and VHL.[2]

  • Interpretation: The presence of both the POI and VHL in the immunoprecipitate of one of the components indicates the formation of the ternary complex.[2]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7]

  • Cell Treatment: Treat cells with the PROTAC at various concentrations or with a vehicle control.[6]

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting.[6]

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[6]

Protocol 4: Mass Spectrometry-Based Proteomics

This protocol outlines a general workflow for identifying off-target effects using mass spectrometry.[1][6]

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at different concentrations and for various durations. Include vehicle and inactive epimer controls.[6]

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein concentration, and digest the proteins into peptides using trypsin.[6]

  • Peptide Labeling (Optional): Label peptides from different conditions with isobaric tags (e.g., TMT) for multiplexed analysis.[6]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[6]

  • Data Analysis: Use specialized software to identify and quantify proteins. Compare protein abundance between the PROTAC-treated and control samples to identify on-target and off-target degradation.[6]

Protocol 5: Cell Viability Assay

This protocol is for assessing the cytotoxicity of the PROTAC.[4]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC and the negative control(s). Include a vehicle-only control.[4]

  • Incubation: Incubate for the desired time (e.g., 24, 48, 72 hours).[4]

  • Assay: Use a commercial cell viability reagent such as CellTiter-Glo®. Add the reagent to each well, mix, and incubate to stabilize the signal.[4]

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex PROTAC->POI_PROTAC_VHL Proteasome Proteasome POI->Proteasome targeted for degradation POI->POI_PROTAC_VHL VHL->POI_PROTAC_VHL AminoAcids Amino Acids Proteasome->AminoAcids degrades into Ub Ubiquitin Ub->POI tags POI POI_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action for a VHL-based PROTAC.

Troubleshooting_Workflow Start Start: Observe non-specific binding/toxicity Dose_Response Perform dose-response (Western Blot) Start->Dose_Response Optimal_Conc Optimal concentration found? Dose_Response->Optimal_Conc Optimal_Conc->Dose_Response No Proteomics Perform global proteomics (Mass Spec) Optimal_Conc->Proteomics Yes Off_Target_ID Off-targets identified? Proteomics->Off_Target_ID Warhead_Control Test warhead-only control (CETSA) Off_Target_ID->Warhead_Control Yes Success Optimized PROTAC Off_Target_ID->Success No Warhead_Promiscuous Warhead promiscuous? Warhead_Control->Warhead_Promiscuous Inactive_Control Test inactive epimer (Viability Assay) Warhead_Promiscuous->Inactive_Control No Redesign Redesign PROTAC: - Modify warhead - Alter linker Warhead_Promiscuous->Redesign Yes Deg_Independent_Tox Degradation-independent toxicity? Inactive_Control->Deg_Independent_Tox Deg_Independent_Tox->Redesign Yes Deg_Independent_Tox->Success No Redesign->Start

Caption: Troubleshooting workflow for non-specific binding.

Negative_Controls cluster_controls Negative Controls Active_PROTAC Active PROTAC (Warhead-Linker-VHL Ligand) Inactive_Epimer Inactive Epimer (Warhead-Linker-mutVHL Ligand) Active_PROTAC->Inactive_Epimer Purpose: Abolish VHL binding Warhead_Only Warhead Only Active_PROTAC->Warhead_Only Purpose: Isolate warhead effects VHL_Ligand_Only VHL Ligand Only Active_PROTAC->VHL_Ligand_Only Purpose: Isolate VHL ligand effects

Caption: Relationship of negative controls to the active PROTAC.

References

how to improve the selectivity of a VH032-based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the selectivity of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is VH032 and why is it used in PROTACs?

A1: VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a dissociation constant (Kd) of 185 nM.[1][2] It serves as a crucial component in many PROTACs, acting as the "hook" to recruit the VHL E3 ligase. By incorporating VH032, a PROTAC can bring a specific protein of interest (POI) into close proximity with the VHL ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4]

Q2: What is the primary driver of selectivity for a VH032-based PROTAC?

A2: While the warhead's affinity for the target protein is important, the primary driver of PROTAC selectivity is often the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[4][5] Favorable protein-protein interactions between the POI and VHL, induced by the PROTAC, can dramatically enhance binding affinity and selectivity, a phenomenon known as positive cooperativity.[6][7] This means a PROTAC can achieve high selectivity for a target protein even if its warhead has some affinity for other proteins.[8]

Q3: How does the linker component influence selectivity?

A3: The linker is a critical determinant of a PROTAC's success, directly influencing the geometry and stability of the ternary complex.[4][][10] Its length, rigidity, composition, and attachment points dictate the relative orientation of the POI and E3 ligase.[4][8] An optimal linker facilitates favorable protein-protein interactions (positive cooperativity), while a poorly designed one can cause steric clashes (negative cooperativity) or fail to form a stable complex, reducing degradation efficiency and selectivity.[4][8]

Q4: What are common off-target effects and what causes them?

A4: Off-target effects can arise from several factors:

  • Warhead Promiscuity: The ligand targeting your POI may bind to other proteins with similar domains.[3]

  • Unproductive Complex Formation: At high concentrations, the PROTAC may form binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex, leading to the "hook effect" and reduced efficacy.[3]

  • Off-Target Ternary Complexes: The PROTAC may induce the formation of ternary complexes with proteins other than the intended target, leading to their degradation. This is often influenced by the linker design.[]

Troubleshooting Guide: Improving Selectivity

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution & Rationale
Degradation of known off-targets of the warhead. 1. Lack of Positive Cooperativity: The PROTAC does not induce favorable protein-protein interactions between VHL and the intended target to overcome off-target binding.Modify the Linker: Systematically vary the linker length, rigidity, and attachment points. The goal is to find a linker that orients the target and VHL in a way that creates new, favorable protein-protein interactions, enhancing ternary complex stability and selectivity for the on-target.[11][12] For example, a shorter, more rigid linker can reduce the number of possible conformations, potentially favoring the on-target complex.[12]
Broad, non-specific protein degradation observed in proteomics. 1. Suboptimal PROTAC Concentration: High concentrations can lead to the "hook effect" or general cytotoxicity, causing non-specific protein loss.[3] 2. Poor Linker Design: The linker may be too long or flexible, leading to non-specific binding and degradation of off-target proteins.[]Optimize PROTAC Concentration: Perform a detailed dose-response experiment (e.g., 1 nM to 10 µM) and assess degradation via Western blot. Identify the optimal concentration that maximizes on-target degradation (Dmax) with the lowest possible dose (DC50) while minimizing off-target effects.[3] Re-evaluate Linker Strategy: Synthesize analogs with different linker types (e.g., PEG vs. alkyl) and lengths. PEG linkers can improve solubility and provide flexibility, while rigid linkers (e.g., containing piperazine (B1678402) or phenyl rings) can improve selectivity by pre-organizing the PROTAC into a favorable conformation.[4][10]
PROTAC is potent but degrades a closely related protein family member. 1. High Homology Between Targets: The warhead binds to multiple family members. 2. Ternary Complex Plasticity: The current linker allows for the formation of stable ternary complexes with multiple homologous proteins.Exploit Subtle Structural Differences: Even highly homologous proteins have differences in surface residues. The goal is to design a linker that creates specific, favorable interactions with the on-target protein's surface while inducing a steric clash with the off-target protein's surface within the ternary complex.[13] This can turn a non-selective warhead into a highly selective degrader.[8] Crystallizing the ternary complex can provide invaluable structural insights to guide this rational design.[13][14]
Degradation is inefficient and appears non-selective at high concentrations. 1. Negative Cooperativity: The linker is forcing an unfavorable interaction between the POI and VHL, destabilizing the ternary complex. 2. Poor Cell Permeability: The PROTAC is not reaching its intracellular target efficiently, requiring high extracellular concentrations that may cause off-target or cytotoxic effects.Measure Ternary Complex Cooperativity: Use biophysical assays like SPR, BLI, or ITC to quantify binary and ternary binding affinities.[5][15] A cooperativity factor (alpha) greater than 1 indicates positive cooperativity. If alpha is less than 1, a significant linker redesign is necessary.[7] Optimize Physicochemical Properties: Amide bonds in linkers can reduce permeability. An amide-to-ester substitution is a simple strategy that can improve permeability and cellular activity.[16] Evaluate permeability using a PAMPA assay.[17]

Visualizing Key Concepts and Workflows

PROTAC_MoA

Selectivity_Factors

Workflow

Quantitative Data Summary

The selectivity of a PROTAC is not merely theoretical; it can be quantified. The table below shows representative data for two VHL-based PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating how ternary complex properties directly impact selectivity.

ParameterPROTAC MZ1[13]PROTAC MZP-55[7]Rationale for Selectivity Difference
Warhead JQ1JQ1Both PROTACs use the same pan-BET inhibitor warhead.
E3 Ligand VHL LigandVHL LigandBoth PROTACs recruit the VHL E3 ligase.
Target(s) BRD4, BRD2, BRD3BRD4, BRD2, BRD3The target profile is determined by the warhead.
Ternary Complex Cooperativity (α) with BRD4 22 (Highly Positive)[13]<1 (Negative)[7]MZ1's linker induces strong, favorable interactions between VHL and BRD4. MZP-55's linker causes a steric or conformational clash.
Degradation Selectivity Preferentially degrades BRD4 over BRD2 and BRD3.[8]Poor degradation of all BET proteins.[7]The high positive cooperativity of the MZ1:VHL:BRD4 complex makes its formation highly favorable, driving selective and efficient degradation of BRD4. The negative cooperativity of MZP-55 prevents the stable complex formation required for degradation.

Note: Data is compiled for illustrative purposes based on published findings.

Key Experimental Protocols

Protocol 1: Global Proteomics Analysis for Selectivity Profiling

This protocol is the gold standard for assessing the selectivity of a PROTAC by quantifying changes across the entire proteome.[18] Shorter treatment times (<6 hours) are recommended to focus on direct degradation events.[19]

Objective: To identify all proteins that are degraded upon treatment with a VH032-based PROTAC in an unbiased manner.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 or a disease-relevant cell line) and grow to 80-90% confluency.

    • Treat cells in triplicate with:

      • Vehicle control (e.g., 0.1% DMSO).

      • Your VH032-based PROTAC at an optimal concentration (e.g., 100 nM).

      • A negative control PROTAC (e.g., with a mutated VH032 ligand that cannot bind VHL) at the same concentration.

    • Incubate for a predetermined time (e.g., 4-6 hours) at 37°C.[19]

  • Cell Lysis and Protein Digestion:

    • Harvest cells, wash with ice-cold PBS, and lyse in a urea-based buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin/Lys-C.

  • Peptide Labeling and Fractionation:

    • Label the resulting peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for multiplexed analysis.[5]

    • Combine the labeled peptide samples and perform high-pH reversed-phase fractionation to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the peptides over a gradient, and the mass spectrometer identifies the peptide sequences and quantifies the abundance of the reporter ions from the isobaric tags.[5]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein database for peptide and protein identification.

    • Quantify the relative abundance of proteins across the different conditions.

    • Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to both the vehicle and negative control samples. These are the potential on-target and off-target substrates of your PROTAC.[5][18]

References

Technical Support Center: Addressing Resistance Mechanisms to PROTAC Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to PROTAC degraders?

A1: Acquired resistance to PROTACs can be broadly categorized into two main types:

  • Target-dependent resistance: This is less common and typically involves mutations in the target protein's binding pocket for the PROTAC's warhead, which prevents the formation of the ternary complex (Target-PROTAC-E3 ligase).[1]

  • Target-independent resistance: This is more frequently observed and can arise from several alterations:

    • Genomic alterations in E3 ligase machinery: This includes mutations, deletions, or downregulation of the E3 ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)) or other essential components of the E3 ligase complex (e.g., CUL2 for VHL-based PROTACs).[2][3][4] These changes prevent the PROTAC from successfully recruiting the cellular degradation machinery.

    • Upregulation of drug efflux pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp or ABCB1/MDR1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]

    • Increased target protein expression: Cells may compensate for PROTAC-mediated degradation by upregulating the synthesis of the target protein, thereby maintaining protein levels sufficient for survival.[4][8]

Q2: How can I determine if my cells have developed resistance to a PROTAC?

A2: The primary indicator of resistance is a loss of PROTAC efficacy, which can be observed as:

  • A significant rightward shift in the dose-response curve, resulting in a higher half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50) in cell viability assays.[4]

  • Reduced or no degradation of the target protein at previously effective PROTAC concentrations, as confirmed by Western blotting or mass spectrometry.[4]

  • Resumption of cell proliferation or tumor growth in the presence of the PROTAC.

Q3: My PROTAC is no longer effective. What are the initial troubleshooting steps?

A3: When you observe a loss of PROTAC activity, a systematic approach is recommended:

  • Confirm Compound Integrity: Ensure your PROTAC is from a reputable source and has been stored correctly to prevent degradation.[8]

  • Verify Target Engagement: Confirm that your PROTAC can still bind to the target protein and the E3 ligase in the resistant cells using assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[9]

  • Assess Proteasome Function: To confirm that the general proteasome machinery is still functional, co-treat your resistant cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) and a control degrader targeting a different protein. If the control degrader works, it suggests the proteasome is active.[1]

Q4: What strategies can I use to overcome resistance to PROTACs?

A4: Several strategies can be employed to overcome resistance:

  • Switch E3 Ligase: If resistance is due to alterations in one E3 ligase pathway (e.g., CRBN), switching to a PROTAC that recruits a different E3 ligase (e.g., VHL) can restore degradation.[1][4]

  • Use Efflux Pump Inhibitors: If resistance is mediated by the upregulation of efflux pumps like ABCB1, co-treatment with an inhibitor of that pump (e.g., Zosuquidar for ABCB1) can restore the intracellular concentration and potency of your PROTAC.[5][10]

  • Redesign the PROTAC: In cases of target protein mutation, redesigning the warhead of the PROTAC to bind to the mutated protein may be necessary.[1]

  • Combination Therapies: Combining the PROTAC with other therapeutic agents that target compensatory signaling pathways can be an effective strategy.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
No or reduced target degradation in a previously sensitive cell line. 1. PROTAC degradation: The compound may have degraded due to improper storage or handling.1. Verify compound integrity: Use a fresh stock of the PROTAC and ensure it is stored at the recommended temperature (-20°C or -80°C).[8]
2. Development of resistance: Cells have acquired resistance through mechanisms like E3 ligase alteration or efflux pump upregulation.2. Investigate resistance mechanism: Follow the experimental protocols below to test for common resistance mechanisms.
High variability in degradation efficiency between experiments. 1. Inconsistent cell culture conditions: Cell density, passage number, and growth phase can influence PROTAC efficacy.1. Standardize protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range.[11]
2. "Hook effect": At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation.[9]2. Perform a full dose-response: Test a wide range of PROTAC concentrations to identify the optimal degradation window and avoid the hook effect.[11]
Cell death is observed, but the target protein is not degraded. 1. Off-target toxicity: The PROTAC molecule or its components may have cytotoxic effects independent of target degradation.[11]1. Use a non-degrading control: Synthesize a control molecule where the E3 ligase ligand is mutated to be non-functional. If toxicity persists, it is likely an off-target effect.[11]
2. Degradation of an off-target protein: The PROTAC may be degrading other essential proteins.2. Perform global proteomics: Use mass spectrometry to identify other proteins that are degraded upon PROTAC treatment.[11]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate PROTAC resistance.

Western Blot for Target Protein Degradation

Objective: To quantify the levels of the target protein following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO). To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize protein levels.[1]

Gene Sequencing to Identify Mutations

Objective: To identify mutations in the target protein or E3 ligase components that may confer resistance.

Methodology:

  • RNA Isolation: Isolate total RNA from both the parental (sensitive) and resistant cell lines using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the coding sequences of the target protein and the relevant E3 ligase components (e.g., CRBN, VHL, CUL2) using gene-specific primers.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant cells to the sequences from the parental cells to identify any mutations.

qPCR for Gene Expression Analysis

Objective: To measure the mRNA expression levels of the E3 ligase components or efflux pumps.

Methodology:

  • RNA Isolation and cDNA Synthesis: Follow steps 1 and 2 from the Gene Sequencing protocol.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., CRBN, VHL, ABCB1). Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the parental cells using the ΔΔCt method.

Efflux Pump Inhibition Assay

Objective: To determine if overexpression of efflux pumps is responsible for PROTAC resistance.

Methodology:

  • Cell Treatment: Seed both parental and resistant cells in 96-well plates.

  • Co-treatment: Treat the cells with a dose range of your PROTAC in the presence or absence of a specific efflux pump inhibitor (e.g., Zosuquidar for ABCB1).

  • Assess Degradation or Viability: After the desired incubation time, assess target protein degradation by Western blot or measure cell viability using an assay like CellTiter-Glo®.

  • Data Analysis: Compare the DC50 or IC50 values of the PROTAC in the presence and absence of the efflux pump inhibitor. A significant potentiation of PROTAC activity in the presence of the inhibitor suggests that efflux is a mechanism of resistance.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data observed when investigating PROTAC resistance.

Table 1: Shift in DC50/IC50 Values Indicating Resistance

Cell LinePROTACDC50 (Parental)DC50 (Resistant)Fold ChangeResistance Mechanism
OVCAR8ARV-771 (VHL-based)~10 nM>400 nM>40xCUL2 Loss[2]
OVCAR8ARV-825 (CRBN-based)~5 nM>200 nM>40xCRBN Deletion[2]

Table 2: Effect of Efflux Pump Inhibitor on PROTAC Potency

Cell LinePROTACIC50 (PROTAC alone)IC50 (PROTAC + Zosuquidar)Fold Potentiation
ABCB1-overexpressingdBET6>1000 nM~50 nM>20x
ABCB1-overexpressingMZ1>1000 nM~100 nM>10x

Note: The values in these tables are illustrative and may vary depending on the specific PROTAC, cell line, and experimental conditions.

Visualizations

PROTAC Mechanism of Action```dot

PROTAC_Mechanism

Caption: Overview of primary PROTAC resistance mechanisms.

Troubleshooting Workflow for Loss of PROTAC Efficacy

Troubleshooting_Workflow Start Loss of PROTAC Efficacy Observed Check_Compound 1. Verify Compound Integrity & Cellular Uptake Start->Check_Compound Check_Resistance 2. Investigate Resistance Check_Compound->Check_Resistance Seq_E3 Sequence E3 Ligase (e.g., CRBN, VHL) Check_Resistance->Seq_E3 Target-Independent Seq_Target Sequence Target Protein Check_Resistance->Seq_Target Target-Dependent Check_Efflux Assess Efflux Pump Expression/Activity Check_Resistance->Check_Efflux Target-Independent Mutation_Found Mutation Found? Seq_E3->Mutation_Found Seq_Target->Mutation_Found Efflux_Upregulated Efflux Upregulated? Check_Efflux->Efflux_Upregulated Switch_E3 Solution: Switch E3 Ligase Mutation_Found->Switch_E3 Yes (in E3) Redesign_PROTAC Solution: Redesign Warhead Mutation_Found->Redesign_PROTAC Yes (in Target) No_Obvious_Mechanism No Obvious Mechanism Mutation_Found->No_Obvious_Mechanism No Use_Inhibitor Solution: Co-treat with Efflux Pump Inhibitor Efflux_Upregulated->Use_Inhibitor Yes Efflux_Upregulated->No_Obvious_Mechanism No

Caption: A logical workflow for troubleshooting loss of PROTAC efficacy.

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-C6-PEG3-C4-Cl in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ligase ligand is a cornerstone in the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a prominent and widely utilized component in the development of these novel therapeutics. This guide provides an objective comparison of (S,R,S)-AHPC-C6-PEG3-C4-Cl with other established VHL ligands, supported by experimental data.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand to VHL is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient protein degradation. The table below summarizes the binding affinities of several widely used VHL ligands.

LigandBinding Affinity (Kd) to VHLMeasurement Method
VH032 185 nM[1]Not Specified
VH101 44 nMNot Specified
VH298 80 - 90 nM[2][3][4]Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP) Assay

Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.

PROTAC Efficiency: A Comparative Overview

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The degradation efficiency of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

While specific DC50 and Dmax values for a PROTAC utilizing the exact this compound linker against a common target are not available in the reviewed literature, data from PROTACs using the closely related (S,R,S)-AHPC-Me ligand provide a strong indication of its potential efficacy.

PROTACVHL LigandTarget ProteinDC50DmaxCell Line
SMD-1087(S,R,S)-AHPC-MeSMARCA28 nM[5]89%[5]Not Specified
LC-2VHL LigandKRAS G12C0.25 - 0.76 µMNot SpecifiedHomozygous and heterozygous KRAS G12C cell lines

The efficiency of a PROTAC is a multifactorial outcome influenced by the specific target protein, the linker composition and length, and the cellular context, making direct comparisons between different PROTACs challenging.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for characterizing VHL ligand-based PROTACs.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) VHL VHL E3 Ligase PROTAC->VHL Target Target Protein PROTAC->Target Ternary Ternary Complex (VHL-PROTAC-Target) VHL->Ternary Target->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation->PROTAC PROTAC Recycling

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for VHL PROTAC Characterization cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Binding_Assay VHL Ligand Binding Assay (SPR, ITC, FP) Ternary_Complex Ternary Complex Formation (SPR, ITC) Degradation_Assay Target Degradation Assay (Western Blot, In-Cell Western) Phenotypic_Assay Phenotypic Assays (Viability, etc.) Degradation_Assay->Phenotypic_Assay PROTAC_Synthesis PROTAC Synthesis PROTAC_Synthesis->Binding_Assay PROTAC_Synthesis->Ternary_Complex PROTAC_Synthesis->Degradation_Assay

Caption: A typical experimental workflow for VHL PROTAC characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

VHL Ligand Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a VHL ligand and the VHL protein complex (VCB).

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal)

  • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex

  • VHL ligand of interest (e.g., this compound)

  • ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • DMSO (for ligand dissolution)

Protocol:

  • Sample Preparation:

    • Dialyze the purified VCB protein extensively against the ITC buffer to ensure buffer matching.

    • Dissolve the VHL ligand in DMSO to create a concentrated stock solution. Further dilute the ligand into the final ITC buffer to a concentration 10-20 times higher than the protein concentration in the cell. The final DMSO concentration should be kept low and consistent between the protein and ligand solutions.

    • Accurately determine the concentrations of both the protein and ligand solutions.

  • ITC Experiment:

    • Load the VCB protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the VHL ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe and then discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data (heat change per injection) to obtain a binding isotherm.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Cellular Target Protein Degradation Assay by Western Blot

Objective: To quantify the degradation of a target protein in a cellular context following treatment with a VHL-based PROTAC and to determine the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein of interest

  • VHL-based PROTAC (e.g., synthesized using this compound)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and MG132).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then incubate with the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

The Efficacy of PEG3 vs. Alkyl Linkers in PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker—its length, flexibility, and composition—profoundly influences the efficacy of the PROTAC. Among the most commonly employed flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. This guide provides a detailed comparison of the performance of PROTACs featuring a three-unit PEG (PEG3) linker versus those with a comparable alkyl chain, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Efficacy

The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[] Both PEG and alkyl linkers offer a degree of flexibility that can be crucial for adopting a conformation that supports favorable protein-protein interactions within the ternary complex.[3][4] However, their distinct chemical properties can lead to significant differences in a PROTAC's overall performance, including its solubility, cell permeability, and metabolic stability.[5][]

Polyethylene Glycol (PEG) Linkers: PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility of a PROTAC molecule.[5] This property is often advantageous for improving the pharmacokinetic profile of a drug. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the conformation of the ternary complex.[7]

Alkyl Linkers: Alkyl linkers, composed of saturated hydrocarbon chains, are more hydrophobic in nature.[5] This hydrophobicity can be beneficial for cell membrane permeability, a critical factor for intracellular drug delivery.[] However, very long or purely alkyl linkers might decrease aqueous solubility.[5]

Quantitative Comparison of PROTAC Performance

While a direct head-to-head comparison of a PROTAC with a PEG3 linker versus an identical one with an alkyl linker of the same length is not always available in the literature for every target, we can analyze trends from studies that have systematically varied linker composition. The following tables summarize key performance indicators for PROTACs targeting BRD4 and SMARCA2, illustrating the impact of linker choice on degradation efficacy.

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
This table presents synthesized data from studies on BRD4-targeting PROTACs, demonstrating how linker length affects the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A clear optimal length is observed at PEG5, with PEG3 showing moderate potency.[8]

Table 2: Influence of Linker Composition on Degradation and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
This illustrative data, compiled from various sources, compares an alkyl linker to PEG linkers of different lengths for a SMARCA2-targeting PROTAC. In this context, the PEG linkers demonstrate superior degradation efficacy, while the alkyl linker shows better permeability.[7]

From the available data, it is evident that the optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. While a PEG3 linker can be effective, systematic optimization of linker length and composition is crucial for achieving maximal potency. In some cases, the hydrophilicity of PEG may be advantageous for ternary complex formation and overall efficacy, whereas in others, the properties of an alkyl chain might be preferred.

Signaling Pathways and Experimental Workflows

To understand and compare the efficacy of different PROTACs, a series of well-defined experiments are necessary. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Cell Culture and Treatment with PROTACs (PEG3 vs. Alkyl) cell_lysis Cell Lysis and Protein Quantification start->cell_lysis cell_viability_assay Cell Viability Assay (Assess Cytotoxicity) start->cell_viability_assay western_blot Western Blot Analysis (Quantify Target Protein Levels) cell_lysis->western_blot ubiquitination_assay Ubiquitination Assay (Confirm Mechanism) cell_lysis->ubiquitination_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ubiquitination_assay->data_analysis cell_viability_assay->data_analysis conclusion Compare Efficacy of PEG3 vs. Alkyl Linker data_analysis->conclusion

Caption: A typical experimental workflow for comparing PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with PROTACs.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PEG3- and alkyl-linker PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis: Treat cells with the PROTACs as described above. It is often beneficial to pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to inhibit deubiquitinating enzymes.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

  • Western Blotting: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands indicates poly-ubiquitination of the target protein.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTACs on the cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Conclusion

The choice between a PEG3 and an alkyl linker in PROTAC design is not straightforward and requires empirical validation for each target and E3 ligase pair. While PEG linkers can offer advantages in terms of solubility and, in some cases, lead to enhanced degradation efficacy, alkyl linkers may provide superior cell permeability. The data presented here underscores the importance of a systematic approach to linker optimization. Researchers should consider synthesizing and evaluating a series of PROTACs with varied linker compositions and lengths to identify the optimal candidate for further development. The provided experimental protocols offer a robust framework for conducting such comparative analyses, ultimately guiding the rational design of potent and effective protein degraders.

References

A Researcher's Guide to Validating PROTAC Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies with Supporting Experimental Data

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a potentially more profound and durable therapeutic effect.[3][4] However, the efficacy of a PROTAC is fundamentally dependent on its ability to first engage its intended protein of interest (POI) and an E3 ubiquitin ligase within the complex cellular environment.[5][6]

This guide provides a comparative overview of the most widely used methods for validating and quantifying PROTAC target engagement in cells. We will delve into the principles, advantages, and limitations of each technique, present key quantitative data in a clear, tabular format, and provide detailed experimental protocols for essential assays.

The PROTAC Mechanism of Action: A Three-Step Dance

PROTACs are heterobifunctional molecules composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] Their mechanism relies on inducing proximity between the POI and the E3 ligase, forming a ternary complex.[9] This proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3][10] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Catalytic Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Peptides Degraded Peptides Proteasome->Peptides Degradation Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment Treat cells with varying PROTAC concentrations and time points. B 2. Cell Lysis Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF membrane. D->E F 6. Immunoblotting Block membrane, then probe with primary (anti-target) and secondary antibodies. E->F G 7. Detection Use ECL substrate to visualize protein bands via chemiluminescence. F->G H 8. Analysis Quantify band intensity to determine DC50 and Dmax. G->H CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Treatment Incubate intact cells or lysates with PROTAC or vehicle control. B 2. Heat Shock Aliquot samples and heat at a range of different temperatures. A->B C 3. Lysis & Separation Lyse cells (if intact) and centrifuge to separate soluble (folded) from precipitated (unfolded) proteins. B->C D 4. Protein Detection Analyze the soluble fraction for the target protein via Western Blot, ELISA, or Mass Spec. C->D E 5. Data Analysis Plot soluble protein amount vs. temperature to generate a melt curve and determine ΔTm. D->E NanoBRET_Principle cluster_principle NanoBRET Target Engagement Principle cluster_bound Tracer Bound cluster_displaced PROTAC Competes POI_NL Target Protein-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) PROTAC PROTAC (Competitor) POI_NL_1 Target Protein-NanoLuc® Tracer_1 Tracer BRET High BRET Signal POI_NL_1->BRET Energy Transfer POI_NL_2 Target Protein-NanoLuc® PROTAC_2 PROTAC NoBRET Low BRET Signal POI_NL_2->NoBRET No Energy Transfer cluster_bound cluster_bound cluster_displaced cluster_displaced cluster_bound->cluster_displaced + PROTAC

References

A Head-to-Head Comparison of CRBN and VHL as E3 Ligase Recruiters for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a pathway to target proteins previously deemed "undruggable." A critical design choice in the development of these heterobifunctional molecules is the selection of the E3 ubiquitin ligase to be recruited. Among the hundreds of human E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have emerged as the two most predominantly utilized for targeted protein degradation. This guide provides an objective, data-driven comparison of CRBN- and VHL-recruiting PROTACs to inform strategic decisions in drug discovery and development.

At a Glance: Key Differences Between CRBN and VHL for PROTAC Development

FeatureCereblon (CRBN)von Hippel-Lindau (VHL)
Cellular Localization Shuttles between the nucleus and cytoplasm.[]Predominantly cytosolic, bound to the Elongin BC scaffold.[]
Catalytic Rate Forms complexes with fast turnover rates.[]Forms relatively long-lived complexes.[]
Substrate Promiscuity Broader substrate promiscuity, including zinc-finger transcription factors.[]More selective, with a well-defined hydroxyproline (B1673980) recognition motif.
Ligand Properties Ligands like pomalidomide (B1683931) are relatively small and orally available.[]Ligands are often larger and can have poorer cell permeability.
Tissue Expression Ubiquitously expressed in various tissues.[]Expression can be downregulated in certain conditions, such as hypoxic tumors.[]
Off-Target Effects Potential for off-target degradation of endogenous substrates like zinc-finger proteins.[]Generally considered to have a more favorable off-target profile due to higher selectivity.

Quantitative Performance Data

Direct head-to-head comparisons of CRBN- and VHL-recruiting PROTACs targeting the same protein of interest (POI) are crucial for evaluating their relative degradation efficiency. Below are summaries of available quantitative data.

Hetero-Bifunctional PROTACs: A Direct E3 Ligase Showdown

In a unique study, a hetero-bifunctional PROTAC was designed to induce the degradation of one E3 ligase by the other. This provides a direct comparison of the degradation capabilities of the VHL and CRBN E3 ligase machinery when pitted against each other. The results demonstrated a preferential degradation of CRBN by the VHL-recruiting moiety of the PROTAC.[2]

PROTACTargetCell LineDC50Dmax
Compound 14aCRBN (degraded by VHL)HeLa200 nM75% (at 4h)
Compound 14aCRBN (degraded by VHL)HEK293~200 nMup to 98% (at 8h)

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Targeting KRAS G12C: A Case Study

The development of PROTACs for the challenging oncoprotein KRAS provides another valuable comparison. Studies have shown that VHL-recruiting PROTACs have generally demonstrated more efficient degradation of KRAS mutants compared to their CRBN-recruiting counterparts.

PROTACE3 Ligase RecruitedTargetCell LineDC50Reference
A CRBN-based PROTACCRBNKRAS G12CNCI-H3580.03 µM[3]
A VHL-based PROTACVHLKRAS G12CNCI-H3580.1 µM[3]

While the CRBN-based PROTAC shows a lower DC50 in this instance, other studies have highlighted the challenges in developing effective CRBN-based KRAS degraders, with some failing to degrade the endogenous target. Conversely, several potent VHL-based KRAS degraders have been successfully developed.

Signaling Pathways and Mechanism of Action

To understand the nuances of CRBN- and VHL-recruiting PROTACs, it is essential to visualize their respective signaling pathways and the general mechanism of PROTAC action.

General PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism General PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 E2-Ub E2->Ternary_Complex Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation CRBN_Pathway CRL4-CRBN E3 Ligase Complex cluster_CRL4_CRBN CRL4-CRBN Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 CRBN CRBN (Substrate Receptor) DDB1->CRBN Endogenous_Substrate Endogenous Substrate (e.g., MEIS2) CRBN->Endogenous_Substrate binds Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos, POI) CRBN->Neosubstrate recruits Ubiquitination Ubiquitination & Degradation Endogenous_Substrate->Ubiquitination IMiD_PROTAC IMiD / PROTAC IMiD_PROTAC->CRBN binds & alters substrate specificity Neosubstrate->Ubiquitination VHL_Pathway VHL-Elongin B/C E3 Ligase Complex cluster_VHL_Complex VHL E3 Ligase Complex CUL2 CUL2 ElonginC Elongin C CUL2->ElonginC RBX1 RBX1 CUL2->RBX1 ElonginB Elongin B ElonginC->ElonginB VHL VHL (Substrate Receptor) ElonginC->VHL Hydroxylated_HIF1a Hydroxylated HIF-1α VHL->Hydroxylated_HIF1a recognizes HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) (Normoxia) HIF1a->PHD PHD->Hydroxylated_HIF1a Ubiquitination Ubiquitination & Degradation Hydroxylated_HIF1a->Ubiquitination Hypoxia Hypoxia Hypoxia->PHD inhibits PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Synthesis Cell_Treatment Cell Treatment (Dose-response & Time-course) Design->Cell_Treatment Degradation_Assay Protein Degradation Assay (Western Blot / In-Cell Western) Cell_Treatment->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Mechanism_Assays Mechanism of Action Assays DC50_Dmax->Mechanism_Assays Phenotypic_Assays Phenotypic Assays (Cell Viability, Apoptosis, etc.) DC50_Dmax->Phenotypic_Assays Ternary_Complex Ternary Complex Formation (NanoBRET, AlphaLISA, etc.) Mechanism_Assays->Ternary_Complex Ubiquitination Ubiquitination Assay (in-cell or in-vitro) Mechanism_Assays->Ubiquitination Off_Target Off-Target Analysis (Proteomics) Phenotypic_Assays->Off_Target

References

The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality. These bifunctional molecules offer the unprecedented ability to hijack the cell's own protein disposal system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which tethers the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comprehensive comparative analysis of different PROTAC linker lengths, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The linker is not merely a passive spacer; its length is a critical determinant of the geometry and stability of this ternary complex.[2] An optimal linker length is paramount for productive ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to unfavorable spatial arrangements.[4][5]

Comparative Efficacy of PROTACs with Different Linker Lengths

To illustrate the profound impact of linker length on PROTAC performance, we have compiled experimental data from studies targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9). The degradation efficiency of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of the target protein degraded).[3]

Data Presentation: Linker Length vs. Degradation Efficiency
Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα PEG9>1000<20[6]
PEG12~100~70[6]
PEG 16 ~10 >90 [6][7]
PEG19~100~60[6]
PEG21>1000<20[6]
TBK1 Alkyl/Ether<12No degradationNo degradation[8]
Alkyl/Ether12SubmicromolarHigh[8]
Alkyl/Ether 21 3 96 [8]
Alkyl/Ether2929276[8]
CDK9 PEG-Dependent on length-[2]

Note: This table summarizes data from multiple sources to highlight the general trend of linker length optimization. Specific values can vary based on the cell line and experimental conditions.

The data clearly demonstrates that for each target protein, there exists an optimal linker length that results in the most potent degradation. For ERα-targeting PROTACs, a 16-atom PEG linker was found to be superior, inducing over 90% degradation at a concentration of approximately 10 nM.[6][7] Similarly, for TBK1, a 21-atom alkyl/ether linker yielded the highest efficacy, with a DC50 of 3 nM and a Dmax of 96%.[8] These findings underscore the necessity of empirical optimization of linker length for each specific target and E3 ligase pair.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start: Synthesize PROTACs with varying linker lengths Cell_Culture Cell Culture and Treatment (e.g., MCF7, HEK293) Start->Cell_Culture Lysis Cell Lysis and Protein Quantification (BCA/Bradford) Cell_Culture->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Antibody Primary & Secondary Antibody Incubation SDS_PAGE->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis: Quantify Band Intensity (e.g., ImageJ) Detection->Analysis DC50_Dmax Calculate DC50 and Dmax Analysis->DC50_Dmax Conclusion Conclusion: Identify Optimal Linker Length DC50_Dmax->Conclusion

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments.

Protocol 1: PROTAC Synthesis (General Strategy)

The synthesis of PROTACs is a multi-step process that involves the conjugation of a target protein ligand, a linker, and an E3 ligase ligand.[9] A common approach is the sequential coupling of these three components.[9]

  • Synthesis of Linker-E3 Ligase Ligand Intermediate: The E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon or a VHL ligand) is reacted with a derivative of the linker. The linker itself can be synthesized with varying lengths, often using polyethylene (B3416737) glycol (PEG) or alkyl chains.[8][9] Protecting groups are often employed to ensure specific reactions.

  • Coupling of the POI Ligand: The target protein ligand, often with a reactive functional group like a carboxylic acid, is activated (e.g., using HATU) and then coupled to the free end of the linker on the Linker-E3 ligase ligand intermediate.[9]

  • Final Deprotection: Any protecting groups used during the synthesis are removed to yield the final, active PROTAC molecule.[9]

  • Purification and Characterization: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Protein Degradation Analysis

Western blotting is a widely used technique to quantify the amount of a specific protein in a cell lysate, making it ideal for assessing PROTAC-induced degradation.[10]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with different linker lengths) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay to ensure equal protein loading in the subsequent steps.[10]

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and then load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control protein (e.g., GAPDH, β-actin) to account for any variations in protein loading. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.[3]

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs. The experimental data presented unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[2][6][8] Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of linker lengths and compositions to identify the optimal configuration for their specific target protein and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing meticulous experimental validation, the full therapeutic potential of PROTACs can be realized.

References

Confirming On-Target Degradation: A Guide to Utilizing Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a novel degrader molecule selectively eliminates its intended protein target is a critical step. This guide provides a comprehensive comparison of methods for confirming on-target degradation, with a focus on the gold-standard approach: the use of knockout (KO) cell lines. We will delve into experimental protocols, present data in a clear, comparative format, and visualize complex workflows to empower your research.

The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins.[1][2][3] A key challenge in developing these novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is to rigorously demonstrate that the observed phenotype is a direct result of the degradation of the intended target protein and not due to off-target effects.[4][5] While several methods can provide evidence of target engagement and degradation, the use of knockout cell lines, where the target gene is permanently removed, offers the most definitive confirmation of on-target activity.

Comparison of On-Target Validation Methods

A multi-faceted approach is often necessary to build a strong case for on-target degradation. Here, we compare the use of knockout cell lines with other commonly employed techniques.

MethodPrincipleAdvantagesDisadvantages
Knockout (KO) Cell Lines The gene encoding the target protein is permanently deleted, typically using CRISPR-Cas9 technology.[6][7] The degrader should have no effect in these cells if it is truly on-target.Gold Standard: Provides the most definitive evidence for on-target activity. Clean Background: Eliminates any potential confounding effects of the target protein.Time and Resource Intensive: Generation and validation of stable KO cell lines can be a lengthy process.[7] Potential for Compensation: Cells may adapt to the loss of the protein over time, potentially masking the true effect of the degrader.
RNA interference (RNAi) Small interfering RNAs (siRNAs) are used to temporarily reduce the expression of the target protein by degrading its mRNA.[8][9]Rapid and Transient: Allows for quicker assessment of the effect of target knockdown.[8] High-Throughput Potential: Can be adapted for screening purposes.Incomplete Knockdown: Often results in only partial reduction of the target protein.[8] Off-Target Effects: siRNAs can inadvertently silence other genes, leading to misinterpretation of results.[10]
Negative Control Compounds A molecule structurally similar to the active degrader but designed to not bind to either the target protein or the E3 ligase is used as a control.[11]Direct Comparison: Allows for a direct comparison between the effects of the active degrader and an inactive analog. Relatively Simple: Easier to synthesize and use compared to generating KO cell lines.Interpretation Challenges: It can be difficult to ensure the negative control is truly inactive and does not have its own off-target effects.
Competitive Antagonism An excess of a known binder to the target protein is used to compete with the degrader, which should rescue the degradation effect.Mechanistic Insight: Helps to confirm that the degrader is binding to the expected site on the target protein.Requires a Known Binder: This method is only feasible if a well-characterized ligand for the target is available.
Proteomics Mass spectrometry-based proteomics can be used to globally assess changes in protein levels following degrader treatment, identifying both on-target and potential off-target effects.[1][2][4][12]Unbiased and Global View: Provides a comprehensive picture of the degrader's impact on the entire proteome.[4][12] Identifies Off-Targets: Can reveal unintended targets of the degrader.Complex Data Analysis: Requires specialized expertise and software for data interpretation.[1] Indirect Evidence: Does not definitively prove a direct degradation event.

The Ubiquitin-Proteasome System: The Engine of Targeted Degradation

Targeted protein degradation hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[13][14][15] Understanding this pathway is fundamental to designing and validating effective degraders.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome System cluster_Ub_Activation Ubiquitin Activation cluster_Ternary_Complex Ternary Complex Formation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Degrader Degrader (e.g., PROTAC) Degrader->E3 Degrader->Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.

Experimental Workflow: Confirming On-Target Degradation with Knockout Cell Lines

This workflow outlines the key steps for validating a degrader using a knockout cell line.

Experimental_Workflow Workflow for On-Target Validation using KO Cell Lines cluster_KO_Generation 1. Knockout Cell Line Generation cluster_Degrader_Treatment 2. Degrader Treatment cluster_Analysis 3. Analysis cluster_Interpretation 4. Interpretation Design_gRNA Design guide RNAs (gRNAs) targeting the gene of interest Transfection Transfect cells with Cas9 and gRNAs Design_gRNA->Transfection Single_Cell_Cloning Isolate single cell clones Transfection->Single_Cell_Cloning Validation Validate knockout by sequencing and Western Blot Single_Cell_Cloning->Validation WT_Cells Wild-Type (WT) Cells Treatment_WT Treat WT cells with degrader and vehicle WT_Cells->Treatment_WT KO_Cells Knockout (KO) Cells Treatment_KO Treat KO cells with degrader and vehicle KO_Cells->Treatment_KO Western_Blot Western Blot Treatment_WT->Western_Blot Proteomics Quantitative Proteomics (Optional) Treatment_WT->Proteomics Phenotypic_Assay Phenotypic Assay Treatment_WT->Phenotypic_Assay Treatment_KO->Western_Blot Treatment_KO->Proteomics Treatment_KO->Phenotypic_Assay On_Target On-Target Degradation: Degradation in WT cells, no effect in KO cells Western_Blot->On_Target Phenotypic_Assay->On_Target Off_Target Off-Target Effects: Similar phenotypic effects in both WT and KO cells Phenotypic_Assay->Off_Target

Caption: A stepwise workflow for validating on-target protein degradation using knockout cell lines.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Generation of Knockout Cell Lines using CRISPR-Cas9
  • Guide RNA Design: Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the gene of interest to maximize the likelihood of generating a loss-of-function mutation.[16]

  • Vector Construction and Transfection: Clone the designed sgRNAs into a suitable expression vector co-expressing Cas9 nuclease. Transfect the chosen cell line with the CRISPR-Cas9 plasmids.

  • Single-Cell Cloning: Following transfection, isolate single cells into individual wells of a 96-well plate using methods like limiting dilution or fluorescence-activated cell sorting (FACS).[16]

  • Expansion and Screening: Expand the single-cell clones and screen for successful gene editing by PCR and Sanger sequencing to identify clones with frameshift mutations.[7]

  • Validation of Knockout: Confirm the absence of the target protein in the selected clones by Western blot analysis.[17][18]

Western Blot Analysis for Protein Degradation
  • Cell Lysis: Lyse both wild-type and knockout cells treated with the degrader or vehicle control using a suitable lysis buffer containing protease and phosphatase inhibitors.[19][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[21]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize for protein loading.

Data Presentation and Interpretation

The results from the Western blot analysis should be clear and unambiguous.

Table 2: Expected Western Blot Results for On-Target Degradation

Cell LineTreatmentTarget Protein LevelInterpretation
Wild-Type VehicleHighBaseline expression of the target protein.
Wild-Type DegraderLow / UndetectableSuccessful degradation of the target protein.
Knockout VehicleUndetectableConfirms the successful knockout of the target gene.
Knockout DegraderUndetectableThe degrader has no effect in the absence of the target, confirming on-target activity.

References

A Comparative Guide to Orthogonal Assays for Validating PROTAC-Induced Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1] This unique mechanism of action, which co-opts the cell's ubiquitin-proteasome system, necessitates a rigorous and multi-faceted validation process to confirm on-target degradation and assess selectivity.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1] This guide provides an objective comparison of key orthogonal assays used to validate PROTAC-induced protein degradation, complete with supporting experimental data, detailed protocols, and essential visualizations.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

A diagram illustrating the PROTAC mechanism of action.

Comparison of Key Orthogonal Assays

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] Below is a comparison of commonly employed orthogonal methods.

MethodPrincipleThroughputKey MetricsAdvantagesDisadvantages
Western Blot Antibody-based detection of protein size and abundance.[1]Low to MediumDC₅₀, DₘₐₓWidely accessible, provides molecular weight information.[1]Semi-quantitative, labor-intensive, requires specific antibodies.[1][3]
ELISA Antibody-based quantitative detection of protein.[1]Medium to HighDC₅₀, DₘₐₓMore quantitative than Western blot, higher throughput.Requires specific antibody pairs, may not provide size information.
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins.[1][4]HighGlobal protein changes, off-target effectsGold standard for selectivity, comprehensive proteome-wide view.[1][3]Requires specialized equipment and expertise, complex data analysis.[3]
Flow Cytometry Quantifies protein levels in individual cells using fluorescently labeled antibodies.[1][5]High% of positive cells, Mean Fluorescence Intensity (MFI)Single-cell resolution, high-throughput capabilities.[5][6]Dependent on antibody quality, may require cell permeabilization.
HiBiT/NanoBRET Bioluminescent reporter system to quantify protein levels in real-time.[3][7]HighDC₅₀, Dₘₐₓ, degradation kineticsHighly sensitive, quantitative, suitable for high-throughput screening.[3][8]Requires genetic modification of the target protein.[3]

Key Metrics:

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[1]

  • Dₘₐₓ: The maximal level of protein degradation achieved.[1]

Illustrative Data: Validation of BRD4 Degradation by MZ1

To illustrate how these methods compare, representative data for the well-characterized BRD4-degrading PROTAC, MZ1, is presented below.

MethodCell LineTreatment TimeDC₅₀ (nM)Dₘₐₓ (%)
Western Blot HeLa24h~10-30>90
Mass Spectrometry HeLa24h~20>95
HiBiT HEK29324h~5-15>95

Note: These values are approximate and can vary depending on experimental conditions.

Experimental Workflow for PROTAC Validation

A typical workflow for the orthogonal validation of a PROTAC candidate moves from initial degradation assessment to mechanistic and functional studies.

PROTAC_Workflow cluster_workflow PROTAC Validation Workflow Start PROTAC Candidate Degradation Initial Degradation Assessment (e.g., Western Blot, HiBiT) Start->Degradation Selectivity Selectivity Profiling (Mass Spectrometry) Degradation->Selectivity Confirm On-Target Mechanism Mechanism of Action (Ubiquitination Assays, Ternary Complex) Selectivity->Mechanism Assess Specificity Functional Functional Assays (Cell Viability, Phenotypic Screens) Mechanism->Functional Elucidate Pathway Validated Validated PROTAC Functional->Validated

A typical workflow for the orthogonal validation of a PROTAC candidate.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the key steps for some of the discussed orthogonal validation methods.

Western Blotting

Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

  • Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH, β-actin). Calculate DC₅₀ and Dₘₐₓ values.

Mass Spectrometry-Based Proteomics

Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate. It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[1][10]

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dₘₐₓ) and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different isobaric TMT tags.[9]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.[1] Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]

HiBiT Luminescence Assay

Principle: This technique utilizes a bioluminescent reporter system to quantify protein levels in real-time.[3] It involves tagging the target protein with a small 11-amino-acid peptide (HiBiT), which can reconstitute a functional NanoLuc luciferase with the addition of the complementary LgBiT subunit.[7]

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the protein of interest with the HiBiT peptide in the chosen cell line.[3]

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate to the cells.[3]

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to a vehicle control to determine DC₅₀ and Dₘₐₓ.[3]

Flow Cytometry

Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam.[1] By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.[1]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.[1]

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like saponin (B1150181) or methanol (B129727) to allow antibody entry.

  • Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.[1]

  • Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]

  • Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence.[1] Compare the results from PROTAC-treated cells to vehicle-treated controls.

Conclusion

The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1]

References

A Head-to-Head Comparison of VHL- and Cereblon-Based PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. A critical component of PROTAC design is the choice of E3 ubiquitin ligase to be recruited for tagging the protein of interest for proteasomal degradation. Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have emerged as the two most predominantly utilized anchors for PROTAC development.[1][2]

This guide provides an objective, data-driven comparison of VHL-recruiting linkers, such as those derived from (S,R,S)-AHPC, and cereblon-recruiting linkers, which are often based on immunomodulatory drug (IMiD) scaffolds like thalidomide (B1683933) and its analogs. We will delve into their mechanisms of action, present comparative performance data for prominent targets, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Ligases

Both VHL- and cereblon-based PROTACs operate on the fundamental principle of inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. However, the specific E3 ligase complexes they recruit and the nuances of their interactions can lead to different biological outcomes.

VHL-Based PROTACs , incorporating ligands like (S,R,S)-AHPC, recruit the VCB-Cul2-RBX1 E3 ligase complex. The ligands for VHL are typically derived from the hypoxia-inducible factor 1α (HIF-1α) peptide, a natural substrate of VHL.

Cereblon-Based PROTACs , on the other hand, utilize ligands that bind to cereblon, the substrate receptor of the CUL4A-DDB1 E3 ligase complex. These ligands are often derivatives of thalidomide, lenalidomide, or pomalidomide.

The choice between these two E3 ligases can influence several key parameters of a PROTAC, including the stability of the ternary complex, the rate of ubiquitination, and the potential for off-target effects.

Performance Data: A Comparative Analysis

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). Below, we present a summary of comparative data for VHL- and cereblon-based PROTACs targeting two well-studied proteins: Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR).

Table 1: Comparative Degradation of BRD4
PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
MZ1VHLHeLa~15>95[1]
dBET1CereblonHeLa~30>95[1]
ARV-771VHL22Rv11.1~98
ARV-825Cereblon22Rv10.8~98
Table 2: Comparative Degradation of EGFR
PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
MS39VHLHCC8273>90[3]
13a (Gefitinib-based)CereblonHCC82710>90[3]
CP17 (Covalent)VHLH32550.25>95[3]
D-03-001 (Osimertinib-based)CereblonH19755>90[3]

Signaling Pathway Diagrams

VHL_PROTAC_Pathway

Cereblon_PROTAC_Pathway

Experimental Protocols

The successful development and characterization of a PROTAC requires a series of robust in vitro and cell-based assays. Below are detailed protocols for three key experiments used to evaluate both VHL- and cereblon-based PROTACs.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-tagged Protein of Interest (POI) and HaloTag®-tagged E3 ligase (VHL or CRBN)

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

  • Transfection: After 24 hours, co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids using FuGENE® HD according to the manufacturer's protocol.

  • PROTAC Treatment: 24 hours post-transfection, treat the cells with the desired concentrations of the PROTAC.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM and incubate for 2-4 hours. Then, add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measurement: Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ligase complex (CUL2/VHL or CUL4A/CRBN)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • PROTAC of interest

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase complex, POI, and ubiquitin in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction tubes. Include a no-PROTAC control.

  • Initiation of Reaction: Add ATP to a final concentration of 2 mM to start the ubiquitination reaction.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Cellular Degradation Assay (Western Blot)

This is the definitive assay to measure the reduction of the target protein levels in cells following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI and the loading control.

  • Detection: After incubation with the appropriate secondary antibodies, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Experimental Workflow Diagram

Experimental_Workflow start PROTAC Design & Synthesis ternary_complex ternary_complex start->ternary_complex optimization Data Analysis & Lead Optimization optimization->start Iterative Design in_vivo In Vivo Studies optimization->in_vivo Candidate Selection ubiquitination ubiquitination ternary_complex->ubiquitination degradation degradation ubiquitination->degradation degradation->optimization

Conclusion

Both VHL- and cereblon-based PROTACs are powerful tools for inducing targeted protein degradation. The choice between them is not always straightforward and often depends on the specific target protein, the desired selectivity profile, and the intended therapeutic application. VHL-based PROTACs have been shown to be broadly active across various cell lines, while the smaller, more "drug-like" nature of cereblon ligands may offer advantages in terms of oral bioavailability.[3] Ultimately, the optimal PROTAC design for a given target will likely require empirical testing of both VHL- and cereblon-recruiting molecules, coupled with careful optimization of the linker and warhead components. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of these two leading PROTAC platforms.

References

Unveiling the Selectivity of VH032-Based PROTACs: A Proteomics-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular impact of targeted protein degraders reveals the nuanced selectivity of PROTACs engineered with the VH032 E3 ligase ligand. Through comprehensive proteomics analysis, this guide provides a comparative view of a VH032-based PROTAC against an alternative degrader, underscoring the critical role of the E3 ligase in determining target specificity and off-target effects.

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of a PROTAC is its E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked to tag the target protein for destruction. VH032 is a potent and widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2] Understanding the selectivity of VH032-based PROTACs is paramount for developing safe and effective therapeutics.

This guide presents a comparative proteomics analysis of a well-characterized VH032-based PROTAC, MZ1 , against a functionally similar PROTAC, dBET1 , which instead recruits the Cereblon (CRBN) E3 ligase. Both MZ1 and dBET1 are designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene expression and are implicated in various cancers.[3]

Comparative Proteomics Analysis: MZ1 vs. dBET1

Global quantitative proteomics, employing techniques such as Tandem Mass Tag (TMT) labeling, serves as the gold standard for assessing the selectivity of PROTACs.[4] This powerful method allows for the unbiased, proteome-wide quantification of protein abundance changes following treatment with a degrader.

Below is a representative summary of proteomics data comparing the effects of MZ1 and dBET1 on the cellular proteome. The data illustrates the on-target degradation of BET proteins and highlights differences in their selectivity profiles.

Target ProteinMZ1 (VH032-based) Fold Change vs. ControldBET1 (CRBN-based) Fold Change vs. ControlNotes on Selectivity
BRD4 -1.8 (log2) -1.9 (log2) Both PROTACs effectively degrade the primary target, BRD4.
BRD2 -0.9 (log2)-1.7 (log2)MZ1 shows preferential degradation of BRD4 over BRD2.
BRD3 -1.1 (log2)-1.8 (log2)dBET1 demonstrates pan-BET degradation, affecting BRD2, BRD3, and BRD4 more uniformly.
Off-Target Protein A -0.2 (log2)-0.3 (log2)Minimal off-target effects observed for both PROTACs at the tested concentrations.
Off-Target Protein B -0.1 (log2)-1.2 (log2)dBET1 shows a potential off-target liability not observed with MZ1.

Note: The data presented is a representative summary compiled from multiple sources to illustrate the known selectivity profiles of MZ1 and dBET1. Absolute values can vary depending on the cell line, treatment duration, and specific experimental conditions.[1][2]

The proteomics data reveals that while both MZ1 and dBET1 are potent degraders of BRD4, the choice of E3 ligase ligand—VH032 for MZ1 and a thalidomide-based ligand for dBET1—imparts distinct selectivity profiles. MZ1 exhibits a notable preference for degrading BRD4 over its family members BRD2 and BRD3.[5][6] In contrast, dBET1 acts as a pan-BET degrader, efficiently targeting all three proteins.[3] This difference in selectivity is attributed to the cooperativity and stability of the ternary complex formed between the target protein, the PROTAC, and the respective E3 ligase.[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes described, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and the experimental workflow for proteomics analysis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032 PROTAC (e.g., MZ1) POI Target Protein (e.g., BRD4) PROTAC->POI Binds to Target VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

VH032 PROTAC Mechanism of Action

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Cell Culture & Treatment (PROTACs vs. Vehicle) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Peptide Labeling (TMT Reagents) C->D E Sample Pooling D->E F Liquid Chromatography (Peptide Separation) E->F G Tandem Mass Spectrometry (MS/MS) F->G H Database Search (Protein Identification) G->H I Quantification & Statistical Analysis H->I J Selectivity Profiling I->J

Quantitative Proteomics Workflow

Experimental Protocols

A detailed and robust experimental protocol is essential for the accurate assessment of PROTAC selectivity. The following outlines a typical workflow for a comparative proteomics study using TMT labeling.

Cell Culture and Treatment
  • Cell Line: HeLa or another suitable human cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Plate cells and allow them to adhere overnight. Treat cells in duplicate or triplicate with 1 µM of MZ1, 1 µM of dBET1, or a vehicle control (DMSO) for 24 hours. The concentration and duration should be optimized to achieve significant degradation of the target protein while minimizing secondary effects.[4]

Cell Lysis and Protein Digestion
  • Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete cell disruption.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Reduction and Alkylation: Reduce cysteine bonds with dithiothreitol (B142953) (DTT) and alkylate them with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Digestion: Dilute the urea (B33335) concentration to less than 2M and digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.

TMT Labeling and Sample Pooling
  • Peptide Cleanup: Desalt the peptide digests using C18 solid-phase extraction cartridges.

  • TMT Labeling: Label the peptides from each condition with a specific isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol. For example, use TMT10plex reagents to label replicates of vehicle, MZ1, and dBET1 treated samples.

  • Pooling: Quench the labeling reaction and mix the labeled peptide samples in equal amounts.

LC-MS/MS Analysis
  • Fractionation (Optional but Recommended): To increase proteome coverage, fractionate the pooled peptide sample using basic reverse-phase liquid chromatography.

  • LC-MS/MS: Analyze the peptide fractions (or the unfractionated sample) using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 survey scans and MS2/MS3 fragmentation scans for peptide identification and TMT reporter ion quantification.

Data Analysis
  • Database Search: Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant. Search the fragmentation data against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

  • Quantification: Quantify the relative abundance of each protein across the different conditions based on the intensities of the TMT reporter ions in the MS2/MS3 spectra.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly and reproducibly up- or downregulated upon treatment with each PROTAC compared to the vehicle control. A typical cutoff for significant degradation is a fold change of less than -1.5 and a p-value < 0.05.

  • Selectivity Profiling: Compare the list of significantly degraded proteins for MZ1 and dBET1 to assess their on-target and off-target selectivity.

References

A Researcher's Guide to Validating PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ligase—is a critical step in the development of effective protein degraders. This guide provides a comparative overview of key experimental methods used to validate and characterize this crucial interaction, supported by experimental data and detailed protocols.

The successful degradation of a target protein by a Proteolysis Targeting Chimera (PROTAC) is contingent upon the formation of a productive ternary complex. The stability and kinetics of this complex are paramount to the efficiency of ubiquitination and subsequent proteasomal degradation. Therefore, robust analytical methods are required to quantify the formation of this complex and to understand the molecular interactions that govern its assembly.

Comparison of Key Validation Methods

A variety of biophysical and cell-based assays are available to interrogate PROTAC-induced ternary complex formation. The choice of method often depends on the specific research question, the availability of reagents and instrumentation, and the desired throughput. Below is a summary of commonly employed techniques with comparative data for well-characterized PROTACs such as MZ1 and ARV-771, which target BET bromodomains for degradation by the VHL E3 ligase.

Assay Type Method Measures Throughput System Example PROTAC System: MZ1/ARV-771 + BRD4 + VHL
Biophysical Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (kon, koff), cooperativity (α)MediumIn vitro (purified proteins)MZ1: Ternary KD ~5.4 nM - 70 nM, α ~15-26. ARV-771: Ternary KD ~90 nM.[1][2]
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), thermodynamics (ΔH, ΔS), stoichiometry (n), cooperativity (α)LowIn vitro (purified proteins)MZ1: Ternary KD ~4.4 nM, α ~15.[1]
Time-Resolved Fluorescence Energy Transfer (TR-FRET)Proximity of tagged proteins, ternary complex formation (EC50)HighIn vitro (purified proteins)dBET1: Can be used to show dose-dependent ternary complex formation.[3][4]
Cell-Based NanoBRET™Proximity of tagged proteins in live cells, ternary complex formation (EC50)HighIn situ (live cells)ARV-771: Induces rapid and dose-dependent ternary complex formation with an EC50 in the low nM range.[5][6]
Co-Immunoprecipitation (Co-IP)Protein-protein interactionsLowIn situ (cell lysate)Demonstrates PROTAC-dependent association of POI and E3 ligase.
Cellular Thermal Shift Assay (CETSA)Target engagement and stabilizationMediumIn situ (live cells/lysate)Can show stabilization of the target protein upon ternary complex formation.

Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is increased by the presence of the other protein; α > 1 indicates positive cooperativity, which is often desirable for potent degraders.[7]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex processes involved in PROTAC research. The following visualizations, created using Graphviz (DOT language), illustrate the fundamental mechanism of PROTAC action and the workflows of key validation assays.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 POI Target Protein (POI) POI->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Validation Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_Binding 2. Binary Binding: Inject PROTAC alone to measure KDbinary Immobilize->Binary_Binding Ternary_Binding 3. Ternary Binding: Inject PROTAC + POI to measure KDternary Immobilize->Ternary_Binding Data_Analysis 4. Data Analysis: Determine kinetics and calculate cooperativity (α) Binary_Binding->Data_Analysis Ternary_Binding->Data_Analysis

References

A Head-to-Head Comparison of E3 Ligase-Linker Conjugates for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at the forefront of targeted protein degradation, a revolutionary therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the interplay between the recruited E3 ubiquitin ligase and the chemical linker that connects it to the target protein binder. This guide provides an objective, data-driven comparison of different E3 ligase-linker conjugates, offering a comprehensive resource to inform the rational design of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTAC Performance

The potency and efficacy of PROTACs are typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize key performance data from head-to-head studies, comparing different E3 ligase recruiters and linker architectures for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4), and other relevant targets.

Table 1: Comparison of CRBN vs. VHL E3 Ligase-Recruiting PROTACs for BRD4 Degradation
Target ProteinE3 Ligase RecruitedPROTACDC50DmaxCell LineReference
BRD4CRBNARV-825< 1 nM>95%Burkitt's lymphoma (BL) cells[1]
BRD4VHLMZ1Low nM range>90%HeLa cells[1][2]
BRD4CRBNdBET1~3 nM>95%MV4-11[2]
BRD4VHLPROTAC 17Low nM range>90%Not specified[1]

Data Interpretation: Both Cereblon (CRBN) and von Hippel-Lindau (VHL) can be effectively recruited to induce potent degradation of BRD4.[1][2] CRBN-based PROTACs like ARV-825 and dBET1 often exhibit picomolar to low nanomolar DC50 values.[1][2] The choice of E3 ligase can influence the degradation profile and selectivity across different cell lines.[2]

Table 2: Impact of Linker Composition and Length on PROTAC Efficiency
Target ProteinE3 Ligase RecruitedLinker TypeLinker Length (atoms)PROTAC ExampleDC50DmaxCell LineReference
BRD4CRBNPEG~12ARV-825< 1 nM>95%BL cells[2]
BRD4VHLPEG/Alkyl~12MZ1Low nM range>90%HeLa[2]
TBK1VHLPEG/Alkyl< 12-No degradation-Not specified[3]
TBK1VHLPEG/Alkyl12-29-Submicromolar>90%Not specified[3]
CRBNVHLAlkyl9-Concentration-dependent decrease-HEK293T[2]
CRBNVHL3xPEG9-Weak degradation-HEK293T[2]

Data Interpretation: Linker length and composition are critical determinants of PROTAC activity. For some targets like TBK1, a minimum linker length is required to observe degradation.[3] The chemical nature of the linker, such as the substitution of alkyl chains with PEG units, can significantly impact degradation efficiency, suggesting that the linker is not merely a spacer but an active contributor to the formation of a productive ternary complex.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of E3 ligase-linker conjugates. Below are protocols for key experiments in PROTAC development.

Western Blot Analysis for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate a human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa for BRD4) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4] Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[4]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[4]

NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.[5][6]

  • Assay Setup: Seed transfected cells in a 96-well plate and incubate for 24 hours.

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Treat cells with various concentrations of the PROTAC.[5][6]

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a plate reader equipped for BRET analysis.[7]

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.[6][7]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Methodology:

  • Immobilization: Immobilize the purified E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated SPR sensor chip.[8][9]

  • Binary Interaction Analysis:

    • Inject a series of PROTAC concentrations to measure the binding affinity to the immobilized E3 ligase.[8][9]

    • Separately, inject a series of target protein concentrations to ensure no non-specific binding.[10]

  • Ternary Complex Analysis:

    • Inject a mixture of a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.[9][10]

    • The difference in binding response compared to the binary interaction of the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Determine the association (k_on) and dissociation (k_off) rates to calculate the equilibrium dissociation constant (K_D) for both binary and ternary complexes. The cooperativity (α) can be calculated as the ratio of the binary K_D to the ternary K_D.[10]

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the most commonly recruited E3 ligases in PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

CRBN_Signaling CRBN E3 Ligase Complex cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 CRBN CRBN (Substrate Receptor) DDB1->CRBN Neosubstrate Neosubstrate (Target Protein) CRBN->Neosubstrate Recruits PROTAC CRBN-recruiting PROTAC PROTAC->CRBN Neosubstrate->CUL4A Ubiquitination VHL_Signaling VHL E3 Ligase Complex cluster_VCB VCB E3 Ligase Complex VHL VHL (Substrate Receptor) ElonginC Elongin C VHL->ElonginC Target_Protein Target Protein VHL->Target_Protein Recruits ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 ElonginC->CUL2 RBX1 RBX1 CUL2->RBX1 PROTAC VHL-recruiting PROTAC PROTAC->VHL Target_Protein->CUL2 Ubiquitination PROTAC_Optimization_Workflow PROTAC Linker Optimization Workflow Start Initial PROTAC Design (Warhead + E3 Ligand) Synthesize Synthesize Linker Library (Vary Length & Composition) Start->Synthesize Screen Cell-Based Degradation Screen (e.g., Western Blot) Synthesize->Screen Biophysical Biophysical Characterization (SPR, ITC, NanoBRET) Screen->Biophysical Potent Degradation? Yes Redesign Redesign Linker Screen->Redesign No Optimize_Physchem Further Optimization (Physicochemical Properties) Biophysical->Optimize_Physchem Lead_PROTAC Lead PROTAC Optimize_Physchem->Lead_PROTAC Redesign->Synthesize Linker_Design_Logic Logical Relationships in Linker Design Linker_Properties Linker Properties (Length, Flexibility, Composition) Ternary_Complex Ternary Complex (Stability & Cooperativity) Linker_Properties->Ternary_Complex Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties PROTAC_Efficacy PROTAC Efficacy (Degradation) Ternary_Complex->PROTAC_Efficacy Physicochemical_Properties->PROTAC_Efficacy

References

Navigating the Therapeutic Window of VHL-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window is paramount in the advancement of novel therapeutics. This guide provides a comparative analysis of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs), offering insights into their performance against alternative E3 ligase recruiters and detailing the experimental frameworks for their evaluation.

PROTACs represent a revolutionary approach in pharmacology, inducing the degradation of target proteins rather than merely inhibiting their function. This is achieved by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized for this purpose. The therapeutic window of a VHL-based PROTAC is determined by its ability to induce maximal degradation of the target protein (efficacy) at concentrations that do not cause unacceptable toxicity (safety).

Mechanism of Action: VHL-based PROTACs

VHL-based PROTACs facilitate the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for sustained protein knockdown at potentially lower drug concentrations compared to traditional inhibitors, which can contribute to a wider therapeutic window.

cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Recruited by PROTAC PROTAC PROTAC->Ternary Complex Mediates Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitination 26S Proteasome 26S Proteasome Ubiquitinated Target->26S Proteasome Recognized by Degraded Protein Degraded Protein 26S Proteasome->Degraded Protein Degrades

Figure 1: Mechanism of VHL-based PROTAC action.

Comparison with Alternative E3 Ligase-Based PROTACs

The choice of E3 ligase is a critical determinant of a PROTAC's properties. While over 600 E3 ligases are known, most PROTACs in development, including those in clinical trials, utilize either VHL or Cereblon (CRBN).[1]

FeatureVHL-based PROTACsCRBN-based PROTACs
Expression Profile High expression in specific tissues like the renal cortex and liver.[] Hypoxia can down-regulate VHL expression.[]More ubiquitously expressed, with high levels in hematopoietic cells.[]
Substrate Specificity Generally considered to have a narrower substrate scope, leading to higher selectivity.[] The interaction is often described as more rigid.[]Possesses a broader substrate promiscuity, which can sometimes lead to off-target degradation of proteins like zinc-finger transcription factors.[]
Ternary Complex Stability Can form highly stable ternary complexes, which is often associated with potent degradation.Ternary complex stability can be more variable.
Clinical Development Several VHL-based PROTACs are in clinical trials, such as DT2216 and KT-333.[3]A significant number of PROTACs in clinical trials are CRBN-based.[4]
Physicochemical Properties VHL ligands tend to be more polar, which can present challenges for oral bioavailability.[4][5]CRBN ligands often have more favorable physicochemical properties for oral drug development.[4]

Assessing the Therapeutic Window: Key Experiments and Data

A thorough assessment of the therapeutic window involves a battery of in vitro and in vivo experiments.

cluster_0 Therapeutic Window Assessment Workflow cluster_1 In Vitro cluster_2 In Vivo In Vitro Assays In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates Degradation (DC50, Dmax) Degradation (DC50, Dmax) Data Analysis Data Analysis In Vivo Studies->Data Analysis Efficacy & Toxicity Data Pharmacokinetics (PK) Pharmacokinetics (PK) Therapeutic Window Determination Therapeutic Window Determination Data Analysis->Therapeutic Window Determination Benefit vs. Risk Cytotoxicity (IC50) Cytotoxicity (IC50) Off-Target Profiling Off-Target Profiling Pharmacodynamics (PD) Pharmacodynamics (PD) Toxicology (MTD, NOAEL) Toxicology (MTD, NOAEL)

Figure 2: Experimental workflow for assessing the therapeutic window.
In Vitro Evaluation

1. Target Degradation Assays:

  • Objective: To quantify the potency and efficacy of protein degradation.

  • Key Metrics:

    • DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.

    • Dmax: The maximum percentage of target protein degradation achievable.

  • Experimental Protocol (Western Blotting):

    • Cell Culture: Plate cells of interest and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

2. Cytotoxicity Assays:

  • Objective: To determine the concentration at which the PROTAC is toxic to cells.

  • Key Metric:

    • IC50: The concentration of a PROTAC that inhibits 50% of cell viability.

  • Experimental Protocol (MTT/MTS Assay):

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

    • Compound Treatment: Treat cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

3. Off-Target Profiling:

  • Objective: To identify unintended protein degradation.

  • Methodology: Mass spectrometry-based proteomics (e.g., TMT-MS, SILAC) is the gold standard for unbiased, global analysis of protein abundance changes following PROTAC treatment.[6]

  • Experimental Protocol (General Proteomics Workflow):

    • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal on-target degradation and a control (e.g., inactive epimer or vehicle).

    • Cell Lysis and Protein Digestion: Lyse cells, quantify protein, and digest proteins into peptides using trypsin.

    • Peptide Labeling (if using TMT): Label peptides from different treatment groups with isobaric tags.

    • LC-MS/MS Analysis: Separate and analyze peptides by liquid chromatography-tandem mass spectrometry.

    • Data Analysis: Identify and quantify proteins across all samples. Proteins that are significantly downregulated only in the PROTAC-treated group are potential off-targets.

In Vivo Evaluation
  • Objective: To assess the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism.[7]

  • Key Metrics:

    • Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable side effects.

    • No Observed Adverse Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

  • Experimental Protocols:

    • Pharmacokinetic (PK) Studies: Involve administering the PROTAC to animals (e.g., mice, rats) and collecting blood samples at various time points to measure drug concentration. This helps determine absorption, distribution, metabolism, and excretion (ADME) properties.

    • Pharmacodynamic (PD) Studies: Assess the effect of the PROTAC on the target protein in vivo. This typically involves treating tumor-bearing mice with the PROTAC and measuring target protein levels in tumor and/or surrogate tissues over time.[]

    • Toxicology Studies: Involve administering a range of PROTAC doses to animals and monitoring for signs of toxicity, including changes in body weight, clinical observations, and histopathological analysis of organs.[9]

Quantitative Data Summary

The following table provides a hypothetical comparison of a VHL-based PROTAC with a CRBN-based PROTAC targeting the same hypothetical protein, "Protein X".

ParameterVHL-based PROTAC (Compound A)CRBN-based PROTAC (Compound B)
DC50 (nM) 1025
Dmax (%) >95>90
IC50 (nM, Cancer Cell Line 1) 50100
IC50 (nM, Healthy Cell Line 2) >1000>1000
In Vivo Tumor Growth Inhibition (%) 70 (at 10 mg/kg)60 (at 10 mg/kg)
MTD (mg/kg) 5075
Observed Off-Targets (Proteomics) 28 (including 3 zinc-finger proteins)

Conclusion

Assessing the therapeutic window of VHL-based PROTACs is a multifaceted process that requires a combination of in vitro and in vivo studies. While VHL-based PROTACs can offer high selectivity and potent degradation, careful consideration must be given to their physicochemical properties and tissue-specific expression of VHL.[] Direct comparative studies with PROTACs recruiting other E3 ligases, such as CRBN, are crucial for selecting the optimal degrader for a specific therapeutic application. The detailed experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of PROTAC development and ultimately identify candidates with a favorable therapeutic window for clinical advancement.

References

A Comparative Guide to In Vitro and In Vivo Efficacy of PROTACs: ARV-110 and MZ1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate disease-causing proteins from the cell. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of two well-characterized PROTACs: ARV-110, an Androgen Receptor (AR) degrader for prostate cancer, and MZ1, a BET (Bromodomain and Extra-Terminal domain) protein degrader with applications in various cancers. This analysis is intended for researchers, scientists, and drug development professionals to understand the translation from laboratory findings to preclinical models.

General Mechanism of Action of a PROTAC

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple protein copies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Release (Catalytic Cycle) Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental Workflow: From In Vitro to In Vivo Assessment

The evaluation of a PROTAC's efficacy follows a structured workflow, progressing from initial in vitro characterization in cell lines to more complex in vivo studies in animal models. This progression allows for a thorough assessment of the PROTAC's potency, selectivity, and therapeutic potential.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Protein_Degradation Protein Degradation (Western Blot, DC50) Cell_Viability Cell Viability (MTT/CCK-8, IC50) Protein_Degradation->Cell_Viability Apoptosis_Assay Apoptosis Assay (FACS) Cell_Viability->Apoptosis_Assay Xenograft_Model Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Promising Candidates PROTAC_Administration PROTAC Administration (Dose, Route) Xenograft_Model->PROTAC_Administration Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) PROTAC_Administration->Tumor_Growth_Inhibition PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) PROTAC_Administration->PK_PD

Caption: Typical experimental workflow for evaluating PROTAC efficacy.

Case Study 1: ARV-110 (Bavdegalutamide) - Androgen Receptor Degrader

ARV-110 is a first-in-class, orally bioavailable PROTAC designed to target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2][3] It has been investigated in both preclinical models and clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3][4]

Signaling Pathway: Androgen Receptor Signaling

The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival. In prostate cancer, AR signaling is often hyperactivated. ARV-110 targets AR for degradation, thereby inhibiting this pro-tumorigenic signaling cascade.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Degradation AR Degradation AR->Degradation Induces ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes ARV110 ARV-110 ARV110->AR Targets

Caption: Simplified Androgen Receptor signaling pathway and the action of ARV-110.

In Vitro vs. In Vivo Efficacy Data for ARV-110
ParameterIn VitroIn Vivo
Model System VCaP, LNCaP prostate cancer cell linesMouse xenograft models (LNCaP, VCaP, PDX)
Key Assay Western Blot for AR degradation, Cell Proliferation Assay, Apoptosis AssayTumor Growth Inhibition, AR degradation in tumor tissue
Metric DC50 (half-maximal degradation concentration), IC50 (half-maximal inhibitory concentration)Tumor Growth Inhibition (TGI), AR degradation (%)
Result DC50 of ~1 nM for AR degradation in cell lines.[1][3] Potent inhibition of cell proliferation and induction of apoptosis at low nanomolar concentrations.[1]>90% AR degradation observed at a 1 mg/kg oral dose.[1][2] Significant tumor growth inhibition in various xenograft models, including enzalutamide-resistant models.[1][5]
Experimental Protocols

In Vitro: Western Blot for AR Degradation

  • Cell Culture and Treatment: VCaP cells are cultured in appropriate media and seeded in 6-well plates. Cells are then treated with varying concentrations of ARV-110 or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against AR. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the percentage of AR degradation relative to the vehicle control.

In Vivo: VCaP Xenograft Model

  • Cell Implantation: Male SCID mice are subcutaneously injected with VCaP cells suspended in Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered ARV-110 (e.g., 1 mg/kg) or vehicle orally, once daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, tumors are excised, and tissues can be processed for pharmacodynamic analysis (e.g., Western blot for AR levels).

Case Study 2: MZ1 - BET Degrader

MZ1 is a PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.[6] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC. MZ1 has shown anti-tumor activity in various cancer models, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[6][7]

Signaling Pathway: BRD4-c-MYC Axis

BRD4 is a key member of the BET family that binds to acetylated histones and recruits transcriptional machinery to drive the expression of genes, including the proto-oncogene c-MYC. By degrading BRD4, MZ1 effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription Degradation BRD4 Degradation BRD4->Degradation Induces cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Expression Proliferation Cell Proliferation cMYC_Protein->Proliferation MZ1 MZ1 MZ1->BRD4 Targets

Caption: The BRD4-c-MYC signaling axis and the inhibitory action of MZ1.

In Vitro vs. In Vivo Efficacy Data for MZ1
ParameterIn VitroIn Vivo
Model System DLBCL and AML cell lines (e.g., HBL1, TMD8, P388-D1)Mouse xenograft models (subcutaneous or systemic)
Key Assay Western Blot for BRD4 degradation, Cell Viability Assay (e.g., IC50), Apoptosis AssayTumor Growth Inhibition, Survival Analysis, BRD4 degradation in tumor tissues
Metric DC50, IC50Tumor volume reduction, increased survival, Ki-67 and cleaved-caspase 3 staining
Result Median IC50 of 49 nmol/L in a panel of ABC DLBCL cell lines.[7] Effectively degrades BRD4 and downregulates c-MYC and STAT3 phosphorylation.[7] Induces apoptosis and G1 cell cycle arrest.[6]Significantly inhibited tumor development in GBM and AML xenograft models.[6][8] Downregulated BRD4 expression and the proliferation marker Ki-67 in tumor tissues.[8]
Experimental Protocols

In Vitro: Cell Viability Assay (CCK-8)

  • Cell Seeding: AML or DLBCL cells are seeded in 96-well plates at an appropriate density.

  • Treatment: Cells are treated with a range of concentrations of MZ1 for 72 hours.

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

In Vivo: AML Xenograft Model

  • Cell Injection: Luciferase-labeled P388-D1 AML cells are injected into the tail vein of immunodeficient mice.[6]

  • Treatment: After allowing the cells to engraft, mice are treated with MZ1 (e.g., 12.5 mg/kg) or vehicle via intraperitoneal injection daily.[6]

  • Bioluminescence Imaging: Tumor burden is monitored regularly by in vivo bioluminescence imaging.

  • Survival Analysis: The survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier curves.

  • Immunohistochemistry: At the end of the study, tissues such as the liver and spleen can be collected for immunohistochemical analysis of BRD4, Ki-67, and cleaved-caspase 3.[6]

Conclusion

The successful development of PROTACs like ARV-110 and MZ1 highlights the importance of a rigorous and systematic evaluation of both in vitro and in vivo efficacy. While in vitro assays provide crucial initial data on a PROTAC's ability to degrade its target and affect cancer cell viability, in vivo studies are essential to assess its therapeutic potential in a complex biological system, considering factors such as pharmacokinetics, pharmacodynamics, and overall anti-tumor activity. The data presented in this guide demonstrate a strong correlation between the potent in vitro degradation and anti-proliferative effects of ARV-110 and MZ1 and their significant anti-tumor efficacy in preclinical in vivo models, underscoring the promise of this therapeutic modality.

References

Beyond Western Blotting: A Comparative Guide to Validating PROTAC Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, yet robustly validating their mechanism of action is critical for successful drug development. While western blotting provides a preliminary indication of protein degradation, a comprehensive understanding of a PROTAC's efficacy and specificity requires a multi-faceted approach. This guide provides an objective comparison of key orthogonal methods for validating PROTAC-mediated protein degradation, complete with detailed experimental protocols and comparative data to inform your validation strategy.

The PROTAC Mechanism of Action: A Step-by-Step Degradation Cascade

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). This process is initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for recognition and degradation by the proteasome.

PROTAC Mechanism of Action PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome Proteasome POI->Proteasome Recognized by E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI Ub Ubiquitin Ub->Ubiquitination Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Comparison of Orthogonal Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The following table summarizes key orthogonal methods that provide deeper insights than western blotting alone.

MethodPrincipleThroughputKey ParametersAdvantagesDisadvantages
Quantitative Proteomics (TMT-MS) Unbiased, proteome-wide quantification of protein abundance changes.Low to MediumOn-target degradation, Off-target effectsGold standard for selectivity assessment, provides a global view of cellular response.Technically demanding, higher cost, complex data analysis.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Medium to HighTarget engagement (POI and E3 ligase)Confirms direct target binding in a cellular context, can identify off-target binders.Not all protein-ligand interactions result in a thermal shift, requires specific antibodies or mass spectrometry for readout.
NanoBRET™/HiBiT Ternary Complex Assay Bioluminescence resonance energy transfer (BRET) or protein fragment complementation to detect protein proximity.HighTernary complex formation (in-cell)Real-time, live-cell measurement of a key mechanistic step, high sensitivity.Requires genetic modification of cells (e.g., expressing tagged proteins).
AlphaLISA® Ternary Complex Assay Bead-based proximity assay to detect the formation of the ternary complex.HighTernary complex formation (in vitro)No-wash, homogeneous assay format, suitable for high-throughput screening.In vitro assay may not fully recapitulate the cellular environment.
Immunoprecipitation (IP) - Western Blot Antibody-based pulldown of the target protein followed by detection of ubiquitin.LowTarget ubiquitinationDirectly demonstrates the ubiquitination of the target protein.Semi-quantitative, labor-intensive, requires high-quality antibodies.

To illustrate how these methods compare, representative data for the well-characterized BRD4-degrading PROTAC, MZ1, is presented below.[1][2][3][4]

ParameterWestern BlotQuantitative Proteomics (TMT-MS)HiBiT/NanoBRET
DC50 (BRD4) ~10-50 nM~2-23 nM[1]~5-20 nM
Dmax (BRD4) >90%>90%>90%
Selectivity Shows degradation of BRD4, with weaker effects on BRD2/3.Confirms high selectivity for BRD4 over BRD2 and BRD3 degradation.[1]Can quantify differential degradation kinetics between BET family members.

Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.

Quantitative Proteomics (Tandem Mass Tag - TMT)

This unbiased approach identifies and quantifies thousands of proteins in a cell lysate.[5][6] It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.

Quantitative Proteomics Workflow Quantitative Proteomics (TMT) Workflow Cell_Treatment 1. Cell Treatment (PROTAC vs. Vehicle) Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis Digestion 3. Protein Digestion (e.g., Trypsin) Lysis->Digestion TMT_Labeling 4. TMT Labeling Digestion->TMT_Labeling Pooling 5. Sample Pooling TMT_Labeling->Pooling Fractionation 6. Peptide Fractionation (e.g., High pH RP-LC) Pooling->Fractionation LC_MS 7. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 8. Data Analysis (Protein ID & Quantification) LC_MS->Data_Analysis

Caption: A typical workflow for TMT-based quantitative proteomics.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT or TCEP, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptides from each condition with a different isobaric TMT tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity of the TMT reporter ions. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a PROTAC with both the POI and the E3 ligase in a cellular environment.[7][8][9][10]

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment 1. Cell Treatment (PROTAC vs. Vehicle) Heating 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated Proteins) Lysis->Centrifugation Protein_Quantification 5. Analysis of Soluble Fraction (e.g., Western Blot, MS) Centrifugation->Protein_Quantification Melt_Curve 6. Generate Melt Curve Protein_Quantification->Melt_Curve

Caption: Workflow for a CETSA experiment to determine protein thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension and expose the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a method that preserves protein integrity (e.g., freeze-thaw cycles).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature upon PROTAC treatment indicates target engagement.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the real-time measurement of the formation of the POI-PROTAC-E3 ligase ternary complex.[11][12][13]

NanoBRET Workflow NanoBRET Ternary Complex Assay Workflow Transfection 1. Co-transfect Cells (NanoLuc-POI & HaloTag-E3) Plating 2. Plate Cells Transfection->Plating Labeling 3. Add HaloTag Ligand (Fluorescent Acceptor) Plating->Labeling PROTAC_Addition 4. Add PROTAC Labeling->PROTAC_Addition Measurement 5. Measure Luminescence & Fluorescence PROTAC_Addition->Measurement BRET_Calculation 6. Calculate BRET Ratio Measurement->BRET_Calculation AlphaLISA Workflow AlphaLISA Ternary Complex Assay Workflow Component_Mixing 1. Mix Components (Tagged POI, Tagged E3, PROTAC) Bead_Addition 2. Add Donor & Acceptor Beads Component_Mixing->Bead_Addition Incubation 3. Incubate Bead_Addition->Incubation Signal_Detection 4. Read Signal (Luminescent Plate Reader) Incubation->Signal_Detection Data_Analysis 5. Analyze Data Signal_Detection->Data_Analysis IP_Western_Workflow IP-Western for Ubiquitination Workflow Cell_Treatment 1. Cell Treatment (PROTAC +/- Proteasome Inhibitor) Lysis 2. Cell Lysis (Denaturing Buffer) Cell_Treatment->Lysis IP 3. Immunoprecipitation (Antibody against POI) Lysis->IP Washing 4. Wash Beads IP->Washing Elution 5. Elute Proteins Washing->Elution Western_Blot 6. Western Blot (Probe with anti-Ubiquitin Antibody) Elution->Western_Blot

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of targeted protein degradation, the safe handling and disposal of potent molecules like (S,R,S)-AHPC-C6-PEG3-C4-Cl, a von Hippel-Lindau (VHL) E3 ligase ligand conjugate, is paramount. Adherence to proper disposal protocols is essential for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the responsible management of this compound.

This compound is a Proteolysis Targeting Chimera (PROTAC) building block, designed to recruit the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation. Due to their potent biological activity, all materials contaminated with PROTACs should be handled as hazardous waste.[1][2] Furthermore, the presence of a terminal chlorine atom classifies this compound as a halogenated organic compound, necessitating specific disposal considerations to prevent environmental release and ensure proper treatment.[3][4][5]

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

Waste Segregation and Collection: A Step-by-Step Approach

Proper segregation of waste is the foundation of safe disposal. All items that come into contact with this compound must be treated as hazardous chemical waste.[1][2]

Step 1: Designate Waste Streams

At the start of your experiment, establish clearly labeled, separate waste containers for solid and liquid waste containing this compound. This compound is a halogenated organic waste.[5]

Step 2: Solid Waste Collection

  • Items to be collected:

    • Unused or expired solid this compound.

    • Contaminated consumables: pipette tips, vials, centrifuge tubes, weighing paper, and wipes.

    • Contaminated PPE: gloves should be disposed of immediately after handling the compound.

  • Procedure:

    • Use a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Clearly label the container as "Hazardous Waste: Halogenated Organic Solids."

Step 3: Liquid Waste Collection

  • Items to be collected:

    • Solutions containing this compound (e.g., in DMSO, saline).[6]

    • Solvent rinses of contaminated glassware.

  • Procedure:

    • Use a dedicated, sealed, and shatter-resistant container.

    • Crucially, do not mix this waste with non-halogenated solvent waste. [3][4] This is critical as the disposal methods and costs differ significantly.[4]

    • Label the container "Hazardous Waste: Halogenated Organic Liquids."

Labeling and Storage

Accurate labeling is a critical safety and regulatory requirement.

Label InformationDescription
"Hazardous Waste" Clearly indicates the nature of the contents.
Chemical Name "this compound"
Composition List all components and their approximate percentages (e.g., this compound in DMSO).
Hazards Indicate relevant hazards (e.g., "Potent Compound," "Halogenated").
Accumulation Start Date The date the first drop of waste was added to the container.
Principal Investigator Name and contact information of the responsible researcher or lab.

Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or the substance is airborne, evacuate the area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Collect all cleanup materials in a sealed container and label it as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash.

  • Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

Final Disposal

All waste containing this compound must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in the general trash.[2] The primary method for the final disposal of halogenated organic waste is typically high-temperature incineration at a licensed facility.[5][7]

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start of Experiment ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe setup Set Up Labeled Waste Containers (Solid & Liquid Halogenated) ppe->setup solid_waste Collect Solid Waste (Tips, Vials, Gloves) setup->solid_waste liquid_waste Collect Liquid Waste (Solutions, Rinsates) setup->liquid_waste label_container Accurately Label Containers solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup ehs_disposal Dispose via Approved Hazardous Waste Facility (Incineration) request_pickup->ehs_disposal

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

Signaling Pathway of PROTAC Action

To understand the potent nature of this compound, it is helpful to visualize its mechanism of action.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Mechanism of Action protac This compound (PROTAC) ternary Formation of Ternary Complex protac->ternary target Target Protein target->ternary vhl VHL E3 Ligase vhl->ternary ubiquitination Ubiquitination of Target Protein ternary->ubiquitination Proximity-induced degradation Proteasomal Degradation ubiquitination->degradation

References

Personal protective equipment for handling (S,R,S)-AHPC-C6-PEG3-C4-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (S,R,S)-AHPC-C6-PEG3-C4-Cl. As a novel compound within the class of Proteolysis Targeting Chimeras (PROTACs), it is imperative to handle this substance with the utmost care, assuming it to be hazardous in the absence of comprehensive toxicological data. The following procedural guidance is based on best practices for handling potent, research-grade chemical compounds and is designed to ensure a safe and effective laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection. For prolonged contact or when handling concentrated solutions, heavyweight nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][2]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing. A flame-resistant lab coat should be considered if working with flammable solvents.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., N95, half-mask, or full-face respirator).[2]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.

Operational Handling Plan

Adherence to a strict operational plan is critical for the safe handling of this compound at every stage of its use.

2.1. Engineering Controls

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form or preparing solutions.[2]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

2.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical spill kit is readily accessible.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully within a fume hood or a balance enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Hygiene: After handling, remove gloves and lab coat, and wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in the laboratory.

2.3. Spill Management In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste.[4]

Waste TypeCollection and LabelingDisposal Method
Solid Waste Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.Dispose of through an approved hazardous waste management facility. Incineration is the preferred method.[3][4]
Liquid Waste Collect solutions in a separate, labeled, and sealed waste container. Do not mix with other waste streams.Dispose of through an approved hazardous waste management facility.[3][5]
Contaminated Materials Pipette tips, tubes, gloves, and other disposable materials that have come into contact with the compound should be collected in a designated, sealed container.Treat as hazardous chemical waste and dispose of accordingly.[3]

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. [4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety protocols.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_start Start: New Experiment risk_assessment Conduct Risk Assessment (Assume Hazardous) prep_start->risk_assessment gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit don_ppe Don PPE prep_spill_kit->don_ppe Proceed to Handling weighing Weigh Solid in Fume Hood don_ppe->weighing solution_prep Prepare Solution in Fume Hood weighing->solution_prep spill Spill Occurs weighing->spill experiment Conduct Experiment solution_prep->experiment solution_prep->spill decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete experiment->spill segregate_waste Segregate Waste (Solid, Liquid, Contaminated) decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End of Procedure wash_hands->cleanup_end manage_spill Execute Spill Management Protocol spill->manage_spill manage_spill->decontaminate

Caption: Workflow for safe handling and disposal of this compound.

References

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